2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c14-13-15-12(8-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h5-8H,1-4H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDNQJNJCJJQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352737 | |
| Record name | 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87999-04-0 | |
| Record name | 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole chemical properties
An In-Depth Technical Guide to 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Belonging to the esteemed class of 2-aminothiazoles, this molecule serves as a valuable scaffold for the synthesis of novel bioactive agents.[1] This document delineates its core physicochemical properties, provides a detailed methodology for its synthesis and characterization, explores its potential biological activities based on the broader 2-aminothiazole class, and outlines essential safety and handling protocols. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights into the utility and application of this compound.
Introduction to the 2-Aminothiazole Scaffold
The Privileged 2-Aminothiazole Core
The 2-aminothiazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds.[2][3][4] Its unique electronic and structural features allow it to interact with a wide array of biological targets. Molecules incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, antiviral, and antioxidant properties.[2][5] This versatility makes the 2-aminothiazole framework an attractive starting point for the design and synthesis of novel therapeutic agents.[3][5]
Structural Features of this compound
The subject molecule, with CAS Number 87999-04-0, is a distinct derivative that combines the reactive 2-aminothiazole ring with a bulky, lipophilic 5,6,7,8-tetrahydronaphthyl group.
-
2-Aminothiazole Ring: This is the pharmacophore, the core functional unit responsible for potential biological interactions. The endocyclic nitrogen and exocyclic amine group can act as hydrogen bond donors and acceptors, crucial for binding to enzyme active sites or receptors.
-
Tetrahydronaphthyl Moiety: This partially saturated bicyclic aromatic system significantly increases the molecule's lipophilicity. This property is critical for influencing its pharmacokinetic profile, including membrane permeability and metabolic stability. The rigid structure can also facilitate specific hydrophobic interactions within target protein pockets, potentially enhancing binding affinity and selectivity.
The synergy between the polar, reactive aminothiazole core and the nonpolar, sterically demanding tetrahydronaphthyl side chain defines the compound's unique chemical personality and therapeutic potential.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Core Chemical Identifiers
| Property | Value | Reference |
| CAS Number | 87999-04-0 | [6] |
| Molecular Formula | C₁₃H₁₄N₂S | [6][7] |
| Molecular Weight | 230.33 g/mol | |
| IUPAC Name | 4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine | [8] |
| Synonym(s) | 4-(1,2,3,4-Tetrahydronaphthalen-6-yl)thiazol-2-amine | |
| InChI Key | XCDNQJNJCJJQEC-UHFFFAOYSA-N |
Physical Properties
| Property | Value | Reference |
| Appearance | Solid | |
| Melting Point | 105-110 °C | |
| Solubility | While specific data is limited, the presence of the naphthyl group is suggested to enhance stability and solubility in organic solvents.[9] |
Anticipated Spectroscopic Profile
While specific spectra for this exact compound are not publicly cataloged, its structure allows for the prediction of key spectroscopic features essential for its identification and characterization.
-
¹H NMR: Expected signals would include aromatic protons on the tetrahydronaphthyl ring, aliphatic protons from the saturated portion of the naphthyl system (likely appearing as multiplets), a distinct singlet for the proton on the C5 position of the thiazole ring, and a broad singlet for the -NH₂ protons.
-
¹³C NMR: The spectrum would show characteristic signals for the aromatic and aliphatic carbons of the tetrahydronaphthyl group, as well as three distinct signals for the thiazole ring carbons, with the C2 carbon bearing the amino group being the most deshielded.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3100-3500 cm⁻¹), C=N and C=C stretching within the thiazole and aromatic rings (around 1500-1650 cm⁻¹), and C-H stretching for both aromatic and aliphatic components.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 230.087.[8] High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Predicted collision cross-section data for various adducts, such as [M+H]⁺, is available, which can aid in identification.[8]
Synthesis and Characterization
The synthesis of 2-aminothiazole derivatives is well-established, with the Hantzsch thiazole synthesis being the most prominent and reliable method.[3][10]
Retrosynthetic Analysis & Mechanistic Overview
The Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea derivative.[10][11] For the target molecule, the key disconnection is across the thiazole ring, leading back to thiourea and 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. The latter can be prepared by the bromination of the corresponding commercially available acetophenone.
References
- 1. chemimpex.com [chemimpex.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. This compound | C13H14N2S | CID 735091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C13H14N2S) [pubchemlite.lcsb.uni.lu]
- 9. chemimpex.com [chemimpex.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive analysis of the putative mechanism of action of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole. Synthesizing current computational predictions with the broad pharmacological context of the 2-aminothiazole scaffold, this document aims to illuminate the therapeutic potential and guide future research endeavors.
Introduction: The 2-Aminothiazole Scaffold - A Privileged Motif in Medicinal Chemistry
The 2-aminothiazole core is a cornerstone in modern drug discovery, recognized for its versatile biological activities. This heterocyclic scaffold is present in a range of approved pharmaceuticals and clinical candidates, demonstrating a wide therapeutic window that includes antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] The pharmacological profile of 2-aminothiazole derivatives is profoundly influenced by the nature and position of its substituents, with the C4 position being a critical determinant of target specificity and potency.[4][5] The subject of this guide, this compound, features a bulky, lipophilic tetrahydronaphthyl moiety at this key position, suggesting a potential for specific and potent interactions with biological targets.
Core Putative Mechanism of Action: Insights from In Silico Analysis
Recent computational studies have provided the first glimpse into the potential mechanism of action of this compound. Molecular docking analyses have identified this compound as a potent inhibitor of several key metabolic enzymes, namely carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[6]
Enzyme Inhibition Profile:
| Target Enzyme | Predicted Binding Energy (kcal/mol) | Putative Therapeutic Relevance |
| Carbonic Anhydrase I (hCA I) | -6.75 | Diuretic, Antiglaucoma |
| Carbonic Anhydrase II (hCA II) | -7.61 | Diuretic, Antiglaucoma, Anticonvulsant |
| Acetylcholinesterase (AChE) | -7.86 | Alzheimer's Disease, Myasthenia Gravis |
| Butyrylcholinesterase (BChE) | -7.96 | Alzheimer's Disease, Anesthetic Metabolism |
Table 1: Predicted binding energies of this compound with key metabolic enzymes as determined by molecular docking analysis.[6]
The predicted strong binding affinities, particularly for the cholinesterases, suggest that the primary mechanism of action for this compound could be the modulation of cholinergic neurotransmission.[6] This aligns with the general observation that many 2-aminothiazole derivatives exhibit neurological effects.
Visualizing the Interaction: A Predicted Binding Model
The following diagram illustrates the hypothesized interaction of this compound within the active site of Acetylcholinesterase (AChE), based on molecular docking predictions.
Caption: Predicted binding of the compound in the AChE active site.
Structure-Activity Relationship (SAR) and Mechanistic Plausibility
The plausibility of this predicted mechanism is supported by the broader structure-activity relationship data for 4-substituted 2-aminothiazoles. Research has consistently shown that the substituent at the C4 position plays a pivotal role in directing the biological activity of these compounds. The presence of aromatic or bulky hydrophobic groups, such as the tetrahydronaphthyl moiety, is often associated with enhanced inhibitory activity against various enzymes and receptors.
Proposed Experimental Validation Workflow
While in silico data provides a strong foundation, experimental validation is crucial to definitively establish the mechanism of action. The following workflow is proposed for researchers investigating this compound.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole
An In-Depth Technical Guide to the Biological Activity of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole
Abstract: The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] These derivatives exhibit a vast spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5] This guide focuses on a specific derivative, this compound, providing a comprehensive overview of its chemical properties, synthesis, and, by extension of its structural class, its probable biological activities. We will delve into the established experimental protocols for evaluating these activities, offering researchers and drug development professionals a foundational understanding of this promising molecular entity.
Compound Profile and Synthesis
This compound is a heterocyclic compound featuring a core 2-aminothiazole ring substituted with a tetrahydronaphthyl group at the 4-position. This lipophilic tetralin moiety is a key structural feature that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₄N₂S | [6][7] |
| Molecular Weight | 230.33 g/mol | [7] |
| CAS Number | 87999-04-0 | [7] |
| Appearance | Solid (Typical) | |
| Hazard Codes | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) | [7] |
Rationale of Synthesis: The Hantzsch Thiazole Synthesis
The most classical and widely adopted method for synthesizing 2-aminothiazole derivatives is the Hantzsch reaction.[8] This method provides a versatile and efficient pathway to the thiazole core through the condensation of an α-haloketone with a thioamide-containing compound, typically thiourea for 2-aminothiazoles.[8][9]
The synthesis of this compound logically follows this pathway. The key precursors are:
-
α-Haloketone: 2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
-
Thioamide: Thiourea
The reaction involves the nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Caption: Hantzsch synthesis workflow for 2-aminothiazoles.
Spectrum of Biological Activities
While specific, in-depth studies on this compound are not extensively published, the vast body of literature on its parent scaffold provides a strong predictive framework for its biological potential. The 2-aminothiazole moiety is a key pharmacophore in numerous compounds evaluated for a wide range of therapeutic applications.[2][3][4][5]
Anticancer Activity
The 2-aminothiazole scaffold is a prominent feature in many potent anticancer agents.[10] Derivatives have demonstrated cytotoxicity against a variety of human cancer cell lines, including lung, colon, breast, and leukemia.[10][11]
Mechanism of Action: The anticancer effects of 2-aminothiazole derivatives are often attributed to their ability to inhibit key cellular processes. For example, certain derivatives act as:
-
Tubulin Polymerization Inhibitors: By interfering with microtubule dynamics, these compounds can induce cell cycle arrest at the G2/M phase, leading to apoptosis.[10]
-
Kinase Inhibitors: The scaffold is found in approved drugs like Dasatinib, which targets multiple tyrosine kinases crucial for cancer cell proliferation and survival.
-
Enzyme Inhibitors: Some analogues have shown potent inhibition of enzymes like GMP synthetase, disrupting nucleotide biosynthesis necessary for cell division.[10]
Representative Anticancer Activity of 2-Aminothiazole Analogues
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |
| 2-Arylamido-thiazoles | L1210 (Leukemia) | 0.2 - 1.0 | GMP Synthetase Inhibition | [10] |
| 4,5-Butylidene-thiazoles | H1299 (Lung), SHG-44 (Glioma) | 4.0 - 4.9 | Cytotoxicity | [10] |
| Thiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8 | Cytotoxicity | [4] |
| Pyrazole-linked benzothiazoles | HeLa (Cervical) | 4.6 - 5.5 | Topoisomerase I Inhibition | [12] |
Antimicrobial Activity
Thiazole-based compounds are well-established antimicrobial agents.[5][9] The 2-aminothiazole core has been incorporated into numerous novel candidates targeting multidrug-resistant pathogens.[9]
Spectrum of Activity:
-
Antibacterial: Derivatives have shown activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2][5]
-
Antifungal: Activity has also been reported against fungal strains such as Candida albicans and Aspergillus niger.[5]
The mechanism often involves the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Antioxidant and Anti-inflammatory Activities
Many heterocyclic compounds, including thiazoles, possess antioxidant capabilities.[13] This activity is crucial for mitigating oxidative stress implicated in numerous chronic diseases. 2-aminothiazole sulfonamide derivatives, for instance, have been investigated as potent antioxidants.[13] The anti-inflammatory properties of this scaffold are also widely reported, suggesting potential applications in treating inflammatory disorders.[3][4]
Core Experimental Protocols
To validate the predicted biological activities of this compound, a series of standardized in vitro assays are required. These protocols form a self-validating system for assessing therapeutic potential.
Protocol: In Vitro Anticancer Screening (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on cancer cells by measuring cell viability.
Causality: This assay relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C13H14N2S | CID 735091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-氨基-4-(5,6,7,8-四氢-2-萘基)噻唑 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene- 3-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. excli.de [excli.de]
Topic: 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole Derivatives and Analogs: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] This guide focuses on a specific, highly promising subclass: derivatives and analogs of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole. This core structure serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting complex neurological disorders.[3] We will explore the synthetic methodologies, delve into the rich pharmacological landscape with a focus on neurodegenerative diseases, analyze critical structure-activity relationships (SAR), and provide detailed experimental protocols for biological evaluation. This document is intended to serve as a comprehensive resource for researchers aiming to leverage this versatile scaffold in their drug discovery programs.
Introduction: The Significance of the 2-Amino-4-Arylthiazole Scaffold
Heterocyclic compounds containing nitrogen and sulfur are foundational to many therapeutic agents.[4] Among them, the 2-aminothiazole ring is a recurring motif in drugs with applications ranging from antibacterial and anti-inflammatory to anticancer and antiviral activities.[1][5][6] Its value lies in its rigid structure and its ability to act as a versatile pharmacophore, capable of engaging in multiple types of interactions with biological targets, including hydrogen bonding and π-π stacking.
The specific focus of this guide, the this compound core, combines the privileged 2-aminothiazole unit with a tetralin moiety. This unique combination has proven particularly fruitful in the development of agents targeting the central nervous system (CNS). The tetralin group can be seen as a conformationally restricted analog of dopamine, making these compounds particularly well-suited for interacting with dopaminergic systems. Indeed, this scaffold is a key feature of potent dopamine receptor agonists investigated for treating Parkinson's disease and other neurological conditions.[7][8]
Core Synthetic Strategies: The Hantzsch Thiazole Synthesis
The most robust and widely adopted method for constructing the 2-amino-4-arylthiazole core is the Hantzsch thiazole synthesis.[9] This reaction involves the cyclocondensation of an α-haloketone with a thiourea or thioamide derivative.[10][11] The choice of a polar solvent is often critical, with some syntheses proceeding to completion in under a minute at ambient temperature without a catalyst.[10]
The causality behind this efficiency lies in the mechanism: the sulfur of the thiourea acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.
Generalized Experimental Protocol: Hantzsch Synthesis
This protocol represents a generalized, self-validating procedure for synthesizing the title compounds.
Objective: To synthesize a 2-amino-4-arylthiazole derivative via Hantzsch condensation.
Materials:
-
Appropriate α-bromoacetophenone derivative (e.g., 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one) (1.0 eq)
-
Thiourea (1.1 eq)
-
Solvent: Ethanol or Acetone
-
Analytical TLC plates (Silica gel 60 F254)
-
Mobile phase for TLC (e.g., 7:3 Hexane:Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the α-bromoacetophenone derivative (1.0 eq) in ethanol (10 mL/mmol).
-
Reagent Addition: Add thiourea (1.1 eq) to the solution. The slight excess of thiourea ensures the complete consumption of the limiting α-haloketone.
-
Reaction: Stir the mixture at room temperature or reflux, depending on the reactivity of the substrate. Monitor the reaction progress every 30 minutes using TLC. The disappearance of the starting ketone spot indicates completion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-cold water to precipitate the product.
-
Purification: Wash the crude product with cold water and then a small amount of cold ethanol to remove unreacted thiourea. The product can be further purified by recrystallization from ethanol to yield the analytically pure 2-amino-4-arylthiazole.[12]
-
Validation: Confirm the structure and purity of the synthesized compound using IR, ¹H NMR, Mass Spectrometry, and elemental analysis.[13] The expected ¹H NMR will show characteristic peaks for the thiazole proton and the protons on the tetrahydronaphthyl ring.
Diagram of Hantzsch Synthesis Workflow
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.
The Pharmacological Landscape
Derivatives of this compound exhibit a remarkable breadth of biological activities, with neurodegenerative diseases being a particularly prominent area of investigation.[14]
Neurodegenerative Disorders: A Multi-Target Approach
The pathology of neurodegenerative conditions like Alzheimer's and Parkinson's disease is complex, often involving multiple pathways.[15] Thiazole derivatives offer the potential for multi-target therapy, addressing several of these pathways simultaneously.[16]
Dopamine D₂ Receptor Partial Agonism: Dopamine D₂ partial agonists (D2PAs) are a promising therapeutic strategy for schizophrenia and Parkinson's disease, offering the potential for improved side-effect profiles over full agonists or antagonists.[17] The 2-aminothiazole scaffold, particularly when fused with a benzazepine or hybridized with an aporphine structure, yields potent and selective D₂ partial agonists.[7][17] The catecholic aporphine derivative (-)-6, for instance, shows good affinity for the D₂ receptor with a Ki of 328 nM.[7]
These compounds act by binding to the D₂ receptor, a G-protein coupled receptor (GPCR), and eliciting a response that is lower than that of the endogenous ligand, dopamine. This modulates dopaminergic neurotransmission, stabilizing it within a therapeutic window.
Diagram of Dopamine D₂ Receptor Signaling
Caption: Simplified inhibitory signaling pathway of the Dopamine D₂ receptor.
Other Neuroprotective Mechanisms: Beyond dopamine agonism, these derivatives have shown efficacy as:
-
Acetylcholinesterase (AChE) Inhibitors: In the context of Alzheimer's disease, inhibiting AChE increases the levels of the neurotransmitter acetylcholine in the brain, a key therapeutic strategy.[14][16]
-
Inhibitors of Amyloid-Beta (Aβ) Aggregation: Many thiazole derivatives can inhibit the formation of Aβ plaques, a hallmark of Alzheimer's pathology, at micromolar and even nanomolar concentrations.[16]
-
MyD88 Inhibitors: Certain derivatives can bind to the MyD88 molecule, inhibiting its signal transfer. This has applications in treating neuroinflammation and other immune-related conditions.[14]
Anticancer and Antimicrobial Potential
The 2-aminothiazole scaffold is also prevalent in compounds developed for oncology and infectious diseases.
-
Anticancer: These derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines, including breast, liver, and lung cancer.[5][18] Their mechanisms can involve interfering with cellular signaling networks and altering gene expression.[5]
-
Antimicrobial: A broad spectrum of activity has been reported, including antibacterial, antifungal, and antitubercular effects.[12][13][19] The activity is highly dependent on the substitution pattern on the core scaffold.[19]
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a compound's structure and its biological activity is paramount for rational drug design. For 2-amino-4-arylthiazole derivatives, several key SAR trends have been established.
-
Substitution at the 4-position (Aryl Ring): The nature of the aryl group at the C4 position of the thiazole ring is a major determinant of activity. For antiplasmodial activity, substitution with hydrophobic, electron-withdrawing groups on a phenyl ring was found to be optimal.[19] The 5,6,7,8-tetrahydro-2-naphthyl group is particularly important for dopamine receptor affinity.[7]
-
Substitution at the 2-position (Amino Group): Modifications at the 2-amino group significantly modulate potency and selectivity. Acylation or the formation of ureas can lead to potent compounds. For antimycobacterial activity, an amide linker between the 2-amino position and a substituted phenyl ring was beneficial.[19]
-
The Catechol Moiety: For dopamine receptor binding, the presence of a catechol fragment (a dihydroxy-substituted phenyl ring) is often critical for high affinity at the D₂ receptor, mimicking the structure of dopamine itself.[7]
Table 1: Summary of Structure-Activity Relationships
| Target/Activity | Scaffold Position | Favorable Substitution | Reference |
| D₂ Receptor Affinity | Aryl Moiety | Catechol group | [7] |
| Antimycobacterial | 2-Amino Group | Amide linker to substituted phenyl | [19] |
| Antiplasmodial | 4-Aryl Ring | Phenyl with hydrophobic, e⁻ withdrawing groups | [19] |
| Renin Inhibition | P2 Position | 2-Amino-4-thiazolyl moiety | [20] |
| Antifungal | General | Conjugation with amino acids | [21] |
Diagram of Key Pharmacophoric Features
Caption: Key pharmacophoric regions of the 2-amino-4-arylthiazole scaffold.
Protocol for Biological Evaluation: D₂ Receptor Binding Assay
To assess the affinity of newly synthesized analogs for their intended target, a competitive radioligand binding assay is a standard and robust method.
Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D₂ receptor.
Principle: This assay measures the ability of a test compound to compete with a known high-affinity radioligand (e.g., [³H]-Spiperone) for binding to receptors in a membrane preparation.
Materials:
-
Membrane preparation from cells expressing human D₂ receptors (e.g., CHO-K1 cells).
-
Radioligand: [³H]-Spiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
Positive control: Dopamine or a known D₂ agonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Thaw the receptor membrane preparation on ice. Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Plate Setup: To each well of a 96-well plate, add:
-
25 µL of assay buffer (for total binding) OR 25 µL of 10 µM Haloperidol (for non-specific binding) OR 25 µL of test compound dilution.
-
25 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM).
-
50 µL of the diluted membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Wash each well 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
The this compound scaffold and its analogs represent a highly validated and therapeutically relevant class of compounds. Their synthetic accessibility via the Hantzsch reaction, coupled with their rich pharmacology, makes them an attractive starting point for drug discovery campaigns. The demonstrated efficacy in models of neurodegeneration, particularly through the modulation of dopaminergic systems, highlights a clear path for development.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. This includes fine-tuning substitutions to enhance blood-brain barrier permeability, improve metabolic stability, and increase selectivity for specific receptor subtypes to minimize off-target effects. The development of bivalent ligands, where two pharmacophores are joined by a linker, may also offer cooperative gains in affinity and potency.[8] As our understanding of complex diseases evolves, the versatility of this privileged scaffold ensures it will remain a valuable tool for medicinal chemists for years to come.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the synthetic developments and pharmacological potential of 2-amino/hydrazino-4-arylthiazoles: a review | Semantic Scholar [semanticscholar.org]
- 3. escales | Virtual tour generated by Panotour [ub.edu]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Synthesis and pharmacological investigation of novel 2-aminothiazole-privileged aporphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 15. csic.es [csic.es]
- 16. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and SAR of aminothiazole fused benzazepines as selective dopamine D2 partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole: A Technical Guide
This guide provides an in-depth technical overview of the essential spectroscopic techniques used to characterize the molecular structure and purity of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole. Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer insights into the causality behind experimental choices and the principles of data interpretation, ensuring a robust and self-validating approach to molecular characterization.
The compound this compound, with CAS number 87999-04-0, is a heterocyclic amine containing a tetralin moiety fused to a thiazole ring. Such scaffolds are of significant interest in medicinal chemistry. Accurate and comprehensive spectroscopic analysis is the cornerstone of confirming the identity and purity of newly synthesized or sourced batches of this compound before its use in further applications.
While this compound is commercially available, a consolidated, publicly available experimental dataset is not readily accessible. Therefore, this guide will focus on the expected spectral characteristics derived from its molecular structure, supported by data from analogous compounds. It will provide detailed, field-proven protocols for acquiring high-quality Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, enabling researchers to confidently verify their samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C—it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1][2]
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR provides a map of the hydrogen atoms in the molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Expected ¹H NMR Data (500 MHz, DMSO-d₆)
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| a | ~7.50 | s | 1H | Ar-H (H3') |
| b | ~7.45 | d | 1H | Ar-H (H5') |
| c | ~7.15 | d | 1H | Ar-H (H8') |
| d | ~7.10 | s | 1H | Thiazole-H (H5) |
| e | ~6.90 | s (broad) | 2H | -NH₂ |
| f | ~2.75 | t | 4H | Ar-CH₂ (H1' & H4') |
| g | ~1.75 | m | 4H | -CH₂-CH₂- (H2' & H3') |
Note: Predicted chemical shifts are based on the analysis of similar structures, such as 2-aminothiazole and tetralin derivatives.
Expertise & Insights:
-
Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule. Its high polarity effectively solubilizes the compound, and its ability to participate in hydrogen bonding allows for the clear observation of the -NH₂ protons as a broad singlet. In a non-protic solvent like CDCl₃, this signal might be broader or exchange more rapidly.
-
Aromatic Region: The tetrahydronaphthyl group presents an ABC aromatic system. The proton ortho to the thiazole group (H3') is expected to be a singlet, while the other two aromatic protons (H5' and H8') will appear as doublets due to coupling with each other.
-
Aliphatic Region: The two sets of methylene protons in the saturated ring of the tetralin moiety are diastereotopic. However, they often appear as simple triplets or multiplets due to conformational flexibility at room temperature. The benzylic protons (H1' and H4') are deshielded by the aromatic ring and thus appear further downfield (~2.75 ppm) compared to the other aliphatic protons (~1.75 ppm).
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR provides a count of the unique carbon atoms in a molecule and information about their hybridization and electronic environment.
Expected ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| ~168.0 | C2 (Thiazole, C-NH₂) |
| ~150.0 | C4 (Thiazole, C-Ar) |
| ~137.0 | C6' or C7' (Quaternary Ar-C) |
| ~135.0 | C6' or C7' (Quaternary Ar-C) |
| ~130.0 | C4a' (Quaternary Ar-C) |
| ~129.0 | C8' (Ar-CH) |
| ~126.0 | C5' (Ar-CH) |
| ~124.0 | C3' (Ar-CH) |
| ~105.0 | C5 (Thiazole-CH) |
| ~29.0 | C1' or C4' (Aliphatic -CH₂-) |
| ~28.5 | C1' or C4' (Aliphatic -CH₂-) |
| ~23.0 | C2' or C3' (Aliphatic -CH₂-) |
| ~22.5 | C2' or C3' (Aliphatic -CH₂-) |
Note: Predicted shifts are based on additive rules and comparison with known spectra of 2-aminothiazole and tetralin substructures.[3]
Expertise & Insights:
-
DEPT-135 Experiment: To definitively assign the carbon signals, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential. This experiment distinguishes between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like C2, C4, and the aromatic quaternary carbons) will be absent. This is a self-validating system; if a peak assigned as a CH₂ does not appear as a negative signal in the DEPT-135 spectrum, the initial assignment is incorrect.
Experimental Protocol for NMR Data Acquisition
References
Deconvoluting the Biological Targets of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole: A Strategic Guide to Target Identification and Validation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole presents a unique chemical architecture, combining the well-established 2-aminothiazole core with a bulky tetrahydronaphthyl moiety. While the specific biological targets of this molecule are not extensively documented in public literature, its constituent scaffolds are prevalent in numerous bioactive agents, suggesting a rich potential for novel therapeutic applications. This guide provides a comprehensive framework for identifying and validating the protein targets of this compound. We will move beyond simple listing, focusing instead on the strategic integration of computational prediction with robust, field-proven experimental methodologies. This document is designed to equip researchers with the rationale and detailed protocols necessary to systematically uncover the mechanism of action and unlock the therapeutic potential of this and other novel small molecules.
Introduction: The Challenge of Target Deconvolution
The journey of a hit compound from a screening campaign to a clinical candidate is critically dependent on one key step: target deconvolution.[1] Identifying the specific protein(s) a molecule interacts with is fundamental to understanding its mechanism of action, predicting potential toxicities, and enabling rational drug design.[1][2] The subject of this guide, this compound (CAS 87999-04-0)[3], stands as a compelling case study. Its structure is a hybrid of two pharmacologically significant scaffolds, yet its direct protein interactions remain to be elucidated.
This guide will therefore serve as a strategic roadmap, outlining a multi-pronged approach that begins with hypothesis generation based on scaffold analysis, proceeds to large-scale computational prediction, and culminates in rigorous experimental validation using state-of-the-art chemoproteomic techniques.
Hypothesis Generation: Learning from Chemical Scaffolds
A logical starting point for target identification is to analyze the compound's core structures and investigate the known targets of analogous molecules. This scaffold-based inference provides a powerful method for generating initial, testable hypotheses.
The 2-Aminothiazole (2-AT) Core: A Privileged Scaffold
The 2-aminothiazole ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[4][5] Its prevalence stems from its ability to form key hydrogen bond interactions with various protein targets.
However, this versatility comes with a caution: the 2-AT scaffold has also been identified as a frequent-hitting or "promiscuous" fragment in biophysical binding assays, capable of interacting with a diverse range of proteins.[6] This promiscuity, while a challenge, also provides a rich dataset from which to draw potential target classes.
Known targets and target families for 2-AT derivatives include:
-
Protein Kinases: This is the most prominent class. Dasatinib, a potent inhibitor of Abl, Src, and c-Kit kinases, features a 2-AT core.[4] Additionally, 2-AT derivatives have been developed as inhibitors for cyclin-dependent kinases (CDKs), Aurora kinases, and Protein Kinase CK2.[4][7]
-
Importin β1 (KPNB1): Certain 2-AT derivatives have been identified as potent inhibitors of the nuclear import protein KPNB1, presenting an interesting anti-cancer mechanism.[4][8]
-
β-Ketoacyl-ACP Synthase (mtFabH): In the context of infectious disease, this scaffold has been explored for activity against enzymes involved in fatty acid synthesis in Mycobacterium tuberculosis.[9]
The 5,6,7,8-tetrahydro-2-naphthyl Moiety
The bulky, lipophilic tetrahydronaphthyl group significantly influences the compound's overall shape, solubility, and potential binding interactions. Derivatives containing this scaffold have been successfully developed as potent and selective inhibitors of dihydroorotate dehydrogenase (DHODH) from Plasmodium falciparum, the parasite responsible for malaria.[10][11][12][13] This suggests that enzymes with deep hydrophobic binding pockets could be potential targets.
Synthesizing Initial Hypotheses
Based on this scaffold analysis, we can generate a preliminary list of potential target classes for experimental investigation.
| Scaffold Component | Potential Target Class | Specific Examples | Rationale / Citation(s) |
| 2-Aminothiazole | Protein Kinases | Abl, Src, c-Kit, CDKs, Aurora Kinases, CK2 | Core scaffold in numerous approved and investigational kinase inhibitors.[4][7] |
| 2-Aminothiazole | Nuclear Transport Proteins | Importin β1 (KPNB1) | Demonstrated inhibitory activity in specific 2-AT derivatives.[8] |
| Tetrahydro-2-naphthyl | Dehydrogenases | Dihydroorotate Dehydrogenase (DHODH) | Moiety present in potent inhibitors of parasitic DHODH.[10][11][12] |
| Combined Structure | Enzymes with Hydrophobic Pockets | Various | The fusion of the planar 2-AT with the bulky tetrahydronaphthyl group suggests an affinity for binding sites that can accommodate both features. |
In Silico Target Prediction: A Global, Unbiased Approach
Before committing to resource-intensive wet-lab experiments, computational methods can rapidly screen the entire proteome for potential binding partners.[14] These in silico techniques use the small molecule's structure to predict its targets based on various principles.
Rationale for a Computational-First Strategy
Starting with a computational approach is cost-effective and time-efficient. It allows for the unbiased prioritization of a vast number of potential targets, narrowing the field for subsequent experimental validation. Modern methods leverage machine learning and large databases of known drug-target interactions to achieve remarkable predictive power.[15][16]
Key Computational Methodologies
-
Ligand-Based Similarity Searching: This approach is based on the principle that structurally similar molecules often share similar biological targets.[16] Tools like FastTargetPred compare the chemical fingerprint of our query molecule against a database of compounds with known targets (e.g., ChEMBL) to predict putative protein interactions.[17]
-
Machine Learning & AI Models: Specialized predictive tools, such as KinasePred for kinase targets, use machine learning algorithms trained on vast datasets to predict the probability of a small molecule interacting with specific protein families.[15]
-
Structure-Based Virtual Screening: If a high-quality 3D model of a potential target protein is available (from crystallography, NMR, or homology modeling), docking-based virtual screening can be employed.[14] This method computationally "docks" the query molecule into the protein's binding site to predict binding affinity and pose.
Experimental Target Identification & Validation
Following computational prioritization, the next crucial phase is to experimentally identify and validate these predicted interactions within a biological context. The following workflows represent a gold-standard cascade for moving from unbiased discovery to confident target engagement confirmation.
Diagram: Integrated Target Discovery Workflow
Below is a diagram illustrating the logical flow from computational prediction to definitive experimental validation.
Caption: Integrated workflow for protein target identification and validation.
Unbiased Discovery: Affinity Chromatography-Mass Spectrometry (AC-MS)
AC-MS is a powerful and widely used chemical proteomics technique for identifying protein targets from a complex biological sample, such as a cell lysate.[18][19] The core principle involves immobilizing the small molecule (the "bait") on a solid support to "fish" for its binding partners (the "prey").[1][20]
Objective: To identify proteins from a cell lysate that directly bind to this compound.
Self-Validation Principle: The protocol includes a crucial negative control—either an inactive structural analog or unconjugated beads—to distinguish specific binders from non-specific background proteins that adhere to the matrix.
Step 1: Synthesis of Affinity Probe & Immobilization
-
Rationale: The small molecule must be chemically modified with a linker at a position that does not disrupt its binding to the target protein. Structure-activity relationship (SAR) data is invaluable here; if unavailable, the primary amine on the thiazole ring is a common and often suitable point of attachment.
-
Synthesize a derivative with a linker arm terminating in a reactive group (e.g., N-hydroxysuccinimide ester) or a high-affinity tag (e.g., biotin).
-
Covalently couple the linker-modified compound to an activated solid support (e.g., NHS-activated sepharose beads) or, if biotinylated, to streptavidin-coated beads.
-
Thoroughly wash the beads to remove any non-covalently bound compound.
-
Prepare control beads in parallel (e.g., beads coupled to the linker only or an inactive analog).
Step 2: Protein Extraction
-
Culture relevant cells (e.g., a cancer cell line if anti-proliferative activity is observed) to a high density.
-
Harvest cells and lyse them in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Clarify the lysate by high-speed centrifugation to remove insoluble debris.
-
Determine the total protein concentration of the supernatant (e.g., via BCA assay).
Step 3: Affinity Pull-Down
-
Incubate a defined amount of total protein lysate (typically 1-10 mg) with the compound-immobilized beads and the control beads. Perform this incubation at 4°C for 2-4 hours with gentle rotation.
-
Competitive Elution (Optional but Recommended): To increase specificity, a parallel experiment can be run where the lysate is pre-incubated with a high concentration of the free, unmodified compound before adding it to the beads. True targets will be competed off and will not bind to the beads.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This is a critical step to reduce background.
Step 4: Elution and Sample Preparation for Mass Spectrometry
-
Elute the bound proteins from the beads. This can be done by changing the pH, increasing salt concentration, or using a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
Separate the eluted proteins by 1D SDS-PAGE. This step helps to reduce sample complexity and provides a visual confirmation of the pull-down.
-
Excise the entire protein lane from the gel, cut it into small pieces, and perform in-gel digestion with trypsin.
-
Extract the resulting peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Step 5: Mass Spectrometry and Data Analysis
-
Analyze the tryptic peptides using a high-resolution mass spectrometer.
-
Use a database search engine (e.g., Mascot, MaxQuant) to identify the proteins from the generated peptide fragmentation spectra.
-
Critical Analysis: A high-confidence hit is a protein that is significantly enriched on the compound-immobilized beads compared to the negative control beads. Label-free quantification (LFQ) or stable isotope labeling (SILAC) can provide quantitative data for robust hit identification.
Caption: Step-by-step workflow for Affinity Chromatography-Mass Spectrometry.
In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA)
While AC-MS identifies binding partners in vitro, CETSA is a powerful biophysical method that confirms a drug binds to its target within the complex milieu of an intact cell.[21][22] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is typically more resistant to heat-induced denaturation and aggregation.[23][24]
Objective: To confirm that this compound engages a specific protein target (identified from AC-MS) in intact cells.
Self-Validation Principle: The assay directly compares the thermal stability of the target protein in the presence (drug-treated) versus the absence (vehicle control) of the compound. A shift in the melting curve is a direct readout of target engagement.
Step 1: Cell Treatment
-
Plate cells and grow them to ~80% confluency.
-
Treat the cells with the desired concentration of the compound or with a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).
Step 2: Heat Challenge
-
Harvest the cells, wash them to remove excess compound, and resuspend them in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the individual aliquots to a range of different temperatures for a short, defined period (e.g., 3 minutes). A typical temperature gradient might range from 40°C to 70°C in 2-3°C increments.
-
Immediately cool the samples on ice to stop further denaturation.
Step 3: Lysis and Separation of Soluble Fraction
-
Lyse the cells to release their contents. Freeze-thaw cycles are a common and effective method that avoids detergents.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
Step 4: Protein Detection and Analysis
-
Measure the amount of the specific target protein remaining in the soluble fraction for each temperature point. Western blotting is the most common detection method, requiring a specific antibody for the target protein.
-
Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with the primary antibody against the target of interest.
-
Quantify the band intensities for both the vehicle- and drug-treated samples at each temperature.
-
Plot the percentage of soluble protein remaining as a function of temperature to generate a "melting curve." A positive result is a rightward shift in the melting curve for the drug-treated sample compared to the vehicle control, indicating stabilization.
Caption: Principle of CETSA: Ligand binding stabilizes the target protein against heat denaturation.
Conclusion
The quest to identify the protein targets of a novel compound like this compound is a cornerstone of modern drug discovery. While this specific molecule lacks extensive characterization, its constituent scaffolds point toward promising target families, including protein kinases and dehydrogenases. This guide outlines a systematic, multi-disciplinary strategy that mitigates the risks of "fishing in the dark." By logically progressing from scaffold-based hypothesis generation to global in silico screening and culminating in rigorous experimental validation with AC-MS and CETSA, researchers can confidently and efficiently deconvolve the molecular targets. This integrated approach not only illuminates the mechanism of action for a single compound but also builds a robust, repeatable framework for accelerating the entire drug discovery pipeline.
References
- 1. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for the elucidation of protein-small molecule interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C13H14N2S | CID 735091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the binding site of 2-aminothiazole derivative with importin β1 by UV-crosslinking experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 10. Tetrahydro-2-naphthyl and 2-Indanyl Triazolopyrimidines Targeting Plasmodium falciparum Dihydroorotate Dehydrogenase Display Potent and Selective Antimalarial Activity (Journal Article) | OSTI.GOV [osti.gov]
- 11. Tetrahydro-2-naphthyl and 2-Indanyl Triazolopyrimidines Targeting Plasmodium falciparum Dihydroorotate Dehydrogenase Display Potent and Selective Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tetrahydro-2-naphthyl and 2‑Indanyl Triazolopyrimidines Targeting Plasmodium falciparum Dihydroorotate Dehydrogenase Display Potent and Selective Antimalarial Activity | Medicines for Malaria Venture [mmv.org]
- 13. Tetrahydro-2-naphthyl and 2-Indanyl Triazolopyrimidines Targeting Plasmodium falciparum Dihydroorotate Dehydrogenase Display Potent and Selective Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. bioinformaticsreview.com [bioinformaticsreview.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. news-medical.net [news-medical.net]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In silico modeling of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole interactions
An In-depth Technical Guide to the In Silico Modeling of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole Interactions with Epidermal Growth Factor Receptor (EGFR)
This guide provides a comprehensive, technically detailed framework for the in silico investigation of this compound, a member of the pharmacologically significant 2-aminothiazole class of compounds. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of approved drugs and numerous investigational agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.
The narrative that follows eschews a rigid template in favor of a logical, causality-driven exploration of the computational methodologies employed to elucidate the binding mechanism of this compound with a selected high-impact therapeutic target. For the purpose of this guide, we will focus on the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently implicated in various cancers and a validated target for 2-aminothiazole derivatives.[4]
Foundational Rationale: Why In Silico Modeling?
In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool. It provides a rational, cost-effective, and rapid means to predict and analyze the interactions between a small molecule (ligand) and its biological target (receptor). This computational lens allows us to visualize binding modes, estimate binding affinities, and understand the key molecular interactions that drive biological activity, thereby guiding the synthesis and optimization of more potent and selective drug candidates.
Strategic Selection of a Biological Target: The Case for EGFR
The choice of a biological target is a critical first step that dictates the entire trajectory of an in silico study. The 2-aminothiazole scaffold has been extensively studied for its anticancer properties.[1][5][6] Derivatives of this core structure have shown inhibitory activity against a range of cancer-related proteins.[7] Among these, the Epidermal Growth Factor Receptor (EGFR) stands out as a compelling target for our investigation of this compound. EGFR is a transmembrane protein that plays a pivotal role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a well-validated and highly pursued target for anticancer therapies. The established precedent of other 2-aminothiazole derivatives targeting EGFR provides a strong scientific basis for our focused investigation.[4]
The Computational Workflow: A Step-by-Step Methodological Deep Dive
Our in silico investigation is structured as a multi-step workflow, designed to progressively refine our understanding of the ligand-receptor interaction. Each step is a self-validating system, with the outputs of one stage informing the inputs of the next.
Figure 1: A schematic representation of the in silico modeling workflow.
Ligand Preparation: Characterizing the Small Molecule
The initial step involves the preparation of the 3D structure of this compound. This is more than a mere file conversion; it is a critical process of generating a chemically correct and energetically favorable conformation.
Protocol:
-
2D Structure Generation: The molecule's 2D structure is drawn using a chemical drawing tool like ChemDraw or sourced from a chemical database such as PubChem (CID: 735091).[8]
-
3D Structure Conversion: The 2D structure is converted to a 3D conformation using software like Open Babel or the builder tools within molecular modeling suites (e.g., Maestro, MOE).
-
Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94 or OPLS). This process relieves steric clashes and finds a low-energy conformation. The choice of force field is crucial as it dictates the potential energy surface of the molecule.
-
Tautomeric and Ionization States: The protonation state of the molecule at a physiological pH (typically 7.4) is determined. For this compound, the primary amine group is a key consideration.
Receptor Preparation: Preparing the Biological Target
The quality of the receptor structure is paramount for obtaining meaningful results. We will use the X-ray crystal structure of the EGFR kinase domain. A suitable structure, for instance, co-crystallized with a known inhibitor, can be obtained from the Protein Data Bank (PDB). For this guide, we select PDB ID: 4RJ3.[4]
Protocol:
-
PDB Structure Acquisition: The crystal structure of EGFR (PDB ID: 4RJ3) is downloaded from the PDB database.
-
Structure Cleaning: Non-essential components such as water molecules, co-solvents, and ions that are not critical for binding are removed. The decision to retain specific water molecules that may mediate ligand-protein interactions is a critical judgment call based on an analysis of the binding site.
-
Addition of Hydrogen Atoms: Since X-ray crystallography does not typically resolve hydrogen atoms, they are added to the protein structure using computational tools.
-
Protonation State Assignment: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are assigned based on the local microenvironment and a specified pH.
-
Energy Minimization: A constrained energy minimization of the protein structure is performed to relax any steric clashes introduced during the preparation steps, while preserving the overall backbone fold.
Molecular Docking: Predicting the Binding Mode
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This provides insights into the binding pose and the key interactions that stabilize the complex.
Protocol:
-
Binding Site Definition: The active site of EGFR is defined. In the case of PDB ID: 4RJ3, this is typically the ATP-binding pocket where the co-crystallized ligand is located.
-
Docking Algorithm Selection: A suitable docking program such as AutoDock, Glide, or GOLD is chosen. These programs employ different search algorithms and scoring functions. For this guide, we will consider Glide, known for its accuracy and speed.
-
Execution of Docking: The prepared ligand is docked into the defined binding site of the prepared receptor. The docking program will generate a series of possible binding poses.
-
Pose Analysis and Scoring: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to assess their chemical reasonability and the nature of the interactions with the receptor.
Table 1: Hypothetical Docking Results for this compound with EGFR
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Key Interacting Residues | |
| Hydrogen Bond | Met793, Thr790 |
| Pi-Pi Stacking | Phe723 |
| Hydrophobic Interactions | Leu718, Val726, Ala743, Leu844 |
Molecular Dynamics Simulation: Capturing the Dynamic Nature of the Interaction
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the flexibility of the binding pocket.[9]
Protocol:
-
System Setup: The top-ranked docked complex is placed in a simulation box filled with an explicit solvent model (e.g., TIP3P water). Counter-ions are added to neutralize the system.
-
Force Field Selection: An appropriate force field for both the protein and the ligand is chosen (e.g., AMBER for the protein and GAFF for the ligand).
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure to ensure a stable starting point for the production simulation.
-
Production Simulation: A long-timescale (e.g., 100 ns) MD simulation is run. The trajectory of the simulation, which contains the coordinates of all atoms at each time step, is saved.
-
Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the ligand in the binding pocket (using Root Mean Square Deviation - RMSD), the flexibility of the protein (using Root Mean Square Fluctuation - RMSF), and the persistence of key intermolecular interactions over time.
Figure 2: A simplified workflow for molecular dynamics simulation.
Advanced Analysis: Binding Free Energy Calculations
To obtain a more quantitative estimate of the binding affinity, binding free energy calculations can be performed on the MD simulation trajectories. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach.
Protocol:
-
Snapshot Extraction: Snapshots (frames) are extracted from the stable portion of the MD trajectory.
-
Energy Calculations: For each snapshot, the free energy of the complex, the receptor, and the ligand are calculated.
-
Binding Free Energy Calculation: The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the receptor and the ligand.
Table 2: Hypothetical MM/GBSA Binding Free Energy Results
| Energy Component | Average Value (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.5 |
| Polar Solvation Energy | 30.8 |
| Non-polar Solvation Energy | -4.1 |
| Binding Free Energy (ΔG) | -39.0 |
Conclusion and Future Directions
This in-depth technical guide has outlined a robust in silico workflow for investigating the interactions of this compound with the EGFR kinase domain. The described methodologies, from ligand and receptor preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations, provide a powerful framework for generating testable hypotheses and guiding further experimental work. The insights gained from such studies can significantly accelerate the drug discovery process by prioritizing compounds with a higher probability of success and providing a detailed molecular understanding of their mechanism of action. Future work should focus on the experimental validation of these in silico predictions through biochemical assays and structural biology techniques.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Semantic Scholar [semanticscholar.org]
- 7. (PDF) Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery (2021) | Seyedeh Roya Alizadeh | 61 Citations [scispace.com]
- 8. This compound | C13H14N2S | CID 735091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A Molecular Dynamics Simulation Study of Two Dipeptide Based Molecular Micelles: Effect of Amino Acid Order - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery, History, and Application of 2-Aminothiazole Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" for its consistent presence in a diverse range of biologically active compounds.[1][2] First synthesized in the late 19th century, its journey from a heterocyclic curiosity to a key component in numerous clinically approved drugs showcases its remarkable chemical versatility and pharmacological significance.[1] This guide provides an in-depth exploration of the discovery, historical development, and evolving synthetic strategies for 2-aminothiazole scaffolds. We will examine the foundational Hantzsch synthesis, trace its evolution into modern, efficient protocols, and analyze the physicochemical properties that underpin its success in drug design. Through detailed case studies of landmark drugs such as Dasatinib and Pramipexole, this document will illustrate the scaffold's broad therapeutic impact, from oncology to neurodegenerative disease.[3] By synthesizing historical context with contemporary applications and detailed experimental methodologies, this guide serves as a comprehensive technical resource for professionals engaged in drug discovery and development.
Introduction: The Rise of a Privileged Scaffold
The term "privileged structure" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for drug discovery. The 2-aminothiazole core, a five-membered aromatic ring containing sulfur and nitrogen, is a quintessential example of such a scaffold.[1][4] Its widespread application stems from a unique combination of features:
-
Hydrogen Bonding Capacity: The exocyclic amino group and the ring nitrogen act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein active sites.
-
Structural Rigidity and Planarity: The aromatic nature of the thiazole ring provides a rigid scaffold, which can help to minimize the entropic penalty upon binding to a target.
-
Synthetic Tractability: The core can be readily synthesized and functionalized at multiple positions (N-2, C-4, and C-5), allowing for extensive structure-activity relationship (SAR) exploration.[5]
-
Favorable Physicochemical Properties: 2-aminothiazole derivatives often exhibit desirable ADME (absorption, distribution, metabolism, and excretion) properties, contributing to their success as oral therapeutics.
This scaffold is a key component in drugs targeting a vast range of diseases, including cancer, bacterial infections, inflammation, and neurological disorders.[6][7] Marketed drugs like the kinase inhibitor Dasatinib, the dopamine agonist Pramipexole, and third-generation cephalosporin antibiotics highlight its immense therapeutic value.[1][8] This guide will deconstruct the history and chemistry of this remarkable scaffold, providing the in-depth knowledge required to leverage its potential in future drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Classics in Chemical Neuroscience: Pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 7. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
The Investigation of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole for Neurological Disorder Research
An In-depth Technical Guide for Researchers
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This technical guide provides a comprehensive framework for the investigation of a specific derivative, 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole, for its potential therapeutic applications in neurological disorders. We will delve into the rationale behind its selection, a robust synthetic pathway, and a multi-tiered experimental workflow designed to rigorously evaluate its neuropharmacological profile. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both strategic insights and detailed, actionable protocols.
Introduction: The Rationale for a Novel Neuro-Therapeutic Candidate
The immense complexity of the central nervous system (CNS) is mirrored by the challenge of developing effective treatments for neurological disorders. Many of these conditions, from neurodegenerative diseases like Parkinson's and Alzheimer's to neuropsychiatric disorders, share common underlying pathologies such as excitotoxicity, oxidative stress, and neuroinflammation. The 2-aminothiazole moiety is of significant interest as it is present in a variety of approved drugs and clinical candidates, demonstrating a wide range of biological activities.[4][5] The specific compound, this compound (CID 735091), combines this potent heterocyclic core with a tetrahydronaphthyl group.[6] This lipophilic moiety is anticipated to enhance blood-brain barrier (BBB) penetration, a critical hurdle in CNS drug development. This guide outlines the necessary steps to take this compound from synthesis to preclinical validation.
Synthesis and Chemical Verification
The most reliable and widely used method for synthesizing 2-aminothiazoles is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thiourea.[4][7] This approach is efficient and adaptable for the target molecule.
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Synthesis of 2-Bromoacetyl-5,6,7,8-tetrahydronaphthalene (Intermediate):
-
Rationale: This step creates the α-haloketone necessary for the cyclization reaction.
-
a. To a solution of 2-acetyl-5,6,7,8-tetrahydronaphthalene in a suitable solvent (e.g., diethyl ether or chloroform), add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.
-
b. Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
c. Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. The crude α-bromoketone can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
-
Cyclization with Thiourea:
-
Rationale: This is the key bond-forming step that creates the aminothiazole ring.
-
a. Dissolve the 2-bromoacetyl-5,6,7,8-tetrahydronaphthalene intermediate and an equimolar amount of thiourea in absolute ethanol.
-
b. Heat the mixture to reflux for 3-6 hours. Monitor for the formation of the product by TLC.
-
c. After cooling to room temperature, the hydrobromide salt of the product may precipitate. Neutralize the mixture with a base (e.g., aqueous sodium bicarbonate or ammonium hydroxide) to precipitate the free amine.
-
d. Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
-
Purification and Verification:
-
Rationale: Ensuring the identity and purity of the final compound is critical for the reliability of all subsequent biological data.
-
a. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
-
b. Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
c. Assess purity (>97%) using High-Performance Liquid Chromatography (HPLC). The compound typically presents as a solid with a melting point around 105-110 °C.
-
Putative Mechanisms and Biological Screening Strategy
The 2-aminothiazole scaffold is known to interact with a variety of biological targets. A logical starting point is to screen the compound against targets implicated in common neurological disease pathways.
Potential Signaling Pathways and Targets
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C13H14N2S | CID 735091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
Methodological & Application
Application Notes and Protocols for the Quantification of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the quantitative analysis of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole. Designed for researchers, scientists, and professionals in drug development, this document outlines two primary analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The following sections delve into the scientific rationale behind the chosen methods, provide step-by-step protocols for implementation, and present a framework for method validation to ensure data integrity and reproducibility.
Introduction and Scientific Rationale
This compound is a molecule of interest within medicinal chemistry and pharmaceutical development, belonging to the aminothiazole class of compounds. Aminothiazole scaffolds are recognized as significant structural units in medicinal chemistry due to their diverse biological activities.[1] Accurate quantification of this compound in various matrices, particularly in biological fluids like plasma, is critical for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies during preclinical and clinical development.
The selection of an appropriate analytical method is paramount for generating reliable data. This guide focuses on two of the most powerful and widely used techniques in pharmaceutical analysis:
-
HPLC-UV: A robust and cost-effective method suitable for quantifying the analyte in simpler matrices or at higher concentrations. It relies on the principle of separating the analyte from other components in a sample via liquid chromatography, followed by detection based on its ultraviolet absorbance.
-
LC-MS/MS: The gold standard for bioanalysis due to its superior sensitivity and selectivity. This technique couples the separation power of liquid chromatography with the precise detection and structural confirmation capabilities of tandem mass spectrometry, allowing for accurate quantification even at very low concentrations in complex biological matrices.[2]
The protocols detailed herein are designed to be self-validating systems, incorporating best practices and adherence to international guidelines on analytical method validation.
Physicochemical Properties of the Analyte
A fundamental understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₄N₂S | [3] |
| Molecular Weight | 230.33 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 105-110 °C | |
| InChI Key | XCDNQJNJCJJQEC-UHFFFAOYSA-N |
General Workflow for Analytical Method Development and Validation
The development and validation of a robust analytical method is a systematic process. The following diagram illustrates the typical workflow, from initial method development through to application in sample analysis.
Caption: General workflow for analytical method development and validation.
HPLC-UV Method for Quantification
This method is suitable for the quantification of this compound in non-complex matrices such as bulk drug substance or simple formulations.
Principle and Rationale
The method utilizes reversed-phase chromatography to separate the analyte from potential impurities. A C18 column is chosen for its versatility and effectiveness in retaining non-polar to moderately polar compounds. The mobile phase, a mixture of an acidic aqueous solution and an organic solvent, is optimized to achieve good peak shape and resolution. Detection is performed at a UV wavelength where the analyte exhibits maximum absorbance, ensuring optimal sensitivity.
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., Phenomenex® Luna C18, 50 mm × 4.6 mm, 5 µm) is a good starting point.[1]
-
Reagents: HPLC-grade acetonitrile, methanol, and orthophosphoric acid.[1]
-
Reference Standard: A well-characterized reference standard of this compound.
Detailed Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% v/v Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Isocratic: 55% A and 45% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (e.g., ~272 nm as a starting point based on similar compounds)[1] |
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or DMSO).
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5 - 50 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[5]
Example Validation Parameters (Hypothetical)
For a newly developed method, the following are target validation parameters:
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | - | 0.5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOQ | Signal-to-Noise ≥ 10 | 0.5 µg/mL |
LC-MS/MS Method for Bioanalysis
This highly sensitive and selective method is recommended for the quantification of this compound in complex biological matrices such as human or rat plasma.
Principle and Rationale
The LC-MS/MS method combines the separation capabilities of HPLC with the detection power of tandem mass spectrometry. After chromatographic separation on a C18 column, the analyte is ionized, typically using electrospray ionization (ESI) in positive mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing interference from the complex biological matrix.[2]
Instrumentation and Materials
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an ESI source.
-
Column: A reversed-phase C18 column (e.g., Waters Xterra RP® C18, 150 mm × 4.6 mm, 5 µm).[1]
-
Reagents: LC-MS grade acetonitrile, methanol, formic acid, and ammonium formate.[1]
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte, is highly recommended. If unavailable, another thiazole derivative can be used.[1]
-
Biological Matrix: Control (blank) plasma from the relevant species.
Detailed Protocol
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | 5 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | 95:5 (v/v) Acetonitrile and Methanol |
| Elution | Isocratic: 85% A and 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Positive |
| MRM Transition | To be determined by infusion of the reference standard. For C₁₃H₁₄N₂S (MW 230.33), the precursor ion will be m/z 231.1 [M+H]⁺. Product ions need to be optimized. |
| Internal Standard | A suitable IS with its own optimized MRM transition. |
Sample Preparation (Protein Precipitation):
Protein precipitation is a simple and effective method for extracting the analyte from plasma.[2]
Caption: Workflow for sample preparation using protein precipitation.
-
Pipette 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube.
-
Add a small volume of the internal standard working solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Example Validation Parameters for Bioanalysis (Hypothetical)
| Parameter | Acceptance Criteria (FDA/EMA Guidelines) | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | - | 1 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| LLOQ | - | 1 ng/mL |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 8.2% |
| Recovery | Consistent and reproducible | > 85% |
Conclusion
The analytical methods presented in this guide provide a robust framework for the accurate and reliable quantification of this compound. The HPLC-UV method offers a straightforward approach for less complex samples, while the LC-MS/MS protocol provides the high sensitivity and selectivity required for challenging bioanalytical applications. Adherence to the detailed protocols and validation principles outlined will ensure the generation of high-quality data to support drug development programs.
References
Application Notes and Protocols for Cell-Based Assays Using 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole
Introduction: Unveiling the Bioactivity of a Novel Thiazole Derivative
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole is a derivative of this class, and its structural features suggest potential as a modulator of cellular pathways.[3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct initial cell-based screening of this compound. We will focus on two fundamental assays: the MTT assay to determine effects on cell viability and cytotoxicity, and the Caspase-Glo® 3/7 assay to investigate the induction of apoptosis.
These protocols are designed to be self-validating systems, providing robust and reproducible data. The experimental choices are explained to provide a clear understanding of the underlying principles, ensuring scientific integrity and facilitating adaptation to specific research needs.
PART 1: Foundational Protocols - Cell Culture and Compound Preparation
Success in cell-based assays begins with healthy, consistent cell cultures. Adherence to aseptic techniques is paramount to prevent contamination.[6][7]
General Cell Culture Maintenance
-
Environment: Maintain mammalian cell lines (e.g., HeLa, A549, MCF-7) in a humidified incubator at 37°C with 5% CO₂.[6][8]
-
Media: Use the recommended growth medium for your specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin).
-
Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth.[9]
Preparation of this compound Stock Solution
Due to its hydrophobic nature, this compound should be dissolved in a suitable organic solvent.
-
Solvent Selection: Use sterile dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Weigh out the required amount of the compound and add the calculated volume of DMSO. Vortex until fully dissolved.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C to prevent degradation from repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
PART 2: Assessing Cytotoxicity with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[10][11]
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Detailed Protocol for MTT Assay
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Include wells with medium only for background control.
-
Incubate for 24 hours to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate for 24, 48, or 72 hours, depending on your experimental design.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.[13]
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the medium-only wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Determine IC50:
| Concentration (µM) | % Viability (Example) |
| 0 (Vehicle) | 100 |
| 0.1 | 98.5 |
| 1 | 85.2 |
| 10 | 52.1 |
| 50 | 25.6 |
| 100 | 10.3 |
PART 3: Investigating Apoptosis with Caspase-Glo® 3/7 Assay
A decrease in cell viability may be due to necrosis or apoptosis (programmed cell death). The Caspase-Glo® 3/7 assay is a sensitive, luminescent method to detect the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[13][15] The assay reagent contains a proluminescent substrate with the DEVD sequence, which is cleaved by active caspases 3 and 7, releasing aminoluciferin and generating a light signal.[3][15]
Simplified Apoptosis Signaling Pathway
Caption: A generalized model of caspase-mediated apoptosis.
Detailed Protocol for Caspase-Glo® 3/7 Assay
This protocol is adapted from the manufacturer's instructions for the Promega Caspase-Glo® 3/7 Assay.[3][13]
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence assays at the same density as the MTT assay.
-
Incubate for 24 hours.
-
Treat the cells with a range of concentrations of this compound based on the IC50 value obtained from the MTT assay. Include vehicle and untreated controls.
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Assay Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.
-
Allow the reagent and the cell plate to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[3]
-
-
Incubation and Measurement:
-
Mix the contents on a plate shaker at a low speed for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average luminescence of the medium-only wells from all other readings.
-
Calculate Fold Change:
-
Fold Change = (Luminescence of treated cells / Luminescence of vehicle control cells)
-
-
Interpretation: An increase in the luminescent signal in treated cells compared to control cells indicates the activation of caspases 3 and 7, suggesting that the compound induces apoptosis.
Conclusion and Future Directions
These protocols provide a robust starting point for characterizing the in vitro effects of this compound. Positive results in these assays, such as a low IC50 value and significant caspase activation, would warrant further investigation into the specific molecular mechanisms. Subsequent studies could include Annexin V/PI staining for a more detailed analysis of apoptosis and necrosis,[12][16][17] western blotting for key apoptotic proteins, or receptor binding assays to identify potential molecular targets.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. Caspase 3/7 Activity [protocols.io]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. info.biotechniques.com [info.biotechniques.com]
- 9. atcc.org [atcc.org]
- 10. clyte.tech [clyte.tech]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 14. Star Republic: Guide for Biologists [sciencegateway.org]
- 15. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. resources.novusbio.com [resources.novusbio.com]
The Dual Nature of a Privileged Scaffold: 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole in Fragment-Based Drug Design
Introduction: A Fragment with a Rich Heritage and a Cautionary Tale
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1] The specific fragment, 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole, combines this potent heterocycle with a tetralin group, a lipophilic moiety that can effectively probe hydrophobic pockets within protein targets. This unique combination presents an attractive starting point for fragment-based drug discovery (FBDD) campaigns.
However, the very features that make 2-aminothiazoles attractive also warrant a cautious and rigorous approach. This scaffold is notorious as a "frequent hitter" in high-throughput and fragment screening campaigns, often exhibiting promiscuous binding to a variety of protein targets.[1][3] This promiscuity can arise from non-specific interactions, aggregation, or reactivity, making it imperative to employ a robust hit validation cascade to distinguish true binders from artifacts.
This guide provides a comprehensive framework for leveraging the therapeutic potential of this compound as a starting fragment for drug design. We will detail its synthesis, a multi-tiered screening protocol to identify and validate genuine interactions, and a hit-to-lead optimization strategy, blending experimental rigor with computational insights.
Synthesis of this compound
The most common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[4][5] This reaction involves the condensation of an α-haloketone with a thiourea.
Protocol for Hantzsch Thiazole Synthesis
Materials:
-
2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve 2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one (1 equivalent) in ethanol in a round-bottom flask.
-
Add thiourea (1.1 equivalents) to the solution and stir at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from ethanol if necessary.
A Multi-Tiered Approach to Fragment Screening and Hit Validation
Given the "frequent hitter" nature of the 2-aminothiazole scaffold, a multi-pronged approach to screening and hit validation is crucial. This workflow is designed to efficiently identify true binders and eliminate false positives early in the process.
Caption: A multi-tiered workflow for fragment screening and hit validation.
Tier 1: Primary Biophysical Screening
The initial screen should be rapid, have high throughput, and be sensitive enough to detect the weak interactions typical of fragments. Differential Scanning Fluorimetry (DSF) and Surface Plasmon Resonance (SPR) are excellent choices.
Protocol 1: Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, measures the change in a protein's melting temperature (Tm) upon ligand binding.[6][7][8] A significant positive shift in Tm suggests that the fragment stabilizes the protein.
Materials:
-
Purified target protein (0.1-0.2 mg/mL)
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
This compound (10 mM stock in DMSO)
-
qPCR instrument with a thermal ramping capability
Procedure:
-
Prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer.
-
In a 96-well PCR plate, add the fragment to the desired final concentration (typically 100-500 µM). Include a DMSO control.
-
Add the protein/dye master mix to each well.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the qPCR instrument and run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Analyze the data to determine the Tm for each well. A ΔTm of > 2°C is generally considered a significant shift.
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that detects binding events in real-time by measuring changes in the refractive index at a sensor surface where the target protein is immobilized.[9][10][11]
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Purified target protein
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
This compound
Procedure:
-
Immobilize the target protein onto the sensor chip using standard amine coupling chemistry.
-
Prepare a dilution series of the fragment in running buffer.
-
Inject the fragment solutions over the sensor surface at a constant flow rate.
-
Monitor the change in response units (RU) to detect binding.
-
Regenerate the sensor surface between injections if necessary.
-
Analyze the sensorgrams to determine binding affinity (KD).
Tier 2: Orthogonal Hit Confirmation
Hits from the primary screen should be confirmed using an orthogonal biophysical method to reduce the likelihood of method-specific artifacts. NMR spectroscopy is the gold standard for this purpose.[12][13][14]
Protocol 3: NMR-based Hit Confirmation (¹H-¹⁵N HSQC)
Protein-observed NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), can detect fragment binding by monitoring chemical shift perturbations (CSPs) of the protein's backbone amide signals.[12]
Materials:
-
¹⁵N-labeled purified target protein
-
NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, 10% D₂O, pH 7.0)
-
This compound
-
NMR spectrometer
Procedure:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.
-
Add the fragment to the protein sample at a specific concentration (e.g., 500 µM).
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
Overlay the two spectra and analyze for CSPs. Significant and specific CSPs for a subset of residues indicate binding at a defined site.
Tier 3: Hit Validation
Biochemical/Functional Assays: Once a fragment is confirmed to bind to the target protein, it is essential to determine if this binding event translates into a functional effect. A target-specific biochemical or cellular assay should be employed to measure the fragment's activity (e.g., enzyme inhibition, disruption of a protein-protein interaction).
Promiscuity Counterscreens: To address the "frequent hitter" nature of the 2-aminothiazole scaffold, it is advisable to perform counterscreens against unrelated proteins to assess selectivity. A lack of activity against these off-targets increases confidence in the specificity of the hit.
Hit-to-Lead Optimization: From Fragment to Drug Candidate
Validated hits with confirmed functional activity and a degree of selectivity can be advanced to hit-to-lead optimization. This phase aims to improve the potency, selectivity, and drug-like properties of the initial fragment.
Structural Biology
Obtaining a high-resolution crystal structure of the protein-fragment complex is a critical step. The structural information provides a detailed map of the binding site and the interactions between the fragment and the protein, guiding the rational design of more potent analogs.
Computational Chemistry: Fragment Growing and Linking
With a crystal structure in hand, computational methods can be employed to explore avenues for fragment optimization.[15][16][17]
-
Fragment Growing: This involves adding chemical moieties to the core fragment to extend into adjacent pockets of the binding site and form additional favorable interactions.
-
Fragment Linking: If two different fragments are found to bind in close proximity within the target's active site, they can be computationally linked to create a single, more potent molecule.
Caption: A workflow for computational hit-to-lead optimization.
Structure-Activity Relationship (SAR) Studies
A systematic medicinal chemistry effort is required to synthesize and test analogs of the initial hit. This iterative process helps to build a structure-activity relationship (SAR), providing insights into which chemical modifications improve potency and which are detrimental. For example, in a study on antileishmanial aminothiazoles, blocking metabolic soft spots led to improved stability.[18]
Quantitative Data Summary (Hypothetical Example)
The following table illustrates the kind of data that would be generated during a hit-to-lead campaign, starting from our fragment of interest.
| Compound | Modification | Binding Affinity (KD, µM) | IC₅₀ (µM) |
| Fragment 1 | This compound | 500 | >1000 |
| Analog 1a | Addition of a hydroxyl group to the tetralin ring | 250 | 800 |
| Analog 1b | Substitution of the 2-amino group with a methylamino group | 600 | >1000 |
| Analog 1c | Addition of a carboxamide group to the thiazole ring | 100 | 250 |
| Lead 1 | Optimized combination of modifications | 0.5 | 1.2 |
Conclusion
This compound represents a fragment with significant potential for drug discovery, embodying the dual nature of the 2-aminothiazole scaffold. Its privileged status is counterbalanced by its propensity for promiscuous binding, necessitating a carefully designed and executed screening and validation cascade. By integrating biophysical methods, functional assays, structural biology, and computational chemistry, researchers can navigate the challenges associated with this fragment class and unlock its potential to be developed into novel, potent, and selective therapeutics. The protocols and workflows detailed in this guide provide a robust framework for such an endeavor, emphasizing scientific integrity and a logical, evidence-based approach to modern drug design.
References
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inext-discovery.eu [inext-discovery.eu]
- 8. Recent Developments in the Use of Differential Scanning Fluorometry in Protein and Small Molecule Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Fragment screening by surface plasmon resonance. | Semantic Scholar [semanticscholar.org]
- 12. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fragment-based drug discovery using NMR spectroscopy. | Fesik Lab | Vanderbilt University [lab.vanderbilt.edu]
- 15. Computational methods for fragment-based ligand design: growing and linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Computational Methods for Fragment-Based Ligand Design: Growing and Linking | Springer Nature Experiments [experiments.springernature.com]
- 17. cresset-group.com [cresset-group.com]
- 18. Aminothiazoles: Hit to lead development to identify antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole for SAR studies
Application Note & Protocol
Topic: Strategic Derivatization of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 2-Amino-4-arylthiazole Scaffold
The 2-aminothiazole motif is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to engage in multiple modes of target interaction, including hydrogen bonding via the amino group and the ring nitrogen, as well as hydrophobic and π-stacking interactions. The derivatization potential at the 2-amino position and the C5 position of the thiazole ring allows for extensive and systematic exploration of chemical space to optimize pharmacological properties.[3][4]
This guide focuses on a specific, high-value lead compound: This compound . The tetralin moiety provides a conformationally restricted, lipophilic handle that is often advantageous for targeting specific protein pockets. The primary objective of this document is to provide a comprehensive, rationale-driven framework for the derivatization of this core scaffold. We will detail robust synthetic protocols and explain the strategic reasoning behind each modification, enabling researchers to efficiently build a compound library for in-depth Structure-Activity Relationship (SAR) elucidation.
The primary points of diversification on the lead scaffold are highlighted below:
-
Position 1 (Exocyclic Amine): Highly versatile for introducing a wide range of functionalities to probe hydrogen bonding, steric, and electronic requirements.
-
Position 2 (Thiazole C5): Amenable to electrophilic substitution and modern cross-coupling reactions, allowing for modulation of the scaffold's overall shape and electronics.
Synthesis of the Core Scaffold
The most reliable and high-yielding method for constructing the 2-amino-4-arylthiazole core is the Hantzsch Thiazole Synthesis.[5][6] This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to directly form the desired heterocyclic system. The workflow begins with the synthesis of the requisite α-bromoketone from commercially available 2-acetyltetralone.
Caption: Workflow for the Hantz.sch synthesis of the core scaffold.
Protocol 1: Synthesis of this compound
Part A: Synthesis of 2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
-
Reaction Setup: To a solution of 2-acetyltetralone (1.0 eq) in a suitable solvent such as ethyl acetate or chloroform, add copper(II) bromide (2.2 eq).
-
Reaction Execution: Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction typically completes within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the copper(I) bromide precipitate. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude α-bromo ketone is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part B: Hantzsch Cyclocondensation
-
Reaction Setup: Dissolve the crude α-bromo ketone (1.0 eq) from Part A in ethanol in a round-bottom flask. Add thiourea (1.2 eq) to the solution.
-
Reaction Execution: Heat the mixture to reflux. The reaction is typically complete within 2-4 hours and can be monitored by TLC.[5] The product, being a hydrobromide salt, may precipitate from the solution upon cooling.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a beaker containing aqueous sodium bicarbonate or 5% sodium carbonate solution to neutralize the HBr salt and precipitate the free amine product.[5]
-
Isolation & Purification: Collect the resulting solid by vacuum filtration, wash thoroughly with water, and air dry. The product is often obtained in high purity. Recrystallization from ethanol or methanol can be performed for further purification if required.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Derivatization Strategies for SAR Exploration
Systematic modification of the core scaffold is essential for mapping the SAR. The 2-amino group serves as the primary and most versatile handle for derivatization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
In Vitro Characterization of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole as an Enzyme Inhibitor
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This application note provides a detailed guide for the in vitro characterization of a specific derivative, 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole, as an enzyme inhibitor. Recent studies have identified this compound as a potential inhibitor of key metabolic enzymes such as human carbonic anhydrase (hCA) isoenzymes I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[3] This guide presents a comprehensive framework, including detailed protocols for determining the half-maximal inhibitory concentration (IC₅₀) and for elucidating the mechanism of inhibition (MOA). The methodologies are designed to be robust and self-validating, providing researchers with the tools to accurately assess the compound's inhibitory profile.
Introduction: The Scientific Rationale
Enzyme inhibition is a cornerstone of drug discovery and development.[4] Enzymes are biological catalysts that mediate a vast array of physiological processes, and their dysregulation is often linked to disease.[5] Consequently, molecules that can selectively modulate enzyme activity are of high therapeutic interest.[6] The 2-aminothiazole class of compounds has emerged as a rich source of potential enzyme inhibitors.[1][2]
This compound (PubChem CID: 735091) is a specific derivative that has shown significant inhibitory potential in silico and in vitro against several critical enzymes.[3][7] Notably, its activity against cholinesterases (AChE, BChE) suggests applications in neurodegenerative diseases, while its inhibition of carbonic anhydrases (hCA I, hCA II) points towards potential uses in conditions involving pH imbalance or ion transport, such as glaucoma or certain cancers.[3]
This document serves as a practical guide for researchers aiming to validate and expand upon these findings. It moves beyond a simple recitation of steps to explain the underlying principles of enzyme kinetics, ensuring that experimental design is both logical and rigorous. The primary goals of the described assays are:
-
To quantify the potency of the inhibitor by determining its IC₅₀ value.
-
To understand the kinetic mechanism by which the inhibitor interacts with its target enzyme.
Principle of the Enzyme Inhibition Assay
An enzyme-catalyzed reaction can be simplified by the Michaelis-Menten model, where the enzyme (E) binds to a substrate (S) to form an enzyme-substrate complex (ES), which then proceeds to form a product (P) and regenerate the free enzyme.[5][8]
E + S ⇌ ES → E + P
An enzyme inhibition assay measures the reduction in the rate (velocity) of this reaction in the presence of an inhibitor (I).[9] The initial velocity (V₀) of the reaction is monitored under steady-state conditions, where the rate is linear over a defined period.[6][8] This is crucial because it minimizes complications from factors like substrate depletion or product inhibition.[8]
The two primary investigations in this guide are:
-
IC₅₀ Determination: Measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This is a key measure of inhibitor potency.[6]
-
Mechanism of Action (MOA) Studies: Determines how the inhibitor interacts with the enzyme. The most common reversible mechanisms are:
-
Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ).
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation. This reduces Vₘₐₓ without affecting Kₘ.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vₘₐₓ and Kₘ.[10]
-
Experimental Design & Workflow
A successful enzyme inhibition study follows a logical progression from initial potency screening to detailed mechanistic analysis. The workflow ensures that resources are used efficiently and that the data generated is comprehensive and interpretable.
Caption: Overall workflow for inhibitor characterization.
Materials and Reagents
Proper preparation and handling of materials are critical for reproducible results. The following table provides a general list of required materials. Specific substrates and buffer conditions will depend on the target enzyme (e.g., Acetylthiocholine for AChE, p-Nitrophenyl acetate for Carbonic Anhydrase).
| Category | Item | Key Considerations |
| Test Compound | This compound | Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Store at -20°C or -80°C.[6] |
| Enzyme | Purified target enzyme (e.g., human AChE, hCA-I) | Aliquot upon receipt to avoid freeze-thaw cycles. Store according to the manufacturer's datasheet. Determine optimal concentration experimentally.[11] |
| Substrate | Enzyme-specific substrate (e.g., Acetylthiocholine Iodide) | Check solubility and stability in the assay buffer. Prepare fresh daily if necessary. |
| Detection Reagent | Chromogenic or fluorogenic reagent (e.g., DTNB for AChE) | Protect from light if photosensitive. |
| Consumables | 96-well clear, flat-bottom microplates, pipette tips | Use non-binding plates if working with low protein concentrations. |
| Buffer & Solvents | Assay Buffer (e.g., Phosphate Buffer, pH 7.0-8.0), 100% DMSO | The buffer system must maintain a stable pH throughout the assay, as enzyme activity is highly pH-dependent.[12] |
| Instrumentation | Microplate reader (spectrophotometer or fluorometer) | Must be capable of kinetic reads (repeated measurements over time) at the appropriate wavelength. |
Protocol I: IC₅₀ Determination
This protocol is designed to determine the potency of the inhibitor by generating a dose-response curve.
5.1. Preparation of Reagents
-
Assay Buffer: Prepare a suitable buffer for your target enzyme (e.g., 100 mM Sodium Phosphate, pH 8.0 for AChE). Ensure all components are fully dissolved and the pH is accurately adjusted.[12]
-
Inhibitor Stock: Prepare a 20 mM stock solution of this compound in 100% DMSO.
-
Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock. A common approach is a 10-point, 3-fold serial dilution in 100% DMSO. This creates a range of concentrations to test.
-
Enzyme Working Solution: Dilute the enzyme stock in cold assay buffer to a concentration that yields a robust, linear reaction rate over 10-15 minutes. This concentration (e.g., 2X the final assay concentration) must be determined empirically in preliminary optimization experiments.[8]
-
Substrate Working Solution: Dilute the substrate in assay buffer. The concentration should be at or below the Kₘ value to ensure sensitivity for competitive inhibitors.[8]
5.2. Assay Procedure (96-Well Plate Format)
The following steps describe a typical assay volume of 200 µL. Adjust volumes as needed.
-
Plate Layout: Design the plate to include controls. A sample layout is provided below.
| Well Type | Inhibitor (2 µL) | Assay Buffer (98 µL) | Enzyme (50 µL) | Substrate (50 µL) |
| 100% Activity | DMSO | Yes | Yes | Yes |
| 0% Activity (Blank) | DMSO | Yes | No | Yes |
| Test Compound | Dilution Series | Yes | Yes | Yes |
-
Inhibitor Addition: Add 2 µL of each inhibitor dilution (or DMSO for controls) to the appropriate wells. This results in the final assay DMSO concentration being 1%. It is critical to keep the DMSO concentration constant across all wells.
-
Buffer & Enzyme Addition: Add 98 µL of assay buffer, followed by 50 µL of the enzyme working solution to all wells except the "0% Activity" blank (add 148 µL of buffer to the blank instead).
-
Pre-incubation: Mix the plate gently and incubate for 10-15 minutes at the optimal temperature for the enzyme (e.g., 25°C or 37°C). Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts, which is crucial for obtaining accurate potency values.[6]
-
Reaction Initiation: Place the plate in the microplate reader. Initiate the reaction by adding 50 µL of the substrate working solution to all wells.
-
Kinetic Measurement: Immediately begin reading the absorbance (or fluorescence) at the appropriate wavelength every 60 seconds for 10-20 minutes.
5.3. Data Analysis
-
Calculate Reaction Rate (V₀): For each well, plot absorbance vs. time. The slope of the linear portion of this curve represents the initial reaction rate (V₀), typically in mOD/min.[8]
-
Calculate Percent Inhibition: Use the rates from the control wells to normalize the data. % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_dmso - V_blank)) Where:
-
V_inhibitor is the rate in the presence of the test compound.
-
V_dmso is the rate of the 100% activity control (DMSO only).
-
V_blank is the rate of the 0% activity control (no enzyme).
-
-
Generate IC₅₀ Curve: Plot % Inhibition vs. the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value.[8]
Protocol II: Elucidating the Mechanism of Inhibition
Once an IC₅₀ value is established, this experiment helps determine how the compound inhibits the enzyme. It involves measuring enzyme kinetics at multiple substrate and inhibitor concentrations.
6.1. Experimental Setup
-
Inhibitor Concentrations: Choose 3-4 concentrations of the inhibitor based on the previously determined IC₅₀ value (e.g., 0.5x, 1x, 2x, and 5x IC₅₀). Also include a 0x inhibitor control (DMSO only).
-
Substrate Concentrations: For each inhibitor concentration, perform a substrate titration. Use a range of at least 8 substrate concentrations, typically spanning from 0.2x to 5x the known Kₘ value for the substrate.[8]
-
Procedure: Set up the assay as described in Protocol I, but for each inhibitor concentration, create a full substrate curve.
6.2. Data Analysis & Interpretation
-
Michaelis-Menten Plots: For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Lineweaver-Burk Plot: For a clear visual diagnosis of the inhibition mechanism, transform the data by plotting 1/V₀ vs. 1/[S]. This double-reciprocal plot linearizes the Michaelis-Menten kinetics.[13]
-
Competitive Inhibition: Lines will intersect on the y-axis.
-
Non-competitive Inhibition: Lines will intersect on the x-axis.
-
Uncompetitive Inhibition: Lines will be parallel.
-
Causality: While visually useful, Lineweaver-Burk plots can distort experimental error. It is highly recommended to fit the original, non-transformed data (V₀ vs. [S]) directly to the appropriate mechanistic inhibition equations using non-linear regression software to obtain the most accurate values for Kₘ, Vₘₐₓ, and the inhibition constant (Kᵢ).
Caption: Idealized Lineweaver-Burk plots for different inhibition types.
Conclusion
This application note provides a robust framework for the in vitro characterization of this compound as an enzyme inhibitor. By following the detailed protocols for IC₅₀ determination and mechanism of action studies, researchers can obtain reliable and comprehensive data on the compound's inhibitory profile. This information is critical for advancing our understanding of its biological activity and for guiding further efforts in drug discovery and development.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.biobide.com [blog.biobide.com]
- 5. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 6. portlandpress.com [portlandpress.com]
- 7. This compound | C13H14N2S | CID 735091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. fiveable.me [fiveable.me]
- 11. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]
- 12. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 13. ocw.mit.edu [ocw.mit.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole
Welcome to the technical support center for the purification of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important thiazole derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure you achieve the desired purity for your downstream applications.
I. Understanding the Chemistry: The Hantzsch Thiazole Synthesis
The synthesis of this compound typically proceeds via the Hantzsch thiazole synthesis. This classic method involves the condensation of an α-haloketone with a thioamide. In this specific case, the reaction is between 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone and thiourea.
The reaction is generally robust and high-yielding. However, like any chemical transformation, it is not without its challenges. The primary purification hurdles arise from unreacted starting materials, side products, and the inherent properties of the target molecule itself.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound.
Question 1: My crude product is a sticky oil or a low-melting solid that is difficult to handle. What should I do?
Answer: This is a common issue and can be attributed to the presence of unreacted starting materials or low-molecular-weight side products.
-
Initial Work-up: After the reaction is complete, it is crucial to perform a thorough aqueous work-up. The reaction is often carried out in a solvent like ethanol. Pouring the reaction mixture into a dilute sodium carbonate or sodium bicarbonate solution will neutralize the hydrobromide salt of the product, causing the free base to precipitate. This also helps to remove any acidic byproducts.
-
Trituration: If an oil persists, try triturating the crude material with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization of the desired product while washing away more soluble impurities.
Question 2: My TLC analysis shows multiple spots. What are the likely impurities?
Answer: Besides unreacted starting materials (2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone and thiourea), the most common impurity is the isomeric 3-(5,6,7,8-tetrahydro-2-naphthyl)-2-iminothiazoline.
-
Isomer Formation: The formation of this isomer is favored under acidic conditions. It is important to control the pH during the reaction and work-up to minimize its formation.
-
Visualizing Impurities: A typical TLC mobile phase for analyzing the reaction progress and purity is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The product, being more polar, will have a lower Rf value than the starting α-haloketone.
Question 3: I'm having trouble getting my compound to crystallize during recrystallization. It keeps "oiling out." What can I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of forming a crystalline solid. This can be due to a supersaturated solution cooling too quickly or the presence of impurities that inhibit crystal lattice formation.
-
Solvent Selection: The choice of solvent is critical. For this compound, ethanol or a mixture of ethanol and water are often good choices for recrystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to the formation of oils or very small crystals that trap impurities.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.
-
Seeding: If you have a small amount of pure, crystalline product, adding a "seed" crystal to the cooled, saturated solution can initiate crystallization.
Question 4: My compound is still impure after recrystallization. What's the next step?
Answer: If recrystallization does not yield a product of sufficient purity, column chromatography is the recommended next step.
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of 2-aminothiazole derivatives.
-
Mobile Phase: A gradient elution starting with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 50% ethyl acetate in hexanes) will allow for the separation of the desired product from less polar impurities (like the starting ketone) and more polar impurities.
III. Experimental Protocols
Here are detailed protocols for the synthesis and purification of this compound.
Protocol 1: Synthesis via Hantzsch Thiazole Synthesis
Materials:
-
2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
-
Thiourea
-
Ethanol
-
5% Sodium Carbonate Solution
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, and filter paper.
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by TLC (e.g., 1:1 ethyl acetate/hexanes).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous sodium carbonate solution.
-
Stir the resulting suspension for 30 minutes to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with deionized water to remove any inorganic salts.
-
Air-dry the crude product.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flask, hot plate, and filtration apparatus.
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature, during which time crystals should form.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Protocol 3: Purification by Column Chromatography
Materials:
-
Crude or partially purified this compound
-
Silica gel (60-120 mesh)
-
Hexanes
-
Ethyl Acetate
-
Chromatography column, collection tubes, and a rotary evaporator.
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A suggested gradient is from 10% to 50% ethyl acetate in hexanes.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
IV. Data Presentation
Table 1: Typical TLC Rf Values
| Compound | Mobile Phase (1:1 Ethyl Acetate/Hexanes) |
| 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | ~0.7-0.8 |
| This compound | ~0.4-0.5 |
| Thiourea | Baseline (polar) |
| 3-(5,6,7,8-tetrahydro-2-naphthyl)-2-iminothiazoline | ~0.5-0.6 |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.
V. Visualizations
Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Logic for "Oiling Out"
Caption: A decision-making flowchart for troubleshooting the "oiling out" phenomenon during recrystallization.
VI. References
-
Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. --INVALID-LINK--
-
Bramley, S. E.; Dupplin, V.; Goberdhan, D. G. C.; Meakins, G. D. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 11987 , 639-643. --INVALID-LINK--
-
Venkata Rao, C.; et al. Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica2013 , 5 (2), 181-184. --INVALID-LINK--
-
Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989.
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43 (14), 2923–2925. --INVALID-LINK--
Technical Support Center: Synthesis of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole
Welcome to the technical support center for the synthesis of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important thiazole derivative. As your dedicated application scientist, I will provide in-depth, field-proven insights to ensure your success in the lab.
Introduction: The Hantzsch Thiazole Synthesis
The synthesis of this compound is typically achieved via the Hantzsch thiazole synthesis. This reliable and widely-used method involves the condensation of an α-haloketone, specifically 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, with thiourea.[1] While generally a high-yielding reaction, several factors can lead to suboptimal results.[2] This guide will address the most common issues and provide a systematic approach to troubleshooting.
Troubleshooting Guide: Overcoming Low Yields
Low yields can be frustrating and costly. This section provides a structured approach to identifying and resolving the root causes of poor outcomes in your synthesis.
Systematic Troubleshooting Workflow
When encountering a low yield, it is crucial to follow a systematic workflow to diagnose the issue efficiently.[3][4] The following diagram outlines a logical progression of checks and optimizations.
References
Technical Support Center: Stability and Storage of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole
This guide is intended for researchers, scientists, and drug development professionals working with 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the scientific rationale behind them to ensure the integrity of your experiments. This document addresses common stability and storage challenges encountered with this and related 2-aminothiazole derivatives.
I. Compound Overview and General Recommendations
This compound is a solid with a melting point of 105-110 °C. While generally stable under normal conditions, the 2-aminothiazole scaffold is known to be susceptible to certain environmental factors. To ensure the longevity and purity of your compound, it is crucial to adhere to proper storage and handling protocols.
Key Recommendations:
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible substances and sources of ignition.[1] For long-term storage, consider a temperature of -20°C.
-
Handling: Avoid contact with skin, eyes, and clothing. Use personal protective equipment, including gloves and safety goggles. Handle in a well-ventilated area or fume hood to avoid inhalation.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents, water, and prolonged exposure to light.[2]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your research, presented in a question-and-answer format.
Question 1: I'm observing unexpected peaks in my HPLC analysis of an aged sample. What could be the cause?
Answer: The appearance of new peaks in your chromatogram strongly suggests degradation of your compound. The 2-aminothiazole core is susceptible to several degradation pathways:
-
Hydrolysis: The thiazole ring can be susceptible to cleavage under acidic or basic conditions. The exocyclic amino group can also be a site for hydrolytic reactions.
-
Oxidation: The sulfur atom in the thiazole ring and the electron-rich aromatic system are prone to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents.[3]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to ring cleavage or other structural modifications. Studies on related thiazole compounds have shown degradation upon photo-irradiation.
-
Solvent-Induced Degradation: Certain solvents, particularly DMSO, have been shown to cause degradation of 2-aminothiazole derivatives over time, even at room temperature.[4] This can lead to the formation of oxygenated and dimerized products.[4]
Immediate Actions:
-
Protect from Light: Store your stock solutions and solid compound in amber vials or wrap them in aluminum foil.
-
Inert Atmosphere: If possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Solvent Selection: For long-term storage of solutions, consider using solvents other than DMSO if you observe instability. If DMSO is necessary for your assay, prepare fresh solutions before use and minimize storage time.
-
pH Control: Ensure that your experimental conditions and storage solutions are at a neutral pH, unless the experiment specifically requires acidic or basic conditions.
Question 2: My compound seems to have poor solubility in my aqueous assay buffer. How can I improve this?
Answer: Poor aqueous solubility is a common challenge with aromatic compounds like this one. Here are several strategies to improve solubility:
-
Co-solvents: The use of water-miscible organic co-solvents can significantly enhance solubility. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol (PEG) Start with a low percentage of the co-solvent and gradually increase it. Be mindful that high concentrations of organic solvents can be toxic to cells in biological assays.[1]
-
-
pH Adjustment: The 2-amino group is basic and can be protonated at acidic pH. This can increase the aqueous solubility of the compound. Try dissolving your compound in a buffer with a slightly acidic pH. However, be cautious as extreme pH values can promote hydrolysis.[1]
-
Formulation Strategies: For more advanced applications, consider formulation approaches like creating co-crystals or using cyclodextrins to encapsulate the molecule and improve its solubility.
Question 3: I suspect my compound is degrading. How can I confirm this and identify the degradation products?
Answer: A systematic approach is needed to confirm degradation and identify the byproducts. A forced degradation study is the standard method for this.[5][6] This involves intentionally subjecting your compound to harsh conditions to accelerate degradation.
Key Steps in a Forced Degradation Study:
-
Stress Conditions: Expose your compound to the following conditions in separate experiments:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature, then elevated temperature (e.g., 60°C) if no degradation is observed.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature, then elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Heat the solid compound at a temperature below its melting point (e.g., 80°C).
-
Photostability: Expose the compound (solid and in solution) to light according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).[5]
-
-
Analytical Monitoring: Use a stability-indicating analytical method, typically HPLC with UV or mass spectrometric detection, to monitor the degradation. A suitable method should be able to separate the parent compound from all degradation products.
-
Identification of Degradants: If significant degradation is observed, techniques like LC-MS/MS and NMR can be used to elucidate the structures of the degradation products.
III. Experimental Protocols
Protocol 1: General Solubility Assessment
This protocol provides a basic method to assess the solubility of this compound in common laboratory solvents.
Materials:
-
This compound
-
Vials
-
Magnetic stirrer and stir bars
-
Solvents: Water, Ethanol, DMSO, Acetonitrile, Methanol
-
Analytical balance
Procedure:
-
Weigh 1-5 mg of the compound into a vial.
-
Add a small, known volume of the solvent (e.g., 100 µL).
-
Stir the mixture vigorously at a constant temperature (e.g., 25°C) for a set period (e.g., 1 hour).
-
Visually inspect for undissolved solid.
-
If the solid has dissolved, add another known amount of the compound and repeat until a saturated solution is obtained.
-
If the solid has not dissolved, add more solvent in known increments until it does.
-
Calculate the approximate solubility in mg/mL.
Protocol 2: Forced Degradation Study
This protocol outlines a typical forced degradation study to assess the stability of the compound under various stress conditions.
Materials:
-
This compound
-
HPLC system with UV or MS detector
-
pH meter
-
Oven
-
Photostability chamber
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Keep at room temperature for a defined period (e.g., 24 hours).
-
Analyze by HPLC at various time points.
-
If no degradation is observed, repeat at an elevated temperature (e.g., 60°C).
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis.
-
-
Oxidation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep at room temperature and analyze at time points.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at a set temperature (e.g., 80°C).
-
At various time points, dissolve a sample and analyze by HPLC.
-
-
Photodegradation:
-
Expose the solid compound and a solution of the compound to light in a photostability chamber.
-
Analyze by HPLC at various time points.
-
-
Analysis: For each condition, compare the chromatogram of the stressed sample to that of an unstressed control. Calculate the percentage of degradation and note the retention times of any new peaks.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temp / 60°C | Up to 7 days |
| Base Hydrolysis | 0.1 M NaOH | Room Temp / 60°C | Up to 7 days |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24 hours |
| Thermal | Dry Heat | 80°C | Up to 7 days |
| Photolytic | ICH Q1B | Ambient | As per guideline |
IV. Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: A logical workflow for troubleshooting unexpected peaks in HPLC analysis.
V. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for long-term storage of this compound in solution? A1: While DMSO is a common solvent for initial experiments due to its high solubilizing power, it has been shown to cause degradation of some 2-aminothiazole derivatives.[4] For long-term storage, consider less reactive solvents like acetonitrile or ethanol, provided the compound is sufficiently soluble. It is always best to prepare fresh solutions for sensitive assays.
Q2: Can I use this compound directly from the bottle without further purification? A2: The purity of the compound as supplied should be confirmed by an appropriate analytical method, such as HPLC or NMR, before use in critical experiments. Even high-purity compounds can degrade over time if not stored correctly.
Q3: What are the expected degradation products? A3: Without specific experimental data for this exact molecule, we can hypothesize based on the chemistry of the 2-aminothiazole scaffold. Potential degradation products could include species resulting from cleavage of the thiazole ring, oxidation of the sulfur atom to a sulfoxide or sulfone, or reactions involving the exocyclic amino group.[4][7] A forced degradation study is the most reliable way to determine the specific degradation products for this compound.
Q4: Is it necessary to perform a forced degradation study if I am only using the compound for in vitro screening? A4: While a full, regulatory-level forced degradation study may not be necessary for early-stage screening, understanding the stability of your compound is still crucial. Unidentified degradation products can lead to false positive or false negative results in your assays.[4] A preliminary stability assessment under your specific experimental conditions is highly recommended.
VI. References
-
Fisher Scientific. (2018). Safety Data Sheet: this compound, 97%. Retrieved from [https://www.fishersci.com/store/msds?partNumber=AAH5831706&productDescription=2-AMINO-4-(5%2C6%2C7%2C8-TETRAHYDR&vendorId=VN00033897&countryCode=US&language=en](--INVALID-LINK--
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from --INVALID-LINK--
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Testing Procedure. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of 2-Aminothiazole Derivatives. Retrieved from --INVALID-LINK--
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from --INVALID-LINK--
-
Zajac, M., et al. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 30(18), 3713.
-
Singh, R., & Kaur, H. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 143-153.
-
BenchChem. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives. Retrieved from --INVALID-LINK--
-
de Vicente, J., et al. (2017). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 12(4), 286-291.
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
-
Itoh, T., et al. (1997). Deamination of 2-aminothiazoles and 3-amino-1,2,4-triazines with nitric oxide in the presence of a catalytic amount of oxygen. Chemical and Pharmaceutical Bulletin, 45(9), 1547-1549.
-
Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. Retrieved from --INVALID-LINK--
-
Chemcasts. (n.d.). Thermophysical Properties of 2-Amino-4-(2-naphthyl)thiazole. Retrieved from --INVALID-LINK--
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
-
Keri, R. S., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical Biology & Drug Design, 96(5), 1083-1104.
-
EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from --INVALID-LINK--
-
PubMed. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Synthesis of 2-aminothiazole derivatives. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
MDPI. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). 2-Amino-4-(2-naphthyl)thiazole, 98%. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. Retrieved from --INVALID-LINK--
-
University of Toyama. (1997). Deamination of 2-aminothiazoles and 3-amino-1,2,4-triazines with nitric oxide in the presence of a catalytic amount of oxygen. Retrieved from --INVALID-LINK--
-
NIH. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
TSI Journals. (n.d.). Photocatalytic Degradation of 2-, 4-Amino and Chloro Phenols. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). CHE202L Exp 02 Solubility Test 2 Pages. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Technical Guide to the Solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in Organic Solvents. Retrieved from --INVALID-LINK--
-
RSC Publishing. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 4. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules | MDPI [mdpi.com]
Troubleshooting 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole solubility in assays
A Guide to Overcoming Solubility Challenges in Preclinical Assays
Welcome to the technical support guide for 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Our goal is to provide expert-driven, practical solutions to common solubility issues, ensuring the integrity and success of your assays.
Understanding the Challenge: Physicochemical Profile
This compound is a heterocyclic amine with a molecular structure that presents inherent solubility challenges.[1][2] The presence of the bulky, nonpolar 5,6,7,8-tetrahydro-2-naphthyl group results in a significant hydrophobic character, leading to poor aqueous solubility. This is quantitatively suggested by its predicted high logP value, a measure of lipophilicity.[2] Conversely, the 2-aminothiazole moiety contains a basic nitrogen atom, which can be protonated, offering a key handle for solubility manipulation through pH adjustment.[3][4][5]
Understanding these opposing characteristics is fundamental to troubleshooting. The core issue in most assays is preventing the hydrophobic-driven precipitation of the neutral molecule in aqueous buffer systems.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂S | [1] |
| Molecular Weight | 230.33 g/mol | [6] |
| Appearance | Solid / Pale cream powder | [7] |
| Predicted XlogP | 3.6 | [2] |
| Key Structural Features | Hydrophobic tetrahydronaphthyl group; Basic 2-aminothiazole ring | [1][5] |
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered when working with this compound. Each answer provides an explanation of the underlying cause and a step-by-step plan for resolution.
Q1: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What happened and how can I fix it?
Root Cause Analysis: This is a classic case of a compound "crashing out" of solution. While the compound is soluble in a 100% organic solvent like Dimethyl Sulfoxide (DMSO), its low aqueous solubility means it cannot remain dissolved when the solvent composition shifts dramatically towards water. The hydrophobic nature of the molecule causes it to self-associate and precipitate.
Troubleshooting Workflow:
-
Reduce Final Compound Concentration: The simplest first step is to test lower final concentrations of the compound in your assay. You may be exceeding its maximum aqueous solubility limit.
-
Optimize DMSO Carryover: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.5%, as higher concentrations can be toxic to cells and may not be sufficient to keep the compound in solution.[8][9]
-
Employ Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. First, dilute the high-concentration DMSO stock into an intermediate solvent (like ethanol or a 50:50 mix of buffer and DMSO) before the final dilution into the 100% aqueous buffer. This gradual change in solvent polarity can sometimes prevent abrupt precipitation.
-
Modify the Assay Buffer: If the above steps fail, the compound's solubility needs to be actively enhanced using formulation strategies. Proceed to Q3 and Q4 for detailed guidance.
References
- 1. This compound | C13H14N2S | CID 735091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C13H14N2S) [pubchemlite.lcsb.uni.lu]
- 3. issr.edu.kh [issr.edu.kh]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 6. This compound 97 87999-04-0 [sigmaaldrich.com]
- 7. 2-Amino-4-(2-naphthyl)thiazole, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. lifetein.com [lifetein.com]
Technical Support Center: 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole Synthesis
<
Welcome to the technical support guide for the synthesis of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this specific Hantzsch thiazole synthesis. Our goal is to provide you with the causal understanding and actionable protocols necessary to optimize your reaction, improve yield, and ensure the purity of your target compound.
I. Reaction Overview: The Hantzsch Pathway
The synthesis of this compound is typically achieved via the Hantzsch thiazole synthesis.[1][2][3] This robust reaction involves the condensation of an α-haloketone with a thioamide—in this case, thiourea.[1][2] The aromaticity of the resulting thiazole ring provides a strong thermodynamic driving force for the reaction.[4]
The specific pathway for this target molecule involves two key reagents:
-
α-Bromo-6'-tetralone (2-Bromo-5,6,7,8-tetrahydronaphthalen-2-one)
-
Thiourea
The reaction proceeds through an initial SN2 attack of the thiourea sulfur on the α-carbon of the haloketone, followed by intramolecular condensation and dehydration to form the stable thiazole ring.[1][4]
Caption: Core workflow of the Hantzsch thiazole synthesis.
II. Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis, providing insights into their chemical origins and offering validated solutions.
FAQ 1: My final product has a low melting point and appears impure by TLC, showing multiple spots. What are the likely byproducts?
Low purity is the most frequent challenge. Byproducts can arise from the starting materials or from competing side-reactions.
Possible Cause A: Impurities in the α-Bromo-6'-tetralone Starting Material
The bromination of 6'-tetralone is not always perfectly selective. Two common impurities can be carried into your main reaction:
-
Dibrominated Tetralone: Over-bromination leads to the formation of 2,2-dibromo- or 2,x-dibromo-tetralone. This can react with thiourea to form complex mixtures or undesired thiazole derivatives.
-
Unreacted 6'-Tetralone: Incomplete bromination means you carry over the starting ketone, which will not participate in the Hantzsch synthesis, complicating purification.
Recommended Action:
-
Verify Starting Material Purity: Before starting, run a TLC and ¹H NMR of your α-bromo-6'-tetralone. The α-proton signal should be a clean singlet, and its integration should match the expected value.
-
Purification: If impurities are detected, purify the α-bromo-6'-tetralone via flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization before use.
Possible Cause B: Formation of a Dimeric Byproduct
Under basic or even neutral conditions, the α-bromoketone can undergo self-condensation. The enolate of one molecule can attack another, leading to a complex dimer after dehydration. This is particularly prevalent if the reaction is heated for extended periods without sufficient thiourea.
Recommended Action:
-
Control Stoichiometry: Use a slight excess of thiourea (1.1-1.2 equivalents) to ensure the α-bromoketone is consumed by the desired pathway.[4]
-
Temperature Control: Start the reaction at room temperature before gently heating, if necessary. Avoid excessively high temperatures.
Possible Cause C: Formation of 2-Imino-2,3-dihydrothiazole Isomer
While the 2-aminothiazole is the major product in neutral solvents, acidic conditions can promote the formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[5] This occurs when the "other" nitrogen of the thiourea intermediate participates in the ring-closing step.
Recommended Action:
-
Control pH: Unless specifically desired, maintain a neutral to slightly basic pH. If the reaction generates acid (HBr), a non-nucleophilic base can be added. Neutralization with a base like sodium carbonate is a common final step to precipitate the neutral product.[4]
| Byproduct | Likely Origin | Mass Spec Signal (M+H)⁺ | Identification Notes |
| Dibromothiazole Derivative | Over-bromination of ketone | ~309/311/313 (isotope pattern) | Characteristic bromine isotope pattern in MS. |
| Tetralone Dimer | Self-condensation of haloketone | ~303.14 | High molecular weight, less polar spot on TLC. |
| 2-Imino Isomer | Acidic reaction conditions | 231.09 | Same mass as product; distinguished by NMR/IR.[5] |
| Unreacted 6'-Tetralone | Incomplete bromination | 147.08 | Will appear as a starting material spot on TLC. |
FAQ 2: The reaction is sluggish or stalls completely. Why is my yield so low?
Low yields often point to issues with reactant quality, reaction conditions, or work-up procedures.
Possible Cause A: Poor Quality of Thiourea
Thiourea can degrade over time, especially if exposed to moisture. Impure thiourea will have a lower effective concentration, leading to an incomplete reaction.
Recommended Action:
-
Use freshly opened or properly stored thiourea.
-
Consider recrystallizing the thiourea from ethanol/water if its quality is suspect.
Possible Cause B: Inappropriate Solvent Choice
The Hantzsch synthesis is sensitive to the solvent. The ideal solvent must dissolve the reactants sufficiently but often allows the product to precipitate upon formation or during workup, driving the reaction to completion.[1]
Recommended Action:
-
Ethanol or Methanol: These are the most common and effective solvents.[4][6] They provide good solubility for the reactants.
-
Aqueous Mixtures: Sometimes used, but can make product isolation more complex as 2-aminothiazoles can have some water solubility.[7][8]
Possible Cause C: Product Loss During Workup
The 2-aminothiazole product is basic and can form salts. If the reaction mixture is acidic, the product will remain dissolved in the aqueous phase as a hydrochloride or hydrobromide salt.[4][7]
Recommended Action:
-
Neutralization Protocol: After the reaction is complete, pour the mixture into water or an ice-water mixture.
-
Basify Carefully: Slowly add a base like sodium bicarbonate or dilute sodium hydroxide solution until the pH is neutral to slightly basic (pH 7-8).[6][7]
-
Precipitation: The neutral 2-aminothiazole product is typically poorly soluble in water and will precipitate.[1][4]
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.[6]
Caption: A logical workflow for troubleshooting common synthesis issues.
III. Protocols for Analysis and Purification
Protocol 1: Standard Reaction Monitoring by TLC
Consistent monitoring is key to understanding your reaction's progress and identifying issues early.
-
System: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A starting point is 30-50% Ethyl Acetate in Hexane. Adjust polarity as needed.
-
Visualization: UV light (254 nm) is typically sufficient. A potassium permanganate stain can also be used.
-
Procedure:
-
Spot your α-bromo-6'-tetralone (SM).
-
Spot your co-spot (SM + Reaction Mixture).
-
Spot your reaction mixture (RM).
-
Run the plate and observe the consumption of the starting material and the appearance of a new, more polar spot corresponding to the 2-aminothiazole product. The product typically has an Rf value of 0.3-0.5 in this system.
-
Protocol 2: Characterization of Final Product
To confirm the identity and purity of your product, use the following analytical data.
| Technique | Expected Result for this compound |
| Melting Point | 105-110 °C[9] |
| ¹H NMR | Signals corresponding to the tetrahydronaphthyl protons (aliphatic and aromatic regions), a singlet for the thiazole C5-H, and a broad singlet for the -NH₂ protons which is D₂O exchangeable. |
| Mass Spec (ESI+) | Predicted [M+H]⁺ = 231.09505.[10] |
| Molecular Formula | C₁₃H₁₄N₂S[9][10][11] |
IV. References
-
Purification of 2-aminothiazole. Google Patents (US2489038A). --INVALID-LINK--
-
Process of producing 2-aminothiazole. Google Patents (EP0482607B1). --INVALID-LINK--
-
Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. Benchchem. --INVALID-LINK--
-
This compound. PubChemLite. --INVALID-LINK--
-
Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. MDPI. --INVALID-LINK--
-
Three possible ways of the reaction between 2-aminothiazole and electrophiles. ResearchGate. --INVALID-LINK--
-
Hantzsch Thiazole Synthesis. Chem Help ASAP. --INVALID-LINK--
-
This compound 97%. Sigma-Aldrich. --INVALID-LINK--
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. --INVALID-LINK--
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry. --INVALID-LINK--
-
Hantzsch Thiazole Synthesis. SynArchive. --INVALID-LINK--
-
This compound | C13H14N2S. PubChem. --INVALID-LINK--
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. --INVALID-LINK--
-
2-aminothiazole——Application, Synthesis, Reaction etc. ChemicalBook. --INVALID-LINK--
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. --INVALID-LINK--
-
Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. --INVALID-LINK--
-
Thiazole synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. --INVALID-LINK--
-
A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--
-
Synthesis of 2Aminothiazole Derivatives. ResearchGate. --INVALID-LINK--
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. --INVALID-LINK--
-
Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. Scilit. --INVALID-LINK--
-
This compound, 97%, Thermo Scientific. Fisher Scientific. --INVALID-LINK--
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. youtube.com [youtube.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 8. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 9. This compound 97 87999-04-0 [sigmaaldrich.com]
- 10. PubChemLite - this compound (C13H14N2S) [pubchemlite.lcsb.uni.lu]
- 11. This compound | C13H14N2S | CID 735091 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole. Achieving high purity of this intermediate is critical for its successful application in pharmaceutical synthesis and related research. This document provides troubleshooting advice, detailed protocols, and the scientific rationale behind the recommended procedures.
Understanding the Starting Point: Synthesis and Common Impurities
This compound is typically synthesized via the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone (2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone) with thiourea.[1][4] While robust, this synthesis can generate several impurities that must be removed to obtain a high-purity final product.
Common Impurities Include:
-
Unreacted Starting Materials: Residual thiourea and the α-haloketone.
-
Reaction Byproducts: Small amounts of isomeric products or compounds from side reactions.[5]
-
Workup Residues: Inorganic salts remaining after neutralization or quenching steps.[2]
-
Polymeric/Tarry Materials: Dark, often insoluble materials formed during the reaction.
The purification strategy must effectively separate the desired product from these structurally diverse impurities.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My crude product is a dark brown, sticky solid. What causes this, and what is the first purification step I should take?
Answer: A dark and non-crystalline appearance typically indicates the presence of high-molecular-weight byproducts or tars. The target compound is a solid with a reported melting point of 105-110 °C. Significant deviation from this suggests substantial impurity.
Initial Cleanup (Trituration/Wash): Before attempting more complex purification, perform a simple wash or trituration. This involves stirring the crude solid in a solvent in which the desired product has very low solubility, but the impurities are soluble.
-
Recommended Solvents: Diethyl ether or a hexanes/ethyl acetate mixture (e.g., 9:1).
-
Rationale: Non-polar impurities and some colored tars will dissolve, while the more polar 2-aminothiazole product should remain as a solid. This step can significantly improve the color and handling characteristics of the material, making subsequent purification more effective. After stirring, the solid can be isolated by filtration.[1]
Question 2: My Thin Layer Chromatography (TLC) plate shows three distinct spots. How do I identify them and choose the right purification method?
Answer: TLC is an essential tool for assessing purity and guiding your purification strategy. A typical multi-spot TLC plate for a crude Hantzsch reaction product might look like this:
-
Spot 1 (High Rf): Likely the unreacted α-haloketone, which is less polar than the product.
-
Spot 2 (Mid Rf): This should be your target compound, this compound.
-
Spot 3 (Low Rf/Baseline): Unreacted thiourea is highly polar and often remains at the baseline in common solvent systems like ethyl acetate/hexanes.
The presence of multiple spots confirms that a simple filtration is insufficient. The choice between recrystallization and column chromatography depends on the separation of these spots. If the impurity spots are well-separated from the product spot, recrystallization may be sufficient. If the spots are close together, flash column chromatography is the recommended method for achieving high purity.[6][7]
Question 3: I attempted to recrystallize my product, but it "oiled out" and formed a liquid layer instead of crystals. What should I do?
Answer: "Oiling out" is a common recrystallization problem where the compound separates from the solution as a supercooled liquid above its melting point or because impurities disrupt the crystal lattice formation.[8]
Troubleshooting Strategies:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add more of the hot solvent (10-20% additional volume) to reduce the solution's saturation level.[8]
-
Slow Cooling: Allow the flask to cool very slowly to room temperature. Do not place it directly in an ice bath. Slow cooling provides the necessary time for proper crystal nucleation.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal growth. Adding a seed crystal of the pure compound, if available, is also highly effective.
-
Change the Solvent System: The initial solvent may be unsuitable. A good recrystallization solvent should dissolve the compound when hot but not when cold. Consider using a two-solvent system (e.g., dissolve in a minimal amount of hot ethanol, then add water dropwise until the solution becomes cloudy, reheat to clarify, and then cool slowly).
Question 4: Recrystallization improved the purity, but I still can't get above 95% according to my analysis. What is the definitive next step?
Answer: When recrystallization fails to remove persistent impurities, flash column chromatography is the most powerful and definitive purification technique.[9][10] It excels at separating compounds with similar polarities. For 2-aminothiazoles, this is the industry-standard method for achieving high purity (>98%).[6][7]
Question 5: What are the critical parameters for successful flash column chromatography of this compound?
Answer: Success in column chromatography depends on optimizing several key parameters.
-
Stationary Phase: Standard silica gel (200-400 mesh) is the most common choice.[6]
-
Mobile Phase (Eluent): A gradient system of ethyl acetate in petroleum ether (or hexanes) is typically effective. Start with a low polarity (e.g., 5-10% ethyl acetate) to elute non-polar impurities first, then gradually increase the polarity (e.g., to 30-50% ethyl acetate) to elute your product.
-
Preventing Tailing: The basic amino group on the thiazole ring can interact with the acidic silica gel, causing the spot to "tail" or streak down the column, leading to poor separation. To prevent this, add a small amount of a basic modifier like triethylamine (TEA) (typically 0.5-1%) to your eluent system.[9]
-
Loading the Column: For the best separation, dissolve the crude product in a minimal amount of dichloromethane or the eluent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading). This leads to sharper bands and better resolution than loading a liquid solution.
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Solubility (Hot) | Solubility (Cold) | Comments & Potential Issues |
| Ethanol | High | Moderate | Good general-purpose solvent. May require cooling in an ice bath for good recovery. |
| Methanol | Very High | High | Often too good a solvent, leading to poor recovery unless used in a mixed system. |
| Ethyl Acetate | Good | Low | Excellent choice, but ensure anhydrous conditions to prevent hydrolysis of the ester. |
| Toluene | Good | Low | Good for non-polar impurities, but higher boiling point requires care. |
| Acetone/Water | High (in Acetone) | Low (in mixture) | A potential two-solvent system. Prone to oiling out if water is added too quickly. |
| Isopropanol | Good | Low | A good alternative to ethanol, often providing excellent crystal quality. |
Table 2: Recommended Parameters for Flash Column Chromatography
| Parameter | Recommended Setting | Rationale & Key Insights |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for this class of compounds. Provides good resolving power. |
| Eluent System | Gradient: 5% to 40% Ethyl Acetate in Hexanes | Allows for clean separation of non-polar impurities before eluting the product. |
| Eluent Additive | 0.5 - 1% Triethylamine (TEA) | Deactivates acidic sites on the silica, preventing peak tailing of the basic amine product.[9] |
| Loading Method | Dry Loading | Adsorbing the crude material onto silica provides the best resolution and avoids solvent effects. |
| Monitoring | TLC with UV visualization (254 nm) | The aromatic/thiazole system is UV active, allowing for easy tracking of fractions. |
Experimental Protocols
Protocol 1: Optimized Recrystallization
-
Solvent Selection: Choose an appropriate solvent from Table 1 based on small-scale solubility tests. Isopropanol or ethyl acetate are excellent starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Use a magnetic stir bar and hot plate.
-
Decolorization (Optional): If the solution is darkly colored, add a small amount of activated charcoal, keep the solution hot for 2-3 minutes, and then perform a hot filtration through celite or fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Avoid disturbing the flask. If needed, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight. Confirm purity using TLC, melting point, and/or NMR analysis.
Protocol 2: High-Purity Flash Column Chromatography
-
Eluent Preparation: Prepare the mobile phase solvents. For a 1 L batch of 10% Ethyl Acetate in Hexanes with 1% TEA, mix 100 mL Ethyl Acetate, 10 mL TEA, and 890 mL Hexanes.
-
Column Packing: Pack a glass column with silica gel as a slurry in the least polar solvent mixture you will use (e.g., 5% Ethyl Acetate/Hexanes).
-
Sample Preparation (Dry Loading): Dissolve ~1 g of the crude material in 5-10 mL of dichloromethane. Add ~2-3 g of silica gel. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the sample layer.
-
Elution: Begin elution with the low-polarity mobile phase. Collect fractions and monitor them by TLC. Gradually increase the solvent polarity according to the TLC analysis to elute the product.
-
Fraction Pooling & Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Final Product: Dry the resulting solid under high vacuum to remove residual solvents.
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for addressing the "oiling out" phenomenon during recrystallization.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. excli.de [excli.de]
- 8. benchchem.com [benchchem.com]
- 9. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 10. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Cell Toxicity with 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole Derivatives
Welcome to the technical support center for researchers working with 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the cell toxicity profiles of these compounds. As a class of molecules, 2-aminothiazoles are recognized for their broad biological activities, making them attractive scaffolds in drug discovery.[1][2][3] However, they are also known to present challenges, including the potential for cytotoxicity, which requires careful experimental design and interpretation.[1][4] This resource will equip you with the knowledge to anticipate, identify, and resolve common issues encountered during your in vitro studies.
Understanding the Dual Nature of 2-Aminothiazoles: Pharmacophore vs. Toxicophore
The 2-aminothiazole moiety is considered a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][5][6][7] This versatility stems from its ability to form key interactions with a variety of biological targets. However, the same chemical features that confer biological activity can also be a source of toxicity. The 2-aminothiazole ring has been identified as a potential "toxicophore," a chemical group that is susceptible to metabolic activation into reactive metabolites.[1][4]
Core Concept: Metabolic Activation as a Key Driver of Toxicity
A primary cause for concern with many thiazole-containing compounds is their metabolism by cytochrome P450 (CYP) enzymes in the liver and other tissues.[8][9][10][11] This metabolic process can generate highly reactive electrophilic intermediates, such as epoxides or S-oxides.[8][10][11][12] These reactive metabolites can then form covalent bonds with cellular macromolecules like proteins and DNA, leading to cellular dysfunction and toxicity.[8][9][10] The presence of an amino group on the thiazole ring can further facilitate these metabolic pathways.[8][10]
Frequently Asked Questions (FAQs)
This section addresses common questions that arise when working with this compound derivatives.
Q1: I'm observing significant cytotoxicity with my compound, even at low concentrations. Is this expected?
A1: While the tetrahydronaphthyl moiety might be designed to optimize for a specific target, unexpected cytotoxicity can arise from several factors. The 2-aminothiazole core itself can be metabolically activated to reactive species, as discussed above.[8][9][10] Additionally, off-target effects are a common issue with kinase inhibitors and other small molecules. It is crucial to perform a dose-response curve to determine the IC50 value and to distinguish between on-target and off-target toxicity.[13]
Q2: My compound is poorly soluble in aqueous media, and I'm seeing precipitation in my cell culture plates. How can I address this?
A2: Poor aqueous solubility is a frequent challenge with heterocyclic compounds, especially those with aromatic groups like the tetrahydronaphthyl substituent.[14][15] The first step is to prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol.[15] When diluting into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid solvent-induced toxicity.[15] If precipitation persists, consider using formulation strategies such as cyclodextrins or co-solvents.[14]
Q3: I'm getting inconsistent results in my cytotoxicity assays. What could be the cause?
A3: Inconsistent results are often linked to issues with compound solubility and stability.[14] Ensure your stock solution is fully dissolved before each use; sonication can be helpful.[14] It is also important to visually inspect your assay plates for any signs of precipitation. Another factor could be the metabolic capacity of your chosen cell line. If the cells have high levels of CYP enzymes, the metabolic activation of your compound could lead to variable cytotoxicity.
Q4: Could the observed toxicity be due to oxidative stress rather than direct target inhibition?
A4: Yes, this is a plausible mechanism. The metabolism of thiazole derivatives can lead to the production of reactive oxygen species (ROS), inducing oxidative stress.[16][17][18] It is advisable to perform experiments to measure ROS levels and to assess the effect of co-treatment with antioxidants to determine if oxidative stress is a contributing factor to the observed cytotoxicity.
Q5: How can I differentiate between apoptosis and necrosis as the mode of cell death induced by my compound?
A5: This is a critical step in characterizing the mechanism of toxicity. You can use assays that measure specific markers for each process. For apoptosis, you can perform an Annexin V/Propidium Iodide (PI) staining assay, which identifies early and late apoptotic cells.[13] Caspase activity assays are also a hallmark of apoptosis.[19] For necrosis, a lactate dehydrogenase (LDH) release assay can be used to measure membrane integrity.[20][21]
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols and workflows to help you troubleshoot common issues.
Guide 1: Investigating Unexpected Cytotoxicity
If you observe higher-than-expected cytotoxicity, a systematic approach is needed to identify the cause.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing cell metabolic activity, which can be an indicator of cell viability.[22][23]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[22] The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your this compound derivative in culture medium. Treat the cells for your desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) at the same final concentration as your compound-treated wells.[24]
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
| Parameter | Recommendation |
| Cell Density | Optimize for logarithmic growth phase during treatment |
| Compound Concentration Range | 0.01 µM to 100 µM (or as appropriate) |
| Incubation Time | 24, 48, or 72 hours |
| Final DMSO Concentration | < 0.5% (v/v) |
Guide 2: Addressing Solubility Issues
Poor solubility can lead to inaccurate and irreproducible results. The following decision tree can guide you in overcoming these challenges.
Decision Tree for Improving Compound Solubility
Caption: A decision tree for systematically addressing compound solubility.
Guide 3: Investigating the Role of Metabolic Activation
To determine if cytotoxicity is mediated by metabolic activation, you can perform experiments with and without liver microsomes or by using CYP inhibitors.
Conceptual Workflow for Assessing Metabolic Activation
Caption: An experimental workflow to investigate metabolic activation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 4. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. juser.fz-juelich.de [juser.fz-juelich.de]
- 9. researchgate.net [researchgate.net]
- 10. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Protective effect of an aminothiazole compound against γ-radiation induced oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antioxidant potential of aminothiazole derivative and its protective effect on H(2)O(2)-induced oxidative damage on pBR322 DNA and RBC cellular membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole
Introduction: This technical guide is designed for researchers, medicinal chemists, and drug development professionals actively working on optimizing the pharmacokinetic properties of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole. Poor oral bioavailability can be a significant hurdle in the development of promising therapeutic agents. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges associated with improving the bioavailability of this specific molecular scaffold. The advice herein is grounded in established principles of medicinal chemistry and pharmaceutical sciences, offering both strategic guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My initial in vivo studies with this compound show low oral bioavailability. What are the likely primary causes?
A1: Low oral bioavailability for a compound like this compound, a heterocyclic amine, typically stems from two primary factors: poor aqueous solubility and/or low intestinal permeability.[1] The molecule possesses a relatively rigid, lipophilic tetralin-thiazole core, which can lead to limited solubility in the aqueous environment of the gastrointestinal (GI) tract. Furthermore, while the molecule is not excessively large, its ability to passively diffuse across the intestinal epithelium might be suboptimal. First-pass metabolism, particularly oxidation of the tetralin ring, could also contribute to reduced systemic exposure.[2][3]
To diagnose the primary barrier, it is crucial to determine both the aqueous solubility and permeability of the parent compound.
Q2: How can I improve the aqueous solubility of my compound? I've observed it precipitating in my aqueous assay buffers.
A2: Improving aqueous solubility is a critical first step. For a basic compound containing an amino group like this compound, salt formation is the most direct and effective strategy.[4][5][6]
Troubleshooting & Experimental Protocol: Salt Formation
-
Rationale: The primary amine on the thiazole ring can be protonated to form a salt with a suitable acid. This ionized form is generally much more water-soluble than the free base.
-
Counter-ion Selection: Common counter-ions for basic drugs include hydrochloride (HCl), sulfate, mesylate, and tartrate. The choice of the counter-ion can influence the salt's crystallinity, stability, and dissolution rate.[5]
-
Step-by-Step Protocol for Hydrochloride Salt Synthesis:
-
Dissolve 1 equivalent of this compound in a minimal amount of a suitable organic solvent (e.g., methanol, ethanol, or isopropanol).
-
Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or a solution of HCl gas in isopropanol) dropwise while stirring. The amount of acid should be stoichiometric (1 to 1.1 equivalents).
-
Observe for the formation of a precipitate. If no precipitate forms, the solution can be cooled or a less polar co-solvent (e.g., diethyl ether, heptane) can be added to induce precipitation.
-
Collect the solid by filtration, wash with a small amount of the non-polar co-solvent, and dry under vacuum.
-
Characterize the resulting salt by melting point, NMR, and elemental analysis to confirm its identity and purity.
-
-
Validation: Compare the aqueous solubility of the salt form to the free base at various pH values (e.g., pH 2, 4.5, and 6.8) to simulate the conditions of the GI tract.
Visualization of Salt Formation Strategy
Caption: Salt formation to enhance solubility.
Q3: Salt formation improved solubility, but bioavailability is still suboptimal. Could permeability be the limiting factor? How do I assess this?
A3: Yes, if solubility is addressed and bioavailability remains low, permeability across the intestinal epithelium is the next logical barrier to investigate. Two widely used in vitro models for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[7][8][9]
-
PAMPA: This is a high-throughput, cell-free assay that predicts passive diffusion.[7] It's a cost-effective way to get an initial idea of a compound's ability to cross a lipid membrane.[10]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the presence of efflux transporters.[11][12] This model can assess both passive diffusion and active transport mechanisms.[9]
Experimental Workflow: Permeability Assessment
Caption: Decision workflow for permeability assessment.
Troubleshooting Guide: Interpreting Permeability Data
| Assay | Result | Interpretation | Next Steps |
| PAMPA | Low Apparent Permeability (Papp) | The compound has poor passive diffusion characteristics. This could be due to its polarity or size. | Consider prodrug strategies to mask polar functional groups and increase lipophilicity.[13] |
| PAMPA | High Apparent Permeability (Papp) | Passive diffusion is not the primary barrier. | Proceed to Caco-2 assay to investigate active transport or metabolism. |
| Caco-2 | Low Papp (A to B) & High Efflux Ratio (>2) | The compound is a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it back into the intestinal lumen.[12][14] | Redesign the molecule to reduce its affinity for efflux transporters. This may involve minor structural modifications. |
| Caco-2 | Low Papp (A to B) & Low Efflux Ratio (<2) | The compound has poor permeability that is not due to efflux. This could indicate poor transcellular transport or metabolism within the Caco-2 cells. | Re-evaluate the physicochemical properties (e.g., hydrogen bonding potential) and consider prodrug approaches. |
Q4: My compound shows low passive permeability in the PAMPA assay. What structural modifications can I make?
A4: To improve passive permeability, you need to increase the lipophilicity of the molecule, often by masking polar functional groups. For this compound, the primary amine is the most polar group and a prime target for modification. A prodrug approach is an excellent strategy here.[13][]
Prodrug Strategy: Amino Acid Conjugation
-
Rationale: Attaching an amino acid to the primary amine via an amide bond can create a prodrug that is a substrate for peptide transporters (like PEPT1) in the intestine, hijacking an active transport mechanism to improve absorption.[16][17] Once absorbed, endogenous enzymes (amidases) can cleave the amide bond to release the active parent drug.[18]
-
Synthetic Protocol Example (Valine Prodrug):
-
Protect the amino group of L-valine with a suitable protecting group (e.g., Boc anhydride).
-
Activate the carboxylic acid of the Boc-protected valine using a coupling agent (e.g., HATU, HOBt, and a base like DIPEA).
-
React the activated amino acid with this compound to form the amide bond.
-
Deprotect the Boc group using an acid (e.g., trifluoroacetic acid in dichloromethane) to yield the final amino acid prodrug.
-
Purify the product using chromatography.
-
-
Validation: The resulting prodrug should be tested in the Caco-2 permeability assay to confirm increased transport. In vivo pharmacokinetic studies are then necessary to demonstrate improved bioavailability and the successful release of the parent compound.[19][20]
Q5: My Caco-2 data suggests my compound is an efflux substrate. How can I modify the structure to avoid this?
A5: Avoiding efflux requires subtle structural modifications that disrupt the compound's recognition by transporters like P-glycoprotein. There are no universal rules, but some general strategies include:
-
Reducing Hydrogen Bond Donors: While the primary amine is a key feature, its modification (as in the prodrug approach) can sometimes reduce efflux liability.
-
Altering Lipophilicity and Shape: Minor changes to the tetralin or thiazole ring can alter the molecule's conformation and reduce its affinity for the transporter binding site.
-
Bioisosteric Replacement: Consider replacing the thiazole ring with another 5-membered heterocycle like a triazole or an imidazole.[21] This can significantly alter the electronic properties and hydrogen bonding capacity of the molecule without drastically changing its overall shape, potentially disrupting the interaction with efflux transporters.[22][23]
Bioisosteric Replacement Strategy
Caption: Bioisosteric replacements for the thiazole ring.
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of test compounds.[7]
-
Materials: 96-well PAMPA plate system (donor and acceptor plates), phosphatidylcholine in dodecane solution, PBS buffer (pH 7.4), DMSO, test compounds, and control compounds (e.g., high permeability: chloramphenicol, low permeability: theophylline).[10][24]
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution into PBS (pH 7.4) to a final concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (<1%).
-
Add 5 µL of the phosphatidylcholine/dodecane solution to each well of the donor plate's filter membrane and allow the solvent to evaporate.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Add 200 µL of the test compound solution to each well of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form the "sandwich."
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[25]
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq)) Where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess both passive and active transport of a compound across a model of the intestinal epithelium.[11]
-
Materials: Caco-2 cells, cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics), Transwell inserts (e.g., 24-well format), Hank's Balanced Salt Solution (HBSS), test compounds, and control compounds.[12][26]
-
Procedure:
-
Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²).[9]
-
For apical-to-basolateral (A-B) transport, add the test compound (in HBSS) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-A) transport, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a set time (e.g., 2 hours).[9]
-
At the end of the incubation, take samples from both chambers and analyze the compound concentration by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp value for both A-B and B-A directions.
-
Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.[14]
-
Protocol 3: Mouse Pharmacokinetic (PK) Study
-
Objective: To determine the in vivo pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, bioavailability) of a test compound.[19][27]
-
Materials: Suitable mouse strain (e.g., C57BL/6 or CD-1), test compound formulated in an appropriate vehicle, dosing syringes and needles, blood collection supplies (e.g., capillary tubes, EDTA-coated tubes), and an LC-MS/MS for bioanalysis.[20][28]
-
Procedure:
-
Acclimate animals according to IACUC guidelines.
-
Divide mice into two groups: intravenous (IV) and oral (PO) administration.
-
Administer the compound at a specific dose (e.g., 2 mg/kg for IV, 10 mg/kg for PO).
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours). Serial bleeding from the same animal can be performed if the sample volume is small.[29]
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot plasma concentration versus time for both IV and PO routes.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.
-
Calculate oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. The metabolism of tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of tetralin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjpdft.com [rjpdft.com]
- 6. Salt formation: Significance and symbolism [wisdomlib.org]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. enamine.net [enamine.net]
- 10. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. mdpi.com [mdpi.com]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 16. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. [PDF] Amino Acids in the Development of Prodrugs | Semantic Scholar [semanticscholar.org]
- 19. dctd.cancer.gov [dctd.cancer.gov]
- 20. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 23. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 25. youtube.com [youtube.com]
- 26. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 27. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole
Welcome to the technical support guide for the synthesis and scale-up of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and process development professionals. Our goal is to empower you to overcome common challenges and successfully scale this important synthetic route.
I. Synthetic Overview & Core Principles
The synthesis of the target molecule, this compound, is primarily achieved via the Hantzsch thiazole synthesis, a classic and robust method for constructing the thiazole ring.[1][2][3] This process is a two-step sequence, beginning with the synthesis of a key α-haloketone intermediate, which is then condensed with thiourea.
Step 1: Synthesis of 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one (α-bromoketone) This critical intermediate is typically prepared by the bromination of 2-acetyl-5,6,7,8-tetrahydronaphthalene. The control of this step is paramount, as the purity of the α-bromoketone directly impacts the yield and purity of the final product.
Step 2: Hantzsch Thiazole Synthesis The α-bromoketone undergoes a condensation reaction with thiourea. The mechanism involves an initial S-alkylation of thiourea, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[4][5][6]
Below is a workflow diagram illustrating the overall synthetic process.
Caption: High-level workflow for the two-step synthesis of the target thiazole derivative.
II. Troubleshooting Guide (Q&A Format)
This section addresses specific, common issues encountered during the synthesis.
Question 1: My yield for the first step, the α-bromoketone synthesis, is very low (<60%). What are the likely causes?
Answer: Low yield in the bromination step is a frequent challenge. The primary causes can be broken down as follows:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure your starting material is fully consumed by monitoring via Thin Layer Chromatography (TLC). If starting material remains, consider extending the reaction time or slightly increasing the molar equivalent of the brominating agent.
-
Over-bromination: A significant side reaction is the formation of the dibromo-adduct, 2,2-dibromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one. This is especially prevalent if the bromine is added too quickly or if local "hotspots" of high bromine concentration occur.
-
Degradation: The α-bromoketone product is a lachrymator and can be unstable, especially under basic conditions or prolonged heating. Workup should be performed promptly after the reaction is complete.
-
Purification Losses: The product is typically a solid that can be purified by recrystallization (e.g., from ethanol or isopropanol). Significant material can be lost in the mother liquor.
-
Solution: Cool the recrystallization mixture slowly and then chill thoroughly in an ice bath to maximize crystal recovery. Minimize the amount of solvent used to just what is necessary to dissolve the crude product at reflux.
-
Question 2: The Hantzsch condensation (Step 2) is sluggish and gives a low yield of the desired 2-aminothiazole. Why?
Answer: Assuming the α-bromoketone intermediate is pure, a low-yielding condensation reaction typically points to issues with reaction conditions or reagent quality.
-
Purity of the α-Bromoketone: This is the most critical factor. Any unreacted starting ketone from Step 1 will not participate in the reaction, and other brominated impurities can lead to a complex mixture of side products, complicating purification and lowering the isolated yield of the desired product.
-
Stoichiometry: While a 1:1 molar ratio of α-bromoketone to thiourea is theoretically required, using a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.[4] Thiourea is inexpensive and the excess can be easily removed during aqueous workup.
-
Solvent and Temperature: Ethanol is the most common solvent for this reaction, typically heated to reflux.[9] Insufficient heating will result in a slow reaction rate. The solvent must be anhydrous, as water can potentially hydrolyze the α-bromoketone.
-
pH of the Reaction: The Hantzsch synthesis proceeds via the liberation of HBr, making the reaction mixture acidic. While the reaction generally works well under these conditions, some protocols suggest that neutralizing the acid formed can improve yields, though this can also introduce complications. For this specific synthesis, a simple reflux in ethanol is standard.
| Parameter | Recommendation for Step 2 | Rationale |
| α-Bromoketone Purity | >97% (by NMR/LC-MS) | Impurities lead to side products and purification difficulties. |
| Thiourea Stoichiometry | 1.1 - 1.5 equivalents | Pushes the equilibrium towards the product. |
| Solvent | Anhydrous Ethanol | Good solubility for reactants at reflux; minimizes hydrolysis. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 2 - 4 hours (monitor by TLC) | Ensures the reaction proceeds to completion. |
| Table 1: Recommended Parameters for the Hantzsch Condensation Step. |
Question 3: My final product is difficult to purify and appears contaminated with a persistent impurity. What could it be?
Answer: The most common impurity is often unreacted α-bromoketone or a side product from the self-condensation of thiourea under certain conditions.
-
Identification: Use analytical techniques to identify the impurity.
-
¹H NMR: The α-bromoketone will have a characteristic singlet for the -CH₂Br protons around 4.4-4.7 ppm.[10] The desired 2-aminothiazole product will have a characteristic singlet for the thiazole proton (C5-H) around 6.5-7.5 ppm and a broad singlet for the -NH₂ protons.
-
LC-MS: This is highly effective for identifying components in the mixture by their mass-to-charge ratio.
-
-
Removal Strategy:
-
Recrystallization: This is the preferred method for purification on a large scale. A good solvent system (e.g., Ethanol, Acetonitrile, or Toluene) should provide good solubility at high temperatures and poor solubility at low temperatures for the product, while keeping impurities dissolved.
-
Aqueous Wash: After the reaction, pouring the mixture into a dilute sodium bicarbonate or sodium carbonate solution will neutralize the HBr formed and precipitate the crude product.[4] This helps remove any water-soluble impurities and excess thiourea.
-
Column Chromatography: While effective for small-scale purification, silica gel chromatography can be challenging for highly polar 2-aminothiazoles. If necessary, use a polar mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine to reduce tailing).
-
III. Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the Hantzsch thiazole synthesis?
A1: The mechanism is a well-established multi-step process.[5][6][11]
-
Nucleophilic Attack (S_N2): The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of the haloketone, displacing the bromide ion. This forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate attacks the electrophilic carbonyl carbon, forming a five-membered ring, a hydroxythiazoline intermediate.
-
Dehydration: Under the acidic and heated conditions, this intermediate readily eliminates a molecule of water to form the stable, aromatic thiazole ring.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: Safety is paramount. Key hazards include:
-
Bromine: Highly corrosive, toxic, and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Have a bromine quenching solution (e.g., sodium thiosulfate) readily available.
-
α-Bromoketone Intermediate: This compound is a potent lachrymator (causes tearing) and is corrosive. Always handle it in a fume hood.
-
Exotherm Control: The bromination reaction (Step 1) can be exothermic. On a larger scale, the rate of addition of bromine must be carefully controlled, and an external cooling bath should be used to maintain the desired temperature. A runaway reaction can lead to dangerous pressure buildup and release of toxic fumes.
-
Solvent Handling: The use of flammable solvents like ethanol requires adherence to all standard procedures for handling and storing flammable liquids, including grounding of equipment to prevent static discharge.
Q3: When scaling up, what are the most important process parameters to control?
A3:
-
Temperature Control (Step 1): As mentioned, controlling the exotherm during bromination is the number one priority. Overheating leads to impurities.
-
Mixing Efficiency: In large reactors, ensuring homogenous mixing is crucial for both the bromination (to avoid localized high concentrations) and the condensation (to ensure reactants interact effectively).
-
Solid Handling: Both the intermediate and the final product are solids. The scale-up plan must account for efficient filtration and drying of large quantities of material.
-
Crystallization Control: Reproducible crystallization is key to achieving consistent purity. Seeding the solution, controlling the cooling rate, and defining the agitation speed are critical parameters to develop for a robust process.
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-acetyl-5,6,7,8-tetrahydronaphthalene (1.0 eq) in chloroform.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add a solution of bromine (1.05 eq) in chloroform via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours. Monitor the reaction by TLC (e.g., 20% Ethyl Acetate in Hexane).
-
Once the starting material is consumed, carefully quench the reaction by pouring it into cold water.
-
Separate the organic layer. Wash the organic layer sequentially with a 5% sodium bicarbonate solution, water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from hot ethanol to afford the pure α-bromoketone as a crystalline solid.
Protocol 2: Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the purified 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one (1.0 eq) and thiourea (1.2 eq).
-
Add anhydrous ethanol to the flask (approx. 5-10 mL per gram of α-bromoketone).
-
Heat the mixture to reflux with stirring. The solids should dissolve, and the reaction can be monitored by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing a stirred solution of 5% aqueous sodium carbonate (or sodium bicarbonate). A precipitate should form.
-
Stir the suspension for 30 minutes to ensure complete precipitation and neutralization.
-
Collect the solid product by vacuum filtration through a Buchner funnel.
-
Wash the filter cake thoroughly with water to remove any inorganic salts and excess thiourea.
-
Dry the solid product, preferably in a vacuum oven at 40-50 °C.
-
If further purification is needed, the product can be recrystallized from a suitable solvent like ethanol or acetonitrile.
V. References
-
Chem Help ASAP. Hantzsch Thiazole Synthesis. Available at: --INVALID-LINK--
-
SynArchive. Hantzsch Thiazole Synthesis. Available at: --INVALID-LINK--
-
BenchChem. Application Notes and Protocols: Step-by-Step Synthesis of 4-Aryl-1,3-Thiazoles from α-Haloketones. Available at: --INVALID-LINK--
-
YouTube. Synthesis of thiazoles. Available at: --INVALID-LINK--
-
CUTM Courseware. Thiazole. Available at: --INVALID-LINK--
-
Ghamdi, A. M., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(1), 129.
-
ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Available at: --INVALID-LINK--
-
ResearchGate. Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. Available at: --INVALID-LINK--
-
Bio-Byword Scientific Publishing. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: --INVALID-LINK--
-
Wikipedia. Thiazole. Available at: --INVALID-LINK--
-
Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available at: --INVALID-LINK--
-
EXCLI Journal. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available at: --INVALID-LINK--
-
Senckenberg, A., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Pharmaceuticals, 15(1), 60.
-
Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 63(2), 235-255.
-
Cotor, D. C., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(23), 7208.
-
Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 114.
-
PubChemLite. This compound. Available at: --INVALID-LINK--
-
Sigma-Aldrich. This compound. Available at: --INVALID-LINK--
-
PubChem. This compound. Available at: --INVALID-LINK--
-
Sigma-Aldrich. This compound 97%. Available at: --INVALID-LINK--
-
PubChem. 2-Bromo-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one. Available at: --INVALID-LINK--
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available at: --INVALID-LINK--
-
Santa Cruz Biotechnology. 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one. Available at: --INVALID-LINK--
-
Journal of Heterocyclic Chemistry. Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. Available at: --INVALID-LINK--
-
Nature Communications. The dual role of thiourea in the thiotrifluoromethylation of alkenes. Available at: --INVALID-LINK--
-
Molbase. Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone. Available at: --INVALID-LINK--
-
El-Sayed, N. N. E., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-22.
-
International Journal for Pharmaceutical Research Scholars. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. Available at: --INVALID-LINK--
-
RSC Publishing. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Available at: --INVALID-LINK--
-
The Royal Society of Chemistry. Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. Available at: --INVALID-LINK--
-
Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available at: --INVALID-LINK--
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: --INVALID-LINK--
-
ResearchGate. Reaction of 2-bromomethyl-1,3-thiaselenole with thiourea: En route to the first representatives of 2-(organylsulfanyl)-2,3-dihydro-1,4-thiaselenines. Available at: --INVALID-LINK--
-
ResearchGate. Reaction of thiourea with formaldehyde and simplest aliphatic diamines. Available at: --INVALID-LINK--
-
ResearchGate. A Practical Reagent for the Efficient Preparation of 2-Bromo-1-alken-3-ols. Available at: --INVALID-LINK--
-
Acta Crystallographica Section E. 2-Bromo-1-(4-hydroxyphenyl)ethanone. Available at: --INVALID-LINK--
-
National Institutes of Health. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: --INVALID-LINK--
References
- 1. synarchive.com [synarchive.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. prepchem.com [prepchem.com]
- 8. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
Validation & Comparative
A Researcher's Guide to the Biological Validation of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole
An In-Depth Comparative Analysis for Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of the novel compound 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole. Designed for researchers and scientists in drug development, this document moves beyond a simple recitation of facts to offer a detailed, logical pathway for investigation. We will explore the compound's likely mechanism of action based on its structural class, compare it to relevant alternatives, and provide detailed, self-validating experimental protocols to ensure the generation of robust and reliable data.
Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] A significant portion of this activity stems from the ability of 2-aminothiazole derivatives to act as potent kinase inhibitors.[5][6][7]
Our target compound, this compound (herein referred to as Compound THT ), belongs to this promising class. The tetrahydronaphthyl group imparts significant lipophilicity and unique conformational constraints, suggesting a potential for high-affinity binding to hydrophobic pockets within protein targets.
Based on the extensive literature for this chemical class, a primary hypothesis is that Compound THT functions as an inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK) , a key regulator of pro-inflammatory cytokine production.[8] This guide will therefore focus on validating its anti-inflammatory activity through the lens of p38 MAPK inhibition.
For a robust comparison, we will benchmark Compound THT against two key alternatives:
-
SB203580: A well-characterized, potent, and commercially available p38 MAPK inhibitor. This serves as our positive control and benchmark for target-specific activity.
-
Dasatinib: A multi-kinase inhibitor that includes the 2-aminothiazole scaffold, demonstrating the broader potential of this chemical class.[5]
Proposed Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade that responds to cellular stress and inflammatory stimuli, such as Lipopolysaccharide (LPS).[8][9] Activation of this pathway leads to the downstream production of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.[8] Inhibiting p38α MAPK is a validated therapeutic strategy for mitigating inflammatory responses.[8][9]
Type I inhibitors, the most common class for p38 MAPK, are ATP-competitive and bind within the adenine-binding region of the kinase, forming crucial hydrogen bonds with hinge residues like Met109.[8][10] We hypothesize that Compound THT functions as a Type I inhibitor, with its tetrahydronaphthyl group occupying a key hydrophobic region of the ATP-binding site.
Caption: Proposed mechanism of action for Compound THT within the p38 MAPK signaling pathway.
Comparative In Vitro Efficacy Assessment
To validate the biological activity of Compound THT , a two-tiered approach is essential: a direct, target-based biochemical assay and a more physiologically relevant cell-based assay.
Rationale for Assay Selection:
-
Biochemical Kinase Assay: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of purified p38α MAPK. It is crucial for determining intrinsic potency (IC50) and confirming direct target engagement without the complexities of cellular uptake, metabolism, or off-target effects.
-
Cell-Based TNF-α Release Assay: This assay measures the compound's ability to inhibit the production of a key downstream inflammatory cytokine (TNF-α) in a relevant cell line (e.g., THP-1 monocytes) stimulated with LPS. This provides evidence of cellular potency and confirms that the compound can effectively modulate the pathway in a biological context.
Table 1: Comparative Biological Activity Data
| Compound | Target | Assay Type | Endpoint | Potency (IC50) | Source |
| Compound THT | p38α MAPK | Biochemical | IC50 | To be determined | Experimental |
| Compound THT | p38 MAPK Pathway | Cell-Based (TNF-α) | IC50 | To be determined | Experimental |
| SB203580 | p38α MAPK | Biochemical | IC50 | ~34 nM | Literature |
| SB203580 | p38 MAPK Pathway | Cell-Based (TNF-α) | IC50 | ~50-100 nM | Literature |
| Dasatinib | Pan-Src Kinase | Biochemical | IC50 | <1 nM | [5] |
| Dasatinib | p38 MAPK Pathway | Cell-Based (TNF-α) | % Inhibition | 90% at 60 mg/kg (in vivo) | [5] |
Note: Literature values for comparator compounds are approximate and may vary based on specific assay conditions.
Experimental Protocols and Methodologies
The following protocols are designed to be self-validating through the inclusion of appropriate controls. Adherence to these details is critical for generating reproducible and trustworthy data.
Protocol: In Vitro p38α MAPK Biochemical Assay (ADP-Glo™ Format)
This protocol measures the inhibition of p38α kinase activity by quantifying the amount of ADP produced.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formation. The amount of light generated is directly proportional to the kinase activity.
Materials:
-
Recombinant human p38α MAPK enzyme
-
Kinase substrate (e.g., ATF2 peptide)
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Compound THT , SB203580, Dasatinib (dissolved in DMSO)
-
Kinase buffer
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of Compound THT and control compounds (SB203580, Dasatinib) in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Kinase Reaction Setup:
-
To each well of a 96-well plate, add 5 µL of the kinase reaction mix (p38α enzyme and substrate in kinase buffer).
-
Add 1 µL of diluted compound or DMSO (vehicle control).
-
Include "no enzyme" wells as a negative control for background signal.
-
-
Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Detect ADP:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Incubate for 30 minutes at room temperature and measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[9][11]
Caption: Workflow for the in vitro p38α MAPK biochemical assay.
Protocol: Cellular TNF-α Release Assay (ELISA)
This protocol measures the inhibitory effect of the compound on TNF-α secretion from LPS-stimulated human monocytic cells (THP-1).
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of TNF-α released into the cell culture supernatant.[12]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 culture medium with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
LPS (Lipopolysaccharide) from E. coli
-
Compound THT , SB203580, Dasatinib (dissolved in DMSO)
-
Human TNF-α ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Differentiation:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add PMA (100 ng/mL) to differentiate the monocytes into macrophage-like cells.
-
Incubate for 48-72 hours. After incubation, wash the cells gently with fresh medium to remove PMA.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the diluted compounds to the differentiated cells and pre-incubate for 1 hour.
-
-
Stimulation:
-
Add LPS (1 µg/mL final concentration) to all wells except the "unstimulated" control.
-
Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
-
Collect Supernatant: Centrifuge the plate briefly to pellet any floating cells and carefully collect the supernatant from each well.
-
TNF-α Quantification (ELISA):
-
Perform the ELISA according to the manufacturer's protocol.[12][13][14] Briefly:
-
Add supernatants and TNF-α standards to the antibody-coated plate. Incubate.
-
Wash the plate.
-
Add the detection antibody (biotin-conjugated). Incubate.
-
Wash the plate.
-
Add Streptavidin-HRP enzyme. Incubate.
-
Wash the plate.
-
Add TMB substrate and incubate for color development.
-
Add stop solution.
-
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the TNF-α standards. Use this curve to calculate the concentration of TNF-α in each sample. Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated DMSO control. Determine the IC50 value using non-linear regression.
Trustworthiness and Self-Validation:
-
Positive Control (SB203580): Inclusion of a known p38 MAPK inhibitor validates that the assay can detect inhibition of the intended pathway.
-
Vehicle Control (DMSO): Ensures that the solvent used to dissolve the compounds does not affect TNF-α release.
-
Unstimulated Control: Establishes the baseline level of TNF-α secretion without LPS stimulation.
-
LPS-Stimulated Control: Represents the maximum (100%) TNF-α release, against which inhibition is measured.
Summary and Future Directions
This guide outlines a robust, evidence-based strategy for the initial validation of this compound as a potential anti-inflammatory agent. By directly assessing its activity against p38α MAPK and in a cell-based model of inflammation, researchers can generate high-quality, comparative data.
Positive results from these assays—specifically, potent IC50 values in both the biochemical and cellular assays comparable to or better than the benchmark inhibitor SB203580—would provide strong justification for advancing Compound THT into further studies. These would include kinase selectivity profiling against a panel of related kinases, in vivo efficacy studies in animal models of inflammation (e.g., LPS-induced endotoxemia or collagen-induced arthritis), and comprehensive ADME/Tox profiling. This structured approach ensures that decisions in the drug development pipeline are based on sound, verifiable scientific evidence.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation – ScienceOpen [scienceopen.com]
- 10. Multi-stage virtual screening of natural products against p38α mitogen-activated protein kinase: predictive modeling by machine learning, docking study and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. nwlifescience.com [nwlifescience.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the In Vivo Efficacy of Novel Spleen Tyrosine Kinase (SYK) Inhibitors Based on the 2-Amino-4-(tetrahydronaphthyl)thiazole Scaffold
This guide provides a comprehensive analysis of the in vivo efficacy of emerging therapeutic agents targeting Spleen Tyrosine Kinase (SYK), with a focus on derivatives of the 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole scaffold. We will delve into the mechanistic rationale for targeting SYK in autoimmune diseases and B-cell malignancies, compare the performance of key inhibitors in preclinical models, and provide detailed experimental protocols to support researchers in drug development.
Introduction: The Rationale for Targeting Spleen Tyrosine Kinase (SYK)
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that serves as a critical signaling mediator for a host of immunoreceptors.[1][2] Its function is pivotal in both adaptive and innate immunity. In B-cells, SYK is essential for transducing signals from the B-cell receptor (BCR), a pathway necessary for the maturation, survival, and proliferation of B-lymphocytes.[3] In myeloid cells such as macrophages and mast cells, SYK mediates signaling from Fc receptors (FcR), which are crucial for initiating inflammatory responses to immune complexes.[1][2]
Given this central role, the aberrant activation of SYK signaling is implicated in the pathophysiology of numerous autoimmune diseases (e.g., rheumatoid arthritis, immune thrombocytopenia) and B-cell cancers like Diffuse Large B-cell Lymphoma (DLBCL).[4][5][6] Consequently, the pharmacological inhibition of SYK has emerged as a highly attractive therapeutic strategy.[7][8] The 2-aminothiazole chemical moiety is a well-established scaffold in medicinal chemistry, known for its broad range of biological activities and its utility in developing kinase inhibitors.[9][10][11] This guide focuses on derivatives of the this compound structure, a novel scaffold being investigated for its potential to yield potent and selective SYK inhibitors.
The SYK Signaling Cascade
Upon engagement of the B-cell receptor (BCR) by an antigen, SRC family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the receptor complex.[4] This creates docking sites for SYK, which is recruited to the membrane and subsequently activated through autophosphorylation at key tyrosine residues (e.g., Tyr525/526).[4][12] Activated SYK then initiates multiple downstream signaling cascades, including the PLCγ2, PI3K/AKT, and MAPK/ERK pathways, which collectively drive cell proliferation, survival, and differentiation.[7][12]
Comparative In Vivo Efficacy of SYK Inhibitors
The therapeutic potential of SYK inhibition has been validated in numerous preclinical animal models of human diseases. While specific in vivo data for the this compound series is emerging, we can establish a benchmark by comparing the efficacy of well-characterized SYK inhibitors, such as Fostamatinib (the prodrug of R406), PRT060318, and RO9021.
| Compound | Therapeutic Area | Animal Model | Key Efficacy Endpoint | Comparison/Result | Reference |
| Fostamatinib (R406) | Rheumatoid Arthritis | Murine Collagen-Induced Arthritis (CIA) | Reduced clinical arthritis score, paw swelling, and joint inflammation. | Significantly mitigated disease progression compared to vehicle control.[6] | [6] |
| Fostamatinib (R406) | Immune Vasculitis | Murine Reverse Passive Arthus Reaction | Reduced immune-complex-mediated inflammation and edema. | Demonstrated potent anti-inflammatory effects.[6] | [6] |
| Fostamatinib | Autoimmune Glomerulonephritis | Rodent Model of Anti-GBM Disease | Prevented induction of disease, reversed established renal injury, and ceased autoantibody production. | Showed both prophylactic and therapeutic efficacy.[1] | [1] |
| PRT060318 | B-Cell Lymphoma | DLBCL Cell Line Xenograft (In vivo relevance implied) | Caused G1-S cell-cycle arrest in sensitive cell lines.[8][12] | Blocked BCR signaling in primary lymphoma cells.[8][12] | [8][12] |
| RO9021 | Rheumatoid Arthritis | Murine Collagen-Induced Arthritis (CIA) | Dose-dependent inhibition of arthritis progression. | Showed clear pharmacokinetics-pharmacodynamic (PK-PD) correlation.[2] | [2] |
| BI1002494 | Thrombosis | Murine Thrombosis Model | Prolonged time to vessel occlusion (reduced thrombosis). | Did not increase bleeding time, suggesting a favorable safety profile.[6] | [6] |
Expert Analysis: The data consistently demonstrates that potent SYK inhibition translates to significant in vivo efficacy across multiple antibody- and B-cell-driven disease models.[1][6] Fostamatinib, the most clinically advanced SYK inhibitor, shows remarkable efficacy in both preventing and treating established autoimmune disease in animal models, highlighting the therapeutic potential of this class.[1] The key experimental choice in these studies is the use of well-established, immune-driven models like CIA and anti-GBM nephritis, which have strong clinical relevance and provide a robust system for evaluating immunomodulatory drugs. The success of these compounds validates the strategy of targeting SYK and sets a high bar for new chemical entities like the 2-Amino-4-(tetrahydronaphthyl)thiazole derivatives.
Key Experimental Protocols for Efficacy Evaluation
To ensure trustworthiness and reproducibility, protocols for in vivo efficacy studies must be meticulously planned and executed. Below is a detailed, self-validating protocol for the murine Collagen-Induced Arthritis (CIA) model, a gold standard for evaluating anti-arthritic agents.
Protocol: Murine Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of a test compound (e.g., a 2-Amino-4-(tetrahydronaphthyl)thiazole derivative) in reducing the clinical signs of arthritis.
Materials:
-
Male DBA/1J mice, 8-10 weeks old
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound, vehicle control, positive control (e.g., Methotrexate)
-
Standard animal husbandry equipment
Workflow Diagram:
Step-by-Step Methodology:
-
Acclimatization (Day -21 to -15): House male DBA/1J mice under standard conditions for at least one week to acclimate them to the facility.
-
Primary Immunization (Day 0): Emulsify the bovine type II collagen solution 1:1 with CFA. Anesthetize mice and administer a 100 µL emulsion (containing 100 µg of CII) intradermally at the base of the tail. Causality Justification: This initial immunization primes the immune system, generating T-cells and B-cells specific to type II collagen, the primary protein component of cartilage.
-
Booster Immunization (Day 21): Prepare a second emulsion of CII, this time with IFA. Administer a 100 µL emulsion (100 µg CII) intradermally at a different site near the base of the tail. Causality Justification: The booster shot leads to a robust expansion of collagen-specific lymphocytes and high-titer anti-collagen antibody production, which is essential for disease induction.
-
Monitoring for Disease Onset (Day 21 onwards): Begin daily monitoring of animals for clinical signs of arthritis (redness and swelling of paws).
-
Clinical Scoring: Score each paw on a scale of 0-4:
-
0 = Normal paw
-
1 = Mild swelling and/or erythema of one digit
-
2 = Moderate swelling and erythema of multiple digits
-
3 = Severe swelling and erythema of the entire paw
-
4 = Maximal inflammation with ankylosis The maximum score per mouse is 16.
-
-
Randomization and Treatment (Upon Onset): Once mice develop a clinical score of ~2, randomize them into treatment groups (e.g., Vehicle, Test Compound low dose, Test Compound high dose, Positive Control). Trustworthiness Measure: This therapeutic dosing paradigm, as opposed to prophylactic, more closely mimics the clinical scenario where treatment begins after disease diagnosis.
-
Data Collection: Continue daily clinical scoring and measure paw thickness with digital calipers every other day until the study endpoint (e.g., Day 42).
-
Terminal Analysis: At termination, collect blood for serological analysis (e.g., anti-CII antibodies, inflammatory cytokines) and paws for histopathological evaluation of joint inflammation, pannus formation, and cartilage/bone erosion.
Conclusion and Future Directions
The established in vivo efficacy of first-generation SYK inhibitors in robust preclinical models of autoimmunity and cancer provides a strong foundation for the development of novel therapeutics.[1][2][6] Derivatives from the this compound scaffold represent a promising next step, potentially offering improved selectivity, pharmacokinetic properties, and safety profiles.
For researchers developing these new derivatives, the path forward is clear. Direct, head-to-head comparative studies against established inhibitors like Fostamatinib in models such as the CIA or DLBCL xenografts are required. These studies must integrate rigorous PK-PD modeling to link drug exposure with efficacy endpoints. By leveraging the insights and validated protocols outlined in this guide, drug development professionals can efficiently evaluate and advance the most promising candidates toward clinical investigation.
References
- 1. Spleen Tyrosine Kinase Inhibition Attenuates Autoantibody Production and Reverses Experimental Autoimmune GN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SYK inhibition and response prediction in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
A Comparative Analysis of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole Against Known AKT Pathway Inhibitors
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway remains a pivotal area of investigation due to its frequent dysregulation in a multitude of human cancers.[1] This pathway governs critical cellular processes, including cell growth, proliferation, survival, and metabolism.[2] The serine/threonine kinase AKT, also known as protein kinase B (PKB), is a central node in this pathway, and its hyperactivation is a key driver of tumorigenesis and therapeutic resistance.[2][3] Consequently, the development of potent and selective AKT inhibitors is a primary focus for oncology drug discovery programs.
This guide provides a comparative analysis of the research compound 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole against a panel of well-characterized and clinically relevant AKT inhibitors: Capivasertib (AZD5363) , Ipatasertib (GDC-0068) , and AT7867 . While direct biological data for this compound is not extensively available in public literature, its 2-aminothiazole core is a privileged scaffold found in numerous kinase inhibitors, including those targeting the AKT signaling pathway.[2][4][5] This analysis will, therefore, be predicated on the hypothesis that this compound functions as an inhibitor of the AKT pathway, drawing comparisons based on the established profiles of the known inhibitors.
The Central Role of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses. Dysregulation of this pathway, often through genetic mutations in key components like PIK3CA, PTEN loss, or AKT1 mutations, leads to uncontrolled cell growth and survival, hallmarks of cancer.[3][6]
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition for AKT inhibitors.
Comparative Profile of AKT Inhibitors
The development of AKT inhibitors has led to several promising candidates, with distinct biochemical properties and clinical trajectories. Below is a comparative overview of Capivasertib, Ipatasertib, and AT7867, which will serve as the basis for evaluating the potential of this compound.
| Feature | Capivasertib (AZD5363) | Ipatasertib (GDC-0068) | AT7867 | This compound |
| Target(s) | Pan-AKT (AKT1, AKT2, AKT3)[3] | Pan-AKT (AKT1, AKT2, AKT3)[7][8] | Pan-AKT and PKA[9] | Hypothesized: AKT Kinase |
| Mechanism | ATP-competitive inhibitor[3] | ATP-competitive inhibitor | ATP-competitive inhibitor[9] | Hypothesized: ATP-competitive |
| Potency (IC50) | AKT1: ~3 nM, AKT2: ~8 nM, AKT3: ~8 nM | AKT1: ~5 nM, AKT2: ~18 nM, AKT3: ~8 nM[10] | AKT1: 32 nM, AKT2: 17 nM, p70S6K: 60 nM, PKA: 20 nM | To be determined |
| Clinical Status | Approved for HR+/HER2- breast cancer (in combination with fulvestrant)[4] | Investigational; clinical trials for various cancers including breast and prostate.[8] | Preclinical/Early Clinical; used as a tool compound to promote pancreatic progenitor differentiation. | Research Compound |
| Common Adverse Events | Diarrhea, rash, hyperglycemia[3][4] | Gastrointestinal issues (Grade 1-2) | Not extensively documented in human trials for oncology. | Unknown |
In-Depth Analysis of Known Inhibitors
Capivasertib (Truqap®)
Capivasertib is a potent, selective, ATP-competitive inhibitor of all three AKT isoforms.[3] Its development was driven by the high prevalence of PI3K/AKT pathway alterations in breast cancer.[3] Preclinical studies demonstrated its efficacy both as a monotherapy and in combination with other agents.[3] Clinical trials, such as the CAPItello-291 study, have shown significant improvements in progression-free survival when combined with fulvestrant in patients with HR-positive, HER2-negative advanced breast cancer with specific alterations in the PI3K/AKT pathway.[4] This led to its approval by regulatory agencies, marking a significant milestone for AKT-targeted therapies.[4]
Ipatasertib (GDC-0068)
Ipatasertib is another highly selective, ATP-competitive oral inhibitor of all three AKT isoforms.[8][10] It has been extensively evaluated in clinical trials for a variety of solid tumors, often in tumors with PTEN loss, a key negative regulator of the AKT pathway.[8] While it has shown promise in shrinking tumors in some patient populations, particularly those with an AKT1 E17K mutation, its path to approval has been more challenging.[5] Ipatasertib preferentially targets the active, phosphorylated form of AKT.
AT7867
AT7867 is a potent, ATP-competitive inhibitor with activity against both AKT and p70S6K, as well as Protein Kinase A (PKA).[9] This broader kinase inhibition profile distinguishes it from the more selective pan-AKT inhibitors. While explored in oncology, AT7867 has also been identified as a valuable research tool. For instance, recent studies have shown its utility in promoting the differentiation of human induced pluripotent stem cells (iPSCs) into pancreatic progenitor cells, which could have implications for diabetes treatment.
Hypothetical Profile and Experimental Validation of this compound
Based on its 2-aminothiazole core, it is plausible that this compound acts as an ATP-competitive kinase inhibitor. The tetrahydronaphthyl moiety likely engages with a hydrophobic pocket within the kinase's active site. To validate this hypothesis and characterize its activity, a series of standard biochemical and cellular assays would be required.
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (Biochemical)
This experiment aims to determine the direct inhibitory effect of the compound on purified AKT kinase isoforms.
-
Principle: A radiometric or fluorescence-based assay measures the phosphorylation of a specific AKT substrate in the presence of varying concentrations of the inhibitor.
-
Methodology:
-
Purified, recombinant human AKT1, AKT2, and AKT3 enzymes are obtained.
-
A kinase reaction buffer is prepared containing ATP (at or near the Km concentration) and a suitable substrate (e.g., a peptide derived from GSK3).
-
The test compound, this compound, is serially diluted to create a concentration gradient.
-
The enzyme, substrate, ATP, and inhibitor are incubated together for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves measuring the incorporation of ³²P-ATP. For fluorescence-based assays, a phosphorylation-specific antibody is often used.
-
Data are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.
-
Figure 2: Workflow for an in vitro kinase inhibition assay.
2. Cellular Phospho-AKT Western Blot Analysis
This experiment assesses the ability of the compound to inhibit AKT signaling within a cellular context.
-
Principle: Cancer cells with a constitutively active AKT pathway (e.g., PTEN-null or PIK3CA-mutant cell lines) are treated with the inhibitor. The phosphorylation status of AKT and its downstream targets is then measured by Western blot.
-
Methodology:
-
Select a suitable cancer cell line (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer).
-
Culture the cells to approximately 80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Capivasertib).
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phospho-AKT (Ser473), total AKT, phospho-PRAS40, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using chemiluminescence.
-
A reduction in the phospho-AKT/total AKT ratio with increasing inhibitor concentration indicates cellular target engagement.
-
Conclusion and Future Directions
While this compound remains a compound of research interest with an unconfirmed biological target, its structural similarity to known kinase inhibitors strongly suggests potential activity within the PI3K/AKT/mTOR pathway. It stands in contrast to well-vetted clinical candidates like Capivasertib and Ipatasertib, which have undergone extensive preclinical and clinical evaluation, defining their efficacy, safety, and patient populations most likely to benefit.
The true potential of this compound can only be unlocked through rigorous experimental validation as outlined above. Should it prove to be a potent and selective AKT inhibitor, further studies would be warranted to assess its pharmacokinetic properties, in vivo efficacy, and safety profile. This systematic approach is fundamental to translating a promising chemical scaffold into a viable therapeutic candidate.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. 2-Aminothiadiazole inhibitors of AKT1 as potential cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Guide to Orthogonal Assays for Validating the Activity of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the biological activity of the novel compound, 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2][3][4]. Given the diversity of potential targets for this class of compounds, robust, multi-faceted validation of its mechanism of action is paramount.
True scientific rigor in drug discovery demands more than a single assay to characterize a compound's activity. Orthogonal assays—distinct methods that measure the same biological process or pathway through different techniques—are critical for building a confident and comprehensive understanding of a compound's effects. They serve as a self-validating system, minimizing the risk of artifacts or off-target effects that might be inherent to a single experimental approach.
This guide will compare and detail two orthogonal assays to elucidate the activity of this compound. We will hypothesize a common signaling pathway often modulated by bioactive small molecules: the activation of a G protein-coupled receptor (GPCR) leading to the production of cyclic AMP (cAMP) and subsequent activation of the mitogen-activated protein kinase (MAPK) cascade. The selected assays will probe this pathway at two distinct nodes:
-
cAMP-Glo™ Assay : To quantify the production of the second messenger, cAMP, as a proximal measure of adenylyl cyclase activation.
-
Phospho-ERK1/2 Western Blot : To detect the phosphorylation and activation of the downstream kinase ERK1/2, a key event in the MAPK signaling cascade.
By employing these two complementary methods, researchers can build a compelling, data-driven narrative of the compound's cellular mechanism.
Assay 1: Quantifying Upstream Signaling with the cAMP-Glo™ Assay
Scientific Rationale
Many GPCRs, upon ligand binding, couple to G proteins that either stimulate (via Gαs) or inhibit (via Gαi) the enzyme adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP, a ubiquitous second messenger that mediates a vast array of cellular responses. Measuring changes in intracellular cAMP levels is therefore a direct and sensitive method to assess the engagement and activation of this primary signaling hub[5][6][7][8]. The cAMP-Glo™ Assay is a bioluminescent, homogeneous assay designed for high-throughput screening that provides a quantitative measure of cAMP levels[7][9]. Its principle is based on the competition between cAMP and a PKA substrate for binding to protein kinase A (PKA). In the presence of cAMP, PKA is activated, consuming ATP. A subsequent luciferase reaction measures the remaining ATP, where the luminescent signal is inversely proportional to the cAMP concentration[5][7].
Experimental Workflow: cAMP-Glo™ Assay
Caption: Workflow for the cAMP-Glo™ Assay.
Detailed Protocol: cAMP-Glo™ Assay
This protocol is adapted from the Promega cAMP-Glo™ Assay Technical Bulletin #TB357 and should be optimized for your specific cell line.[10]
-
Cell Preparation:
-
Culture your chosen cell line (e.g., HEK293 cells expressing a candidate GPCR) in the appropriate growth medium.
-
Harvest cells at 70-90% confluency.
-
Resuspend cells in a suitable induction buffer and seed them into white, opaque-walled 96-well or 384-well plates at a pre-optimized density.
-
Incubate the plates for at least 24 hours at 37°C in a CO₂ incubator to allow for cell attachment and recovery[11].
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in induction buffer. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Forskolin, a direct activator of adenylyl cyclase).
-
Carefully add the compound dilutions to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to stimulate cAMP production.
-
-
Assay Procedure (96-well format): [10]
-
Add 20 µL of cAMP-Glo™ Lysis Buffer to each well.
-
Incubate the plate with shaking for 15 minutes at room temperature to ensure complete cell lysis and release of cAMP.
-
Add 40 µL of cAMP Detection Solution (containing Protein Kinase A). Mix by shaking for 30-60 seconds and then incubate for 20 minutes at room temperature. During this step, the released cAMP activates PKA, which then consumes ATP.
-
Add 80 µL of Kinase-Glo® Reagent to each well to terminate the PKA reaction and initiate the luciferase reaction.
-
Mix by shaking for 30-60 seconds and incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer. The signal is stable for over 4 hours[7].
-
-
Data Analysis:
-
Generate a cAMP standard curve to convert relative light units (RLU) to cAMP concentrations.
-
Plot the dose-response curve for this compound and calculate the EC₅₀ value.
-
Assay 2: Validating Downstream Signaling via Phospho-ERK1/2 Western Blot
Scientific Rationale
The MAPK/ERK pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival[12]. Activation of this pathway often occurs downstream of GPCRs and cAMP signaling. The terminal kinases in this cascade, ERK1 (44 kDa) and ERK2 (42 kDa), are activated by dual phosphorylation on specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2) by the upstream kinase MEK[12][13][14]. Detecting this phosphorylation event is a robust and widely accepted indicator of pathway activation[11][15][16].
A Western blot provides a semi-quantitative method to measure the increase in phosphorylated ERK (p-ERK) relative to the total amount of ERK protein in the cell lysate[17]. This normalization is crucial to ensure that any observed changes in p-ERK are due to specific pathway activation and not variations in protein loading[16][17]. Observing a dose-dependent increase in p-ERK upon treatment with this compound would serve as a powerful orthogonal confirmation of the compound's activity, linking the initial cAMP signal to a significant downstream cellular event.
Signaling Pathway: GPCR to ERK Activation
Caption: Simplified GPCR-mediated MAPK/ERK signaling cascade.
Detailed Protocol: Phospho-ERK1/2 Western Blot
This is a general protocol and should be optimized based on the cell line, antibodies, and equipment used.[16][17]
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency[17].
-
For many cell lines, serum starvation (e.g., 0.5-1% FBS for 4-18 hours) is necessary to reduce basal p-ERK levels and maximize the signal window[11][18].
-
Treat cells with varying concentrations of this compound for an optimized time period (e.g., 5, 15, 30, 60 minutes). Include vehicle and positive controls (e.g., EGF or PMA).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plate on ice and wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading[17].
-
-
SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes[17].
-
Load samples onto an SDS-PAGE gel (e.g., 10% polyacrylamide) and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[17]. Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., anti-phospho-p44/42 MAPK) diluted in blocking buffer, typically overnight at 4°C with gentle agitation[17].
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature[17].
-
Wash the membrane again three times with TBST.
-
-
Detection and Re-probing:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
To normalize the p-ERK signal, strip the membrane using a stripping buffer[16].
-
Re-block the membrane and probe with a primary antibody for total ERK1/2. Repeat the secondary antibody and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample to normalize for protein loading.
-
Plot the normalized p-ERK/total ERK ratio against the compound concentration.
-
Data Summary & Comparison
The power of using these orthogonal assays lies in the ability to compare the dose-response relationships of the upstream and downstream events. A successful validation would show a correlated increase in both cAMP production and ERK phosphorylation with increasing concentrations of the test compound.
| Assay | Principle | Throughput | Sensitivity | Key Advantages | Key Disadvantages |
| cAMP-Glo™ Assay | Bioluminescent measurement of cAMP levels via an enzymatic reaction.[5][7] | High | High | Homogeneous "add-and-read" format, suitable for screening, quantitative.[7] | Provides no information on downstream signaling, potential for compound interference with luciferase. |
| Phospho-ERK Western Blot | Size-based protein separation and antibody-based detection of p-ERK and total ERK.[17] | Low to Medium | Moderate | Widely accessible, provides molecular weight information, allows for direct visualization of phosphorylation. | Semi-quantitative, labor-intensive, requires larger sample amounts.[17] |
Hypothetical Quantitative Data
| Compound Conc. (µM) | cAMP Produced (pmol/well) | Normalized p-ERK/Total ERK Ratio (Fold Change) |
| 0 (Vehicle) | 5.2 ± 0.8 | 1.0 ± 0.1 |
| 0.01 | 8.1 ± 1.1 | 1.5 ± 0.2 |
| 0.1 | 25.6 ± 3.5 | 4.2 ± 0.5 |
| 1 | 78.9 ± 9.2 | 11.5 ± 1.3 |
| 10 | 95.3 ± 10.1 | 13.1 ± 1.8 |
| 100 | 98.1 ± 11.5 | 12.8 ± 1.6 |
| EC₅₀ / ED₅₀ | ~0.25 µM | ~0.30 µM |
The hypothetical data illustrates a strong correlation between the compound's ability to induce cAMP production and stimulate ERK phosphorylation, with similar potency (EC₅₀/ED₅₀ values). This concordance between two chemically and technically distinct assays provides high confidence that this compound is a genuine activator of the hypothesized GPCR-MAPK pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. jocpr.com [jocpr.com]
- 5. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 6. Adenylyl and guanylyl cyclase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cAMP-Glo™ Assay [worldwide.promega.com]
- 8. cAMP-Glo™ Assay Protocol [promega.com]
- 9. cAMP-Glo™ Max Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mesoscale.com [mesoscale.com]
- 14. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Profiling: A Guide to Characterizing 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole
Introduction: The Imperative of Selectivity in Drug Discovery
The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic is paved with rigorous characterization. Among the most critical early assessments is the determination of its selectivity profile. A molecule's interactions across the biological landscape—its on-target potency versus its off-target affinities—dictate its therapeutic window, potential for toxicity, and opportunities for polypharmacology. Failing to comprehensively understand these interactions can lead to costly late-stage failures or unforeseen clinical adverse events.
This guide focuses on establishing a robust cross-reactivity profile for the NCE 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole . The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] This prevalence is a double-edged sword; while it confirms the scaffold's drug-like properties, it also hints at a propensity to interact with multiple target families. Notably, the 2-aminothiazole core is a cornerstone of many potent protein kinase inhibitors, including the FDA-approved drug Dasatinib.[2][3] Therefore, our primary working hypothesis is that this NCE may exhibit activity against the human kinome. A secondary hypothesis, based on the broader benzothiazole class which includes dopamine agonists like Pramipexole, is potential activity at G-protein coupled receptors (GPCRs).[4]
This document provides a strategic framework for researchers to dissect the selectivity of this NCE. We will outline a logical, multi-tiered experimental plan, present methodologies for key assays, and compare its hypothetical performance against well-characterized alternative compounds to provide essential context for its development.
Comparator Compound Selection: Establishing a Contextual Baseline
To interpret the cross-reactivity data of our NCE, its profile must be benchmarked against relevant tool compounds. The choice of comparators is dictated by our primary and secondary hypotheses.
-
Kinase Inhibitor Comparators : Given the 2-aminothiazole core, we will compare our NCE against established, potent kinase inhibitors. We have selected two dual Src/Abl inhibitors which themselves have distinct selectivity profiles:
-
Dasatinib : A highly potent, multi-targeted kinase inhibitor approved for chronic myeloid leukemia (CML). It is known to inhibit ABL, SRC family kinases (SFK), c-KIT, PDGFR, and others.[5][6][7] Its broad profile makes it an excellent benchmark for promiscuity.
-
Bosutinib : Another dual Src/Abl inhibitor approved for CML, but with a different off-target profile. Notably, it has minimal activity against c-KIT and PDGFR, which distinguishes it from Dasatinib and makes it a valuable tool for assessing finer points of selectivity.[8][9][10]
-
-
Dopamine Agonist Comparators : To investigate our secondary hypothesis of GPCR activity, we will include established dopamine D2/D3 receptor agonists:
-
Pramipexole : A non-ergoline dopamine agonist used to treat Parkinson's disease and restless legs syndrome (RLS).[11][12][13] It is a benzothiazole derivative, making it a structurally relevant comparator.[4]
-
Ropinirole : Another non-ergoline dopamine agonist for Parkinson's and RLS, acting primarily on D2 and D3 receptors.[14][15][16][17]
-
Experimental Design: A Tiered Approach to Profiling
A systematic, tiered approach ensures that resources are used efficiently, starting with a broad survey and progressing to more focused, functional validation of initial findings.
Tier 1: Comprehensive Kinome-Wide Binding Affinity Screen
The foundational step is to understand the NCE's interaction landscape across the human kinome. A competition binding assay is the ideal primary screen as it directly measures the physical interaction between the compound and a large, diverse panel of kinases, irrespective of their functional state.
Workflow: KINOMEscan® Competition Binding Assay (Illustrative) dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="Figure 1: Workflow for a large-panel kinase binding assay.", fontsize=10, fontname="Arial"]; end Protocol: Large-Panel Kinase Binding Screen
-
Compound Preparation : Prepare stock solutions of the NCE and comparator compounds (Dasatinib, Bosutinib) in 100% DMSO. Serially dilute to create working solutions for a final assay concentration of 1 µM.
-
Assay Reaction : In a multi-well plate, combine the test compound with a specific kinase from a library of 468 human kinases, which has been tagged with a unique DNA identifier. Add a known, immobilized ligand that binds to the active site of the kinase.
-
Equilibration : Allow the mixture to incubate and reach binding equilibrium. The test compound will compete with the immobilized ligand for binding to the kinase's active site.
-
Capture & Wash : Transfer the mixture to a capture plate where the immobilized ligand (and any kinase bound to it) is captured. Wash away any unbound kinase.
-
Quantification : The amount of kinase captured on the solid support is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis : The amount of kinase detected in the presence of the test compound is compared to a DMSO vehicle control. A lower signal indicates that the test compound successfully competed with the immobilized ligand, thus demonstrating binding. Data is expressed as percent inhibition relative to the control.[18]
Tier 2: IC50 Determination and Functional Validation
Hits identified in the primary screen (e.g., >70% inhibition) must be validated. This involves generating dose-response curves to determine potency (IC50 or Kd) and using a functional assay to confirm that binding translates to inhibition of catalytic activity.
Workflow: Functional Kinase Inhibition Assay dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="Figure 2: Workflow for a functional (HotSpot) kinase assay.", fontsize=10, fontname="Arial"]; end Protocol: HotSpot™ Kinase Activity Assay (Illustrative)
-
Compound Plating : Prepare 10-point, 3-fold serial dilutions of the NCE and relevant comparators in DMSO and dispense into a 384-well plate.
-
Enzyme Preparation : Add the purified, active target kinase enzyme to each well.
-
Reaction Initiation : Initiate the phosphorylation reaction by adding a mixture containing the specific peptide or protein substrate and [γ-³³P]-ATP at a concentration near its Km.
-
Incubation : Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Reaction Termination : Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Signal Detection : Spot the reaction mixture onto a filter membrane, which captures the phosphorylated substrate. Wash away the unincorporated [γ-³³P]-ATP. Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis : Plot the remaining kinase activity against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.[19]
Tier 3: Broad Off-Target Liability and GPCR Screening
To assess the secondary hypothesis and generate a broader safety profile, the NCE should be screened against a panel of non-kinase targets known to be associated with adverse drug reactions. This typically includes GPCRs, ion channels, and transporters.
Protocol: Radioligand Binding Assay for Dopamine Receptors (Illustrative)
-
Membrane Preparation : Use cell membranes prepared from a cell line recombinantly expressing the human dopamine receptor of interest (e.g., D2 or D3).
-
Competitive Binding : Incubate the cell membranes with a known radioligand (e.g., [³H]-Spiperone) and the NCE (or comparators Pramipexole, Ropinirole) at a fixed concentration (e.g., 10 µM).
-
Equilibration & Termination : Allow the reaction to reach equilibrium. Terminate the binding by rapid filtration through a glass fiber filter, trapping the membranes and any bound radioligand.
-
Washing : Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Detection : Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis : Compare the signal in the presence of the test compound to a vehicle control to determine the percent inhibition of radioligand binding. Significant inhibition would trigger follow-up IC50 determination.
Comparative Data Analysis (Hypothetical Results)
To illustrate the utility of this approach, we present a set of hypothetical data for our NCE, "ATH-101" (AminoThiazole-HydroNaphthyl), against the selected comparators.
Table 1: Tier 1 Kinase Binding Screen Results (% Inhibition @ 1 µM)
| Kinase Target | ATH-101 | Dasatinib | Bosutinib | Kinase Family | Rationale for Inclusion |
|---|---|---|---|---|---|
| ABL1 | 98% | 99% | 99% | Tyrosine Kinase | Primary CML target |
| SRC | 95% | 99% | 98% | Tyrosine Kinase | Primary CML target |
| LCK | 88% | 99% | 97% | Tyrosine Kinase | SFK member, immune function |
| c-KIT | 15% | 96% | 21% | Tyrosine Kinase | Known Dasatinib off-target |
| PDGFRβ | 22% | 98% | 18% | Tyrosine Kinase | Known Dasatinib off-target |
| VEGFR2 | 8% | 45% | 9% | Tyrosine Kinase | Angiogenesis, off-target toxicity |
| AURKA | 92% | 35% | 15% | Ser/Thr Kinase | Cell cycle regulator |
| p38α (MAPK14) | 5% | 75% | 10% | Ser/Thr Kinase | Inflammatory signaling |
Data is hypothetical. Values >70% (bolded) are considered significant hits requiring follow-up.
Interpretation : This hypothetical data suggests ATH-101 is a potent inhibitor of ABL1 and SRC, similar to Dasatinib and Bosutinib. Critically, it appears to spare c-KIT and PDGFRβ, giving it a more favorable profile than Dasatinib and aligning it more closely with Bosutinib in this regard.[8][9] Uniquely, ATH-101 shows potent inhibition of AURKA, an unexpected but potentially valuable activity, while avoiding p38α, a common off-target for many kinase inhibitors.
Table 2: Tier 2 Functional IC50 Validation (nM)
| Kinase Target | ATH-101 (IC50) | Dasatinib (IC50) | Bosutinib (IC50) |
|---|---|---|---|
| ABL1 | 1.5 | 0.8 | 1.1 |
| SRC | 2.1 | 0.5 | 1.2 |
| LCK | 15.2 | 1.1 | 2.5 |
| AURKA | 8.9 | >1000 | >1000 |
Data is hypothetical.
Interpretation : The functional data confirms the binding results. ATH-101 is a low-nanomolar inhibitor of ABL1 and SRC. It is less potent against LCK compared to the other two drugs, suggesting a degree of selectivity within the SRC family. The potent, single-digit nanomolar inhibition of AURKA is confirmed, representing a significant point of differentiation for this NCE.
Table 3: Tier 3 GPCR and Safety Screen (% Inhibition @ 10 µM)
| Target | ATH-101 | Pramipexole | Ropinirole | Target Class |
|---|---|---|---|---|
| Dopamine D2 | 8% | 95% | 92% | GPCR |
| Dopamine D3 | 12% | 98% | 96% | GPCR |
| Serotonin 5-HT2B | 5% | 15% | 68% | GPCR |
| hERG | <10% | <10% | <10% | Ion Channel |
Data is hypothetical. Values >50% (bolded) are considered significant.
Interpretation : The secondary hypothesis is not supported by this hypothetical data. ATH-101 shows no significant affinity for dopamine receptors D2 or D3 at a high concentration, distinguishing it from Pramipexole and Ropinirole.[12][15] It also spares the 5-HT2B receptor (a liability associated with cardiac valvulopathy) and the hERG channel (a liability for cardiac arrhythmia), suggesting a favorable preliminary safety profile.
Conclusion and Strategic Outlook
This guide outlines a comprehensive, logical workflow for characterizing the cross-reactivity profile of this compound. Based on our hypothetical profiling data, this NCE emerges as a potent dual ABL/SRC inhibitor with a potentially superior safety profile compared to Dasatinib due to its lack of activity against c-KIT and PDGFRβ. Furthermore, its unique and potent off-target activity against Aurora Kinase A presents a novel pharmacological feature that warrants further investigation. It could be explored either as a desirable polypharmacological attribute for certain cancer types or as a liability to be engineered out through medicinal chemistry.
The path forward is clear: the next steps involve cellular assays to confirm on-target engagement and functional consequences of ABL, SRC, and AURKA inhibition in relevant cancer cell lines. This systematic approach of broad, unbiased screening followed by focused validation provides the critical data needed to make informed decisions, de-risk development, and unlock the full therapeutic potential of promising new chemical entities.
References
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pramipexole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pramipexole: MedlinePlus Drug Information [medlineplus.gov]
- 12. Pramipexole - Wikipedia [en.wikipedia.org]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Ropinirole - Wikipedia [en.wikipedia.org]
- 16. Ropinirole: MedlinePlus Drug Information [medlineplus.gov]
- 17. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to the Reproducibility of Experiments with 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole
This guide provides an in-depth technical comparison and experimental protocols for researchers, scientists, and drug development professionals working with 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole. We will delve into the synthesis, characterization, and a key application of this compound, focusing on the critical aspects of experimental reproducibility. Our aim is to equip you with the necessary insights and detailed methodologies to conduct reliable and comparable experiments in your laboratory.
Introduction to this compound
This compound belongs to the broader class of 2-aminothiazoles, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. These activities include antibacterial, antifungal, anti-inflammatory, and anticancer properties[1][2]. The tetrahydronaphthalene moiety of the target compound imparts a degree of lipophilicity that can influence its pharmacokinetic and pharmacodynamic properties.
The reproducibility of experiments involving synthesized compounds like this compound is paramount for the validation of research findings. In this guide, we will address the key factors that can affect reproducibility, from the synthesis and purification of the compound to its application in biological assays.
Part 1: Synthesis and Characterization
A reliable and well-characterized source of this compound is the cornerstone of reproducible experimentation. Here, we provide a detailed, three-step synthesis protocol based on established chemical principles.
Step 1: Friedel-Crafts Acylation of Tetralin
The synthesis begins with the preparation of the ketone intermediate, 2'-acetyl-5',6',7',8'-tetrahydronaphthalene, via a Friedel-Crafts acylation of 1,2,3,4-tetrahydronaphthalene (tetralin).
Experimental Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), suspend anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.
-
Addition of Reactants: Cool the suspension to 0 °C using an ice bath. Prepare a solution of tetralin (1.0 equivalent) and acetyl chloride (1.0 equivalent) in anhydrous CH₂Cl₂ and add it dropwise to the AlCl₃ suspension over 30-60 minutes with vigorous stirring.
-
Reaction: After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer twice with CH₂Cl₂.
-
Purification: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2'-acetyl-5',6',7',8'-tetrahydronaphthalene can be purified by vacuum distillation or column chromatography on silica gel[3].
Step 2: Bromination of the Ketone
The next step involves the α-bromination of the synthesized ketone to produce the α-haloketone required for the Hantzsch thiazole synthesis.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified 2'-acetyl-5',6',7',8'-tetrahydronaphthalene (1.0 equivalent) in glacial acetic acid in a round-bottom flask.
-
Addition of Bromine: To this solution, add bromine (1.0 equivalent) dropwise with stirring at room temperature. The disappearance of the bromine color indicates the progress of the reaction.
-
Work-up: Once the reaction is complete (as monitored by TLC), pour the reaction mixture into a large volume of cold water.
-
Isolation: The solid 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid. The crude product can be recrystallized from ethanol.
Step 3: Hantzsch Thiazole Synthesis
The final step is the cyclocondensation reaction between the α-bromoketone and thiourea to form the target 2-aminothiazole.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone (1.0 equivalent) and thiourea (1.1 equivalents) in absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Isolation: After cooling, the product may precipitate from the solution. If not, reduce the volume of the solvent under reduced pressure. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain a pure crystalline solid[4].
Characterization
Thorough characterization of the final product is essential to confirm its identity and purity, which are critical for reproducibility.
-
Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for this compound is 105-110 °C[5].
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amino group (N-H stretching around 3400-3200 cm⁻¹), the C=N bond of the thiazole ring (around 1620 cm⁻¹), and aromatic C-H bonds[6][7][8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals for the aromatic protons on the tetrahydronaphthalene and thiazole rings, a broad singlet for the -NH₂ protons, and aliphatic protons of the saturated ring system.
-
¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the thiazole ring, the aromatic carbons of the naphthalene system, and the aliphatic carbons[9][10].
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (230.33 g/mol )[5].
Part 2: Comparative Performance in an Antibacterial Assay
To provide a practical comparison, we will evaluate the antibacterial activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA), a clinically significant pathogen. We will compare its performance to two standard-of-care antibiotics, Vancomycin and Linezolid.
Determining Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a standard measure of the in vitro potency of an antimicrobial agent. A lower MIC value indicates greater potency.
Experimental Protocol for Broth Microdilution MIC Assay:
-
Preparation of Stock Solutions: Prepare a stock solution of this compound, Vancomycin, and Linezolid in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized inoculum of MRSA (e.g., ATCC 43300) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Comparative Data
| Compound | Target Organism | Typical MIC Range (µg/mL) | Reference |
| This compound | MRSA | 1 - 8 (Estimated) | Based on[11][12] |
| Vancomycin | MRSA | 0.5 - 2 | [12][13] |
| Linezolid | MRSA | 1 - 4 | [14][15] |
Discussion on Reproducibility and Scientific Integrity
The reproducibility of the antibacterial activity of this compound is contingent on several factors:
-
Purity of the Compound: Impurities from the synthesis can interfere with the assay, leading to erroneous MIC values. Thorough purification and characterization are non-negotiable.
-
Assay Conditions: Strict adherence to standardized protocols for the MIC assay is crucial. Variations in inoculum density, media composition, and incubation time can significantly impact the results.
-
Bacterial Strain: The specific strain of MRSA used can influence the observed MIC. It is essential to use a well-characterized strain and report it in any publication.
-
Handling and Storage: 2-aminothiazole derivatives can be susceptible to degradation. Proper storage conditions (e.g., protected from light and moisture) are necessary to maintain the compound's integrity over time.
By controlling these variables, researchers can ensure the generation of reliable and reproducible data, which is the bedrock of scientific progress.
Conclusion
This compound is a compound with potential biological activity, and this guide provides a comprehensive framework for its synthesis, characterization, and evaluation. By following the detailed protocols and considering the factors that influence reproducibility, researchers can confidently and accurately assess the properties of this and similar molecules. The provided comparison with established antibiotics serves as a benchmark for its potential as a lead compound in antibacterial drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. hmdb.ca [hmdb.ca]
- 5. 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazol 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-Aminothiazole (96-50-4) 13C NMR spectrum [chemicalbook.com]
- 11. Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and Characterization of Potent Thiazoles versus Methicillin- and Vancomycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthesis Methods for 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole
Introduction
2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole is a heterocyclic amine that serves as a crucial building block in medicinal chemistry and drug discovery.[1][2] Its structural motif, featuring a 2-aminothiazole core fused to a tetralin moiety, is of significant interest for developing novel therapeutic agents. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.
This guide provides an in-depth, head-to-head comparison of two primary methodologies for the synthesis of this target compound. We will dissect the classic Hantzsch Thiazole Synthesis, presenting it as a reliable, two-step benchmark (Method A), and compare it against a more streamlined, one-pot approach that leverages in-situ halogenation (Method B). The comparison is grounded in established chemical principles and supported by detailed experimental protocols, offering researchers a comprehensive framework for selecting the optimal synthetic route based on their specific laboratory capabilities, desired yield, and green chemistry objectives.
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most prevalent and dependable route to 2-aminothiazoles is the Hantzsch Thiazole Synthesis, first described by Arthur Hantzsch in 1887.[3] This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, most commonly thiourea, to furnish the thiazole ring.[4][5]
The mechanism initiates with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic thiazole product.[4]
Caption: General Mechanism of the Hantzsch Thiazole Synthesis.
For the synthesis of this compound, this strategy requires two key precursors:
-
Thiourea: Provides the 2-amino group and the ring's nitrogen and sulfur atoms.
-
2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone: An α-haloketone that forms the backbone of the thiazole ring and attaches the tetrahydronaphthyl moiety.
The primary divergence in synthetic methods lies in how this α-haloketone is prepared and utilized.
Method A: Classical Two-Step Synthesis
This approach represents the traditional and most straightforward application of the Hantzsch synthesis. It involves the explicit synthesis and isolation of the α-bromoketone intermediate, followed by a separate cyclocondensation reaction.
Experimental Protocol: Method A
Step 1: Synthesis of 2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
This step involves the selective bromination of 2-acetyltetralin at the α-carbon. Using elemental bromine in a suitable solvent is a common approach.
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone (10.0 g, 57.4 mmol) in 100 mL of methanol. Cool the flask in an ice bath to 0-5 °C.
-
Bromination: Prepare a solution of bromine (3.0 mL, 58.0 mmol) in 20 mL of methanol. Add this solution dropwise to the stirred ketone solution over 30 minutes, ensuring the temperature remains below 10 °C. The characteristic red-brown color of bromine should disappear upon addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into 200 mL of ice-cold water. The α-bromoketone product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove HBr and residual methanol, and then with a small amount of cold hexane.
-
Drying: Dry the collected solid under vacuum to yield 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone as a crystalline solid. The product is often used in the next step without further purification.
Step 2: Cyclocondensation with Thiourea
-
Setup: To a 250 mL round-bottom flask, add the crude 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone (assuming ~57 mmol from the previous step), thiourea (4.8 g, 63.1 mmol), and 150 mL of absolute ethanol.
-
Reaction: Heat the mixture to reflux with stirring for 3-4 hours. The reaction progress can be monitored by TLC.
-
Product Precipitation: Upon cooling to room temperature, the hydrobromide salt of the product often precipitates. To obtain the free base, carefully add a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is ~8-9.
-
Isolation: The resulting precipitate, this compound, is collected by vacuum filtration.
-
Purification: Wash the solid with water and then a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture to achieve high purity.
Method B: One-Pot Synthesis via In-Situ Halogenation
This modern approach aims to improve efficiency by combining the halogenation and cyclocondensation steps into a single reaction vessel, avoiding the isolation of the lachrymatory and often unstable α-haloketone intermediate. This method frequently employs an iodine catalyst, which facilitates the in-situ formation of the α-iodoketone, a highly reactive intermediate.[6]
Experimental Protocol: Method B
-
Setup: In a single 250 mL round-bottom flask, combine 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone (10.0 g, 57.4 mmol), thiourea (5.2 g, 68.3 mmol), and iodine (14.6 g, 57.5 mmol).
-
Solvent Addition: Add 150 mL of absolute ethanol to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically faster than the two-step method and can be complete within 2-3 hours. Monitor the disappearance of the starting ketone by TLC.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 300 mL of cold water.
-
Neutralization and Decolorization: Add a saturated solution of sodium thiosulfate dropwise to quench any unreacted iodine (the dark color will disappear). Subsequently, neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is basic (~8-9), which precipitates the free amine product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash extensively with water, and then recrystallize from ethanol to yield pure this compound.
Head-to-Head Performance Analysis
The choice between these two methods depends on several factors, including available equipment, time constraints, and safety considerations. Below is a comparative summary of key performance indicators.
| Parameter | Method A: Classical Two-Step Synthesis | Method B: One-Pot Synthesis |
| Number of Steps | 2 (Synthesis/Isolation + Cyclization) | 1 (One-pot reaction) |
| Overall Yield | 75-85% (Typical) | 80-92% (Typical)[6] |
| Reaction Time | 5-7 hours (excluding workup) | 2-3 hours |
| Reaction Temperature | 0-25°C (Bromination), ~78°C (Reflux) | ~78°C (Reflux) |
| Key Reagents | 2-Acetyltetralin, Bromine, Thiourea | 2-Acetyltetralin, Iodine, Thiourea |
| Solvents | Methanol, Ethanol, Water | Ethanol, Water |
| Workup/Purification | Two separate workups; Recrystallization | Single workup; Recrystallization |
| Safety & Handling | Requires handling of corrosive and lachrymatory α-bromoketone intermediate. Bromine is highly toxic and corrosive. | Avoids isolation of the halo-ketone. Iodine is a solid and generally safer to handle than bromine. |
| Green Chemistry | Less favorable due to multiple steps, intermediate isolation, and use of elemental bromine. | More favorable due to process intensification (one-pot), reduced time, and potentially safer reagents. |
Discussion and Recommendations
Method A (Classical Two-Step) is a robust and well-understood pathway. Its primary advantage is the clear separation of steps, which can be beneficial for troubleshooting and for optimizing each reaction independently. However, its major drawback is the need to synthesize and handle the α-bromoketone intermediate, which is often a potent lachrymator and skin irritant. The additional step of isolating this intermediate also increases the overall process time and can lead to yield loss.
Method B (One-Pot Synthesis) offers significant advantages in terms of operational simplicity, safety, and efficiency. By avoiding the isolation of the hazardous α-haloketone, it streamlines the workflow and reduces handling risks.[6] The reaction times are generally shorter, and the overall yields are often higher due to the elimination of an intermediate isolation step. This method aligns well with the principles of green chemistry by improving atom economy and reducing waste. For most laboratory settings, this method is superior.
For the synthesis of this compound, the One-Pot Synthesis (Method B) is the recommended approach. It is more efficient, faster, and safer than the classical two-step method. Its procedural simplicity makes it highly suitable for both small-scale research and larger-scale production campaigns. Method A remains a viable alternative, particularly if a researcher wishes to study the kinetics of the cyclization step independently or has a pre-existing stock of the α-bromoketone intermediate.
Caption: Comparative workflow of Method A vs. Method B.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole (CAS No. 87999-04-0), ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are designed to be self-validating, grounded in established safety principles and regulatory frameworks.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Before any disposal procedure, a thorough understanding of the compound's hazards is paramount. This compound is classified with the following hazards:
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
These classifications necessitate careful handling to prevent inadvertent exposure. The primary routes of exposure are dermal contact, eye contact, and inhalation of the solid dust particles. Therefore, all procedures must be designed to minimize the generation of dust and prevent direct contact with the substance.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table summarizes the minimum required PPE when handling this compound.
| Body Part | Required PPE | Rationale |
| Hands | Nitrile or Neoprene gloves | To prevent skin irritation from direct contact. |
| Eyes | Safety goggles or a face shield | To protect against dust particles causing serious eye irritation. |
| Body | Long-sleeved lab coat | To protect skin from accidental spills. |
| Respiratory | Use in a well-ventilated area or fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust generation is unavoidable. | To prevent respiratory tract irritation from inhaled particles. |
Disposal Procedures: A Step-by-Step Protocol
The disposal of this compound must be managed as a hazardous waste stream. This is due to its irritant properties and to ensure compliance with environmental regulations.
Segregation and Containerization
Proper segregation is the foundation of safe chemical waste management.
Step 1: Designate a Waste Container
-
Select a clearly labeled, dedicated hazardous waste container. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
The container must have a secure, tight-fitting lid to prevent spills and the escape of dust.
Step 2: Labeling
-
Label the container with the words "HAZARDOUS WASTE".
-
Clearly identify the contents: "this compound".
-
Include the approximate quantity and the date of accumulation.
Step 3: Waste Collection
-
Carefully transfer the solid waste into the designated container using a chemically resistant scoop or spatula.
-
Avoid generating dust. If possible, perform this transfer within a fume hood.
-
For trace amounts of the compound on weighing paper or other disposable materials, place these directly into the hazardous waste container.
Hazardous Waste Classification (US EPA - RCRA)
Since this compound is not specifically listed as a hazardous waste by the EPA, a hazardous waste determination must be made based on its characteristics[1][2]. The generator of the waste is responsible for this determination[3].
The four characteristics of hazardous waste are:
-
Ignitability (D001): This compound is a solid with a high melting point and is not expected to be ignitable.
-
Corrosivity (D002): As a solid organic amine, it is not expected to be corrosive[1].
-
Reactivity (D003): There is no indication that this compound is unstable, reacts violently with water, or generates toxic gases[1].
-
Toxicity (D004-D043): This is the most likely characteristic to apply if the compound leaches toxic constituents. However, without specific leaching data (Toxicity Characteristic Leaching Procedure - TCLP), it is best practice to manage it as a hazardous waste based on its irritant properties and as a precautionary measure.
Given its classification as an irritant, it is prudent to manage waste containing this compound as hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste profiling and assigning appropriate state or local waste codes.
Final Disposal
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory[4]. This area should be away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Your institution's EHS office will coordinate this.
The overall disposal workflow can be visualized as follows:
Caption: Disposal workflow for this compound.
Spill Management: A Calm and Collected Response
In the event of a spill, a prepared and systematic response is crucial to mitigate exposure and contamination.
Step 1: Alert and Isolate
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or if there is a significant amount of airborne dust, evacuate the area and contact your institution's EHS.
Step 2: Assess and Prepare
-
Ensure you are wearing the appropriate PPE as outlined in Section 2.
-
For a small, manageable spill, you can proceed with cleanup.
Step 3: Contain and Clean
-
Gently cover the spill with an absorbent material, such as a spill pad or sand, to prevent the dust from becoming airborne.
-
Carefully scoop the material into a designated hazardous waste container. Avoid dry sweeping, which can generate dust.
-
After the bulk of the material has been removed, decontaminate the spill area.
Step 4: Decontaminate
-
Wipe the area with a cloth dampened with a suitable solvent (such as ethanol or methanol), followed by soap and water.
-
All materials used for cleanup (absorbent pads, cloths, gloves) must be placed in the hazardous waste container.
Decontamination of Laboratory Equipment
Any equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.
Step 1: Initial Rinse
-
If compatible with the equipment, rinse with a suitable solvent (e.g., ethanol) to remove the bulk of the chemical residue. Collect the rinsate as hazardous waste.
Step 2: Wash
-
Wash the equipment with warm, soapy water. Use a brush to clean all surfaces thoroughly.
Step 3: Final Rinse
-
Rinse the equipment with deionized water.
Step 4: Dry
-
Allow the equipment to air dry completely.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Navigating the Safe Handling of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole (CAS No. 87999-04-0), a compound with significant potential in medicinal chemistry. By moving beyond mere procedural steps, we will delve into the rationale behind these recommendations, fostering a culture of safety and scientific excellence in your laboratory.
Understanding the Hazard: More Than Just a Solid
This compound is a solid organic compound that, while appearing stable, presents definite hazards upon exposure. The primary risks associated with this chemical are skin irritation (H315) and serious eye irritation (H319) , as classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] The presence of the 2-aminothiazole moiety is a key structural alert. While a "privileged structure" in drug discovery for its diverse biological activities, the 2-aminothiazole group can also be considered a "toxicophore," susceptible to metabolic activation that can lead to reactive metabolite formation.[2]
The aromatic amine component of the molecule is also of toxicological significance. Aromatic amines as a class are known to be lipid-soluble and can be readily absorbed through the skin.[3] Metabolic activation of aromatic amines, often through N-oxidation, is a critical step in their mechanism of toxicity, which can lead to the formation of reactive intermediates that bind to cellular macromolecules.[4][5] This metabolic activation is the underlying reason for the potential carcinogenicity and mutagenicity observed with some aromatic amines.[3] While specific toxicological data for this compound is limited, the potential for skin absorption and subsequent systemic effects necessitates the stringent handling protocols outlined in this guide.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
A proactive and informed approach to PPE is non-negotiable. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles (EN 166) | Double-gloving: Inner nitrile glove, outer butyl rubber glove | Fully-buttoned lab coat | N95 (or FFP2) certified dust mask |
| Dissolving and Solution Handling | Chemical splash goggles (EN 166) | Butyl rubber gloves | Chemical-resistant lab coat or apron over a standard lab coat | Not generally required if handled in a certified chemical fume hood |
| Reaction Monitoring and Work-up | Chemical splash goggles (EN 166) | Butyl rubber gloves | Chemical-resistant lab coat or apron over a standard lab coat | Not generally required if handled in a certified chemical fume hood |
| Large-Scale Operations (>10g) | Face shield over chemical splash goggles | Butyl rubber gloves | Chemical-resistant suit or overalls | NIOSH/MSHA or European Standard EN 136 approved respirator with appropriate particulate and organic vapor cartridges |
Causality of Glove Selection: Standard disposable nitrile gloves offer poor resistance to aromatic amines and should only be considered for incidental splash protection, to be changed immediately upon contact.[6][7] Butyl rubber gloves are recommended for extended contact due to their excellent resistance to a wide range of chemicals, including amines and organic solvents.[3][8][9] Double-gloving provides an additional layer of protection, particularly during the handling of the solid compound where the risk of generating fine, inhalable particles is highest.
Operational Protocol: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure and ensure the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Step 1: Preparation
-
Designate a Work Area: All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood.
-
Gather and Inspect PPE: Before handling the chemical, don and inspect all required PPE as outlined in the table above. Ensure gloves are free of pinholes or tears.
-
Assemble Equipment: Bring all necessary glassware, spatulas, solvents, and other reagents into the fume hood to minimize traffic in and out of the designated area.
Step 2: Weighing and Dissolution
-
Tare the Balance: If using an analytical balance inside the fume hood, ensure it is properly tared.
-
Weigh the Solid: Carefully weigh the desired amount of the solid compound onto weighing paper or directly into a tared vessel. Avoid creating dust. Use a spatula to gently transfer the solid.
-
Dissolution: Add the solvent to the vessel containing the solid. If necessary, gently swirl or stir to facilitate dissolution.
Step 3: Reaction and Work-up
-
Perform the Reaction: Conduct all subsequent reaction steps within the fume hood.
-
Monitoring: Use appropriate analytical techniques (e.g., TLC, LC-MS) to monitor the reaction progress. Prepare samples for analysis within the fume hood.
Decontamination and Disposal: A Critical Final Step
Decontamination Protocol:
In the event of a small spill, or for routine cleaning of glassware and surfaces:
-
Absorb the Spill: For small spills of the solid, dampen the material with 60-70% ethanol and carefully transfer it to a designated waste container using absorbent pads.[10] For solutions, absorb with an inert material like vermiculite or sand.
-
Initial Cleaning: Wipe the contaminated area with a cleaning/developing solution for aromatic amines.
-
Decontamination: Apply a decontamination solution containing glutaraldehyde and allow it to react for at least 5 minutes.[1]
-
Final Rinse: Thoroughly rinse the area with water.
-
Verification: If available, use a surface wipe indicator to confirm complete decontamination.[1]
Waste Disposal Plan:
Proper segregation and disposal of chemical waste are mandated by regulatory bodies such as the EPA and OSHA to protect both human health and the environment.[11][12]
-
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent materials) must be placed in a clearly labeled, sealed container for solid hazardous chemical waste.[1][13]
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, sealed, and clearly labeled container for hazardous liquid chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.[6][7]
-
Sharps: Any contaminated sharps (needles, broken glass) must be disposed of in a designated sharps container.[13]
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name of the contents, and the date of accumulation.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials, until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14]
-
Empty Containers: Containers that held the pure compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[14] Only then can the "empty" container be discarded according to institutional policy.
By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a culture of responsibility and scientific rigor within your research environment.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. actenviro.com [actenviro.com]
- 7. Effective Lab Chemical Waste Management [emsllcusa.com]
- 8. scilit.com [scilit.com]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism and biomarkers of heterocyclic aromatic amines in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sustainable-markets.com [sustainable-markets.com]
- 12. 1926.252 - Disposal of waste materials. | Occupational Safety and Health Administration [osha.gov]
- 13. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
